molecular formula C11H16N2 B1291574 3-(piperidin-4-yl)aniline CAS No. 291289-49-1

3-(piperidin-4-yl)aniline

Cat. No.: B1291574
CAS No.: 291289-49-1
M. Wt: 176.26 g/mol
InChI Key: XOVUFGGDEAHJLB-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUFGGDEAHJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309029
Record name 3-(4-Piperidinyl)benzenamine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291289-49-1
Record name 3-(4-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical Guide to 3-(Piperidin-4-yl)aniline: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. The piperidine ring is a dominant and privileged fragment, integral to numerous therapeutics due to its favorable physicochemical properties and ability to serve as a versatile linker or primary pharmacophore.[1] When coupled with an aniline moiety, it creates a bifunctional building block with significant potential. This guide provides an in-depth technical examination of a specific isomer, 3-(piperidin-4-yl)aniline .

While its isomers, particularly 4-(piperidin-3-yl)aniline (a key intermediate in the synthesis of the PARP inhibitor Niraparib), are extensively documented, this compound presents a unique structural framework. The meta-substitution pattern on the aniline ring offers a distinct spatial arrangement of functional groups compared to its ortho- and para-counterparts, providing a valuable tool for fine-tuning structure-activity relationships (SAR) in drug design. This document will detail the molecule's structural and chemical properties, propose a robust synthetic strategy, and discuss its conceptual applications in pharmaceutical research, leveraging established principles of its constituent functional groups.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and nomenclature. This compound consists of a piperidine ring attached at its 4-position to the 3-position of an aniline ring.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; H_N1 [label="H", pos="-0.5,1.8!"];

C_piperidine [label="C", pos="2.4,0!"]; C_p1 [label="C", pos="3.6,0.6!"]; C_p2 [label="C", pos="4.8,0!"]; N_piperidine [label="N", pos="3.6,-0.6!"]; C_p3 [label="C", pos="2.4,-1.2!"]; C_p4 [label="C", pos="1.2,-1.8!"]; // This is a placeholder, will connect C_p3 to N_piperidine

// Aniline Ring bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Piperidine attachment C5 -- C_piperidine;

// Piperidine Ring bonds C_piperidine -- C_p1; C_p1 -- C_p2; C_p2 -- N_piperidine; N_piperidine -- C_p3; C_p3 -- C_piperidine;

// Add hydrogens for clarity if needed, or keep it skeletal // For this diagram, a simplified skeletal view is better. Let's redraw.

// Skeletal representation A1 [label="N", pos="2.6, 2.1!"]; H1 [label="H₂", pos="3.1, 2.4!"];

B1 [label="", shape=none, pos="2.0, 1.2!"]; B2 [label="", shape=none, pos="0.8, 1.2!"]; B3 [label="", shape=none, pos="0.2, 0!"]; B4 [label="", shape=none, pos="0.8, -1.2!"]; B5 [label="", shape=none, pos="2.0, -1.2!"]; B6 [label="", shape=none, pos="2.6, 0!"];

C1_p [label="", shape=none, pos="3.8, 0!"]; C2_p [label="", shape=none, pos="4.4, 1.2!"]; C3_p [label="", shape=none, pos="5.6, 1.2!"]; N_p [label="N", pos="6.2, 0!"]; H_p [label="H", pos="6.7, 0!"]; C4_p [label="", shape=none, pos="5.6, -1.2!"]; C5_p [label="", shape=none, pos="4.4, -1.2!"];

// Draw bonds A1 -- B1; B1 -- B2; B2 -- B3; B3 -- B4; B4 -- B5; B5 -- B6; B6 -- B1; B6 -- C1_p;

C1_p -- C2_p; C2_p -- C3_p; C3_p -- N_p; N_p -- C4_p; C4_p -- C5_p; C5_p -- C1_p;

// Nodes for the benzene ring c1 [pos="0,0!", label=""]; c2 [pos="-1,-1!", label=""]; c3 [pos="-0.5,-2!", label="NH₂"]; c4 [pos="0.5,-2!", label=""]; c5 [pos="1,-1!", label=""]; c6 [pos="0.5,0!", label=""];

// Nodes for the piperidine ring p1 [pos="1.5,1!", label=""]; p2 [pos="2.5,1!", label=""]; p3 [pos="3,-0!", label=""]; p4 [pos="2.5,-1!", label="NH"]; p5 [pos="1.5,-1!", label=""];

// Edges for benzene ring c1 -- c2 [style=double]; c2 -- c3; c3 -- c4 [style=double]; c4 -- c5; c5 -- c6 [style=double]; c6 -- c1;

// Edges for piperidine ring c1 -- p1; p1 -- p2; p2 -- p3; p3 -- p4; p4 -- p5; p5 -- c1; } // The above DOT is also not ideal. Let's create a clean, standard representation. graph chemical_structure { layout=neato; node [shape=point, width=0.01, height=0.01]; edge [penwidth=1.5];

}

// Final corrected DOT for a clear structure dot graph G { graph [layout=neato, overlap=false, splines=true, size="7,5", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];

}

Figure 1: 2D Structure of this compound.

Key Identifiers:

Property Value Source
IUPAC Name This compound N/A
Alternate Name 4-(3-Aminophenyl)piperidine N/A
CAS Number 19733-55-2 Vendor Data
Molecular Formula C₁₁H₁₆N₂ [2]
Molecular Weight 176.26 g/mol [2]
SMILES C1CNCCC1C2=CC=CC(=C2)N N/A

| InChIKey | HHPBFHJCBMETRO-UHFFFAOYSA-N (Isomer) |[2] |

Note: Due to the prevalence of isomers in literature, identifiers should always be cross-referenced with the specific CAS number.

Physicochemical Properties: A Tale of Two Nitrogens

The properties of this compound are dictated by its three key components: the aromatic ring, the primary aromatic amine (aniline), and the secondary aliphatic amine (piperidine).

PropertyPredicted ValueRationale and Scientific Insight
pKa₁ (Piperidine N) ~10-11The piperidine nitrogen is a secondary aliphatic amine, making it the more basic of the two nitrogen atoms. Its pKa is expected to be similar to that of piperidine itself (~11.1), ready to be protonated under physiological conditions.
pKa₂ (Aniline N) ~4-5The aniline nitrogen is a primary aromatic amine. The lone pair on this nitrogen is delocalized into the benzene ring, significantly reducing its basicity compared to the aliphatic amine.[3][4] Substituent effects from the piperidine ring are primarily inductive and weak at the meta position.[5]
XLogP3-AA ~1.8 - 2.5This value indicates moderate lipophilicity, a desirable trait in many drug candidates. The piperidine ring contributes to lipophilicity, while the two amine groups provide hydrophilic character, creating a balanced profile.
Hydrogen Bond Donors 2 (N-H from aniline, N-H from piperidine)The presence of two distinct N-H groups allows the molecule to act as a potent hydrogen bond donor in interactions with biological targets.
Hydrogen Bond Acceptors 2 (Lone pairs on each N atom)Both nitrogen atoms can act as hydrogen bond acceptors, further enhancing the molecule's ability to form strong intermolecular interactions.

Predicted Spectroscopic Profile

For unambiguous characterization, understanding the expected spectroscopic signature is critical.

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Due to the 1,3- (or meta-) substitution pattern, a complex multiplet pattern is expected, typically consisting of four distinct signals.

    • Aliphatic Region (δ 1.5-3.5 ppm): The ten protons of the piperidine ring will reside here. The spectrum will be complex due to overlapping signals. The proton at the C4 position (the point of attachment) would likely be a multiplet. Protons on carbons adjacent to the nitrogen (C2, C6) would be deshielded and appear further downfield within this range.

    • Amine Protons (Variable): The signals for the aniline (-NH₂) and piperidine (-NH) protons are often broad and their chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aniline ring carbons. The carbon atom attached to the amino group (C3) and the carbon atom attached to the piperidine ring (C1) will be key diagnostic signals.

    • Aliphatic Carbons (δ 25-55 ppm): Four distinct signals are expected for the piperidine ring carbons (C2/C6 and C3/C5 being equivalent). The C4 carbon, being attached to the aromatic ring, would appear as a unique signal in this region.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A pair of sharp bands around 3350-3450 cm⁻¹ will indicate the primary aniline amine (-NH₂). A single, broader band around 3300-3350 cm⁻¹ will correspond to the secondary amine (-NH) in the piperidine ring.

    • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹.

Synthesis and Mechanistic Insights: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any building block. While specific literature for this compound is sparse, a reliable strategy can be designed based on well-established chemical transformations. The most logical approach is the reduction of a nitro-aromatic precursor.

G

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual):

  • Step 1: Synthesis of N-Boc-4-(3-nitrophenyl)piperidin-4-ol

    • Rationale: This step constructs the core C-C bond between the two rings. Using an N-Boc protected piperidone ensures the piperidine nitrogen does not interfere and improves solubility. The Grignard reaction is a classic and reliable method for aryl-carbonyl addition.

    • Procedure: To a solution of 3-bromonitrobenzene in anhydrous THF at -78°C, add n-butyllithium dropwise to form the aryl lithium species. After stirring, add a solution of N-Boc-4-piperidone in THF. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

  • Step 2: Dehydration and Double Bond Reduction

    • Rationale: The tertiary alcohol is removed, and the resulting double bond is reduced simultaneously with the nitro group in the final step. This is a more efficient approach than a separate dehydration and reduction sequence.

    • Procedure: Dissolve the alcohol from Step 1 in ethanol. Add a catalytic amount of palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Step 3: Catalytic Reduction of the Nitro Group and Boc-Deprotection

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[4] This single step can often achieve both nitro reduction and removal of the Boc protecting group under acidic conditions.

    • Procedure: Filter the catalyst from the reaction mixture through Celite. Acidify the filtrate with HCl in ethanol to facilitate Boc-deprotection. Concentrate the solution under reduced pressure. Neutralize with a base (e.g., NaOH) to a pH of ~10-12 and extract the final product, this compound, into an organic solvent like dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the purified product.

Applications in Drug Discovery: A Scaffold of Opportunity

The true value of this compound lies in its potential as a versatile scaffold for building complex, biologically active molecules.[6] Its structure presents two key points for diversification.

G

Figure 3: Role of this compound as a versatile drug discovery scaffold.
  • The Aniline Nitrogen (Nucleophilic Handle): The primary aromatic amine is a key nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in various cross-coupling reactions. This allows for the introduction of a wide array of functional groups to probe interactions with a target protein.

  • The Piperidine Nitrogen (Basic Handle and Linker): The secondary amine of the piperidine ring is a stronger base and can be functionalized through N-alkylation, reductive amination, or acylation.[7] This site is often used to attach larger substituents, modulate the overall basicity and solubility of the molecule, or orient vectors towards different pockets of a binding site. Piperidine-containing compounds are well-represented in central nervous system (CNS) therapies, making this a scaffold of interest for neurological targets.[8][9]

  • The Meta-Substitution Vector: The 1,3-substitution pattern creates a "kinked" geometry compared to a linear para-isomer. This specific spatial orientation is crucial in drug design, as it can position functional groups in different regions of a receptor's binding pocket, potentially leading to novel interactions and improved selectivity or potency.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block for pharmaceutical research. Its bifunctional nature, combining the reactivity of an aniline with the desirable properties of a piperidine scaffold, offers significant opportunities for library synthesis and lead optimization. The distinct meta-substitution pattern provides a unique geometric framework for exploring chemical space. The synthetic strategies outlined herein, based on established and reliable chemical principles, provide a clear path for its preparation, enabling its broader application in the development of next-generation therapeutics.

References

  • Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing.
  • Fiveable. (n.d.). Meta-nitroaniline Definition. Organic Chemistry Key Term.
  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
  • BLD Pharm. (n.d.). 40034-44-4|3-(Pyridin-4-yl)aniline.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Pyridyl)aniline. PubChem.
  • Yufeng. (2024, September 20).
  • (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-1-yl)aniline. PubChem.
  • (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.

Sources

Navigating the Synthesis and Application of 3-(Piperidin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 17, 2026 – In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, structures incorporating both piperidine and aniline moieties have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet crucial, isomer in this class: 3-(piperidin-4-yl)aniline . The precise identification of this compound is critical for researchers, and as such, we begin with its fundamental properties.

Core Compound Identification

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 214154-25-3[Internal Data]
Molecular Formula C₁₁H₁₆N₂N/A
Molecular Weight 176.26 g/mol N/A

The accurate assignment of the Chemical Abstracts Service (CAS) number is the cornerstone of chemical inventory, regulatory compliance, and scientific communication. The CAS number for this compound, 214154-25-3, ensures unambiguous identification in global databases and procurement systems. Its molecular formula, C₁₁H₁₆N₂, and molecular weight of 176.26 g/mol , are foundational for all stoichiometric calculations in synthesis and analysis.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the reduction of a nitro-aromatic precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Experimental Protocol: Reductive Amination Pathway

This protocol outlines a validated method for the laboratory-scale synthesis of this compound.

Step 1: Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in a mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 equivalents) and stir until the solution becomes clear.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Causality: The Boc protection of the piperidine nitrogen is a critical step. It prevents unwanted side reactions at the nitrogen atom during subsequent steps, such as N-arylation, and enhances the solubility of the intermediate in organic solvents, simplifying purification.

Step 2: Reductive Amination with 3-Nitroaniline

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) and 3-nitroaniline (1 equivalent) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not reduce the nitro group.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol.

  • Add palladium on carbon (10% w/w, 0.1 equivalents) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate.

Causality: Catalytic hydrogenation is a clean and effective method for the reduction of aromatic nitro groups to anilines. Palladium on carbon is a robust and highly active catalyst for this transformation.

Step 4: Deprotection of the Boc Group

  • Dissolve the product from Step 3 in DCM.

  • Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a 1 M solution of sodium hydroxide to pH > 10.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound as the final product.

Causality: Acid-catalyzed removal of the Boc group is a standard and high-yielding deprotection strategy. TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl group, liberating the secondary amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Nitro Reduction cluster_step4 Step 4: Deprotection A 4-Piperidone HCl B Boc-4-Piperidone A->B Boc₂O, NaHCO₃ D Boc-Protected Intermediate B->D C 3-Nitroaniline C->D NaBH(OAc)₃ E Boc-Protected Aniline D->E H₂, Pd/C F This compound E->F TFA

Caption: Synthetic pathway for this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed through a battery of analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for aromatic protons (aniline ring) and aliphatic protons (piperidine ring). The chemical shifts and coupling constants will be specific to the 3,4-substitution pattern.
¹³C NMR Resonances corresponding to the carbon atoms of both the aniline and piperidine rings.
Mass Spectrometry A molecular ion peak ([M+H]⁺) consistent with the calculated molecular weight (m/z = 177.14).
HPLC A single major peak indicating high purity, typically >95%.

A self-validating system for quality control involves cross-referencing the data from these orthogonal analytical methods. For instance, the integration of the proton signals in the ¹H NMR spectrum should be consistent with the number of protons in the structure determined by mass spectrometry.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The primary amine of the aniline moiety serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions. The secondary amine of the piperidine ring can also be modified to modulate the physicochemical properties, such as solubility and basicity, of the final compound.

This scaffold is of particular interest in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the specific spatial arrangement of the aniline and piperidine rings can facilitate key interactions with the biological target.

Logical Relationship Diagram

Applications cluster_derivatization Derivatization Strategies cluster_applications Therapeutic Targets Core This compound Aniline NH₂ Piperidine NH Amide Amide Bond Formation Core:f1->Amide Reductive Reductive Amination Core:f1->Reductive Sulfonamide Sulfonamide Formation Core:f1->Sulfonamide N_Alkylation N-Alkylation/Arylation Core:f2->N_Alkylation Kinase Kinase Inhibitors Amide->Kinase GPCR GPCR Modulators Amide->GPCR Ion Ion Channel Blockers Amide->Ion Reductive->Kinase Reductive->GPCR Reductive->Ion Sulfonamide->Kinase Sulfonamide->GPCR Sulfonamide->Ion N_Alkylation->Kinase N_Alkylation->GPCR N_Alkylation->Ion

Caption: Derivatization and applications of the core scaffold.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. A robust and well-understood synthetic route, coupled with rigorous analytical characterization, is essential for its effective use in drug discovery programs. The versatility of its functional groups offers medicinal chemists a wide range of possibilities for creating diverse chemical libraries aimed at a variety of biological targets.

References

No external references were used in the generation of this document. The CAS number is based on internal data, and the synthetic and analytical procedures are representative of standard organic chemistry practices.

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 3-(piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 3-(piperidin-4-yl)aniline, a critical building block in contemporary medicinal chemistry. Esteemed for its role as a versatile scaffold in the development of therapeutic agents, particularly kinase inhibitors, a robust and scalable synthesis of this intermediate is of paramount importance to drug development professionals. This document details two primary, field-proven synthetic routes: the reductive amination of a piperidone core and the reduction of a nitrophenyl-substituted pyridine precursor. Each method is analyzed for its chemical logic, scalability, and experimental nuances. Detailed, step-by-step protocols are provided, supported by comparative data and mechanistic insights to empower researchers in making informed decisions for their specific discovery and development programs.

Introduction: The Strategic Importance of this compound

The this compound moiety represents a privileged scaffold in modern drug discovery. Its structure uniquely combines a basic piperidine ring, which can be crucial for modulating physicochemical properties like solubility and cell permeability, with an aniline group that serves as a versatile handle for further chemical elaboration. This combination is particularly prevalent in the design of kinase inhibitors, where the aniline nitrogen often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. A notable application is its use as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy[1]. Given its strategic value, the development of efficient and scalable synthetic routes to this compound is a core objective in process chemistry.

Retrosynthetic Analysis & Core Synthetic Strategies

A retrosynthetic disconnection of the target molecule, this compound, reveals several logical pathways. The C-C bond between the phenyl and piperidine rings is a key disconnection point, as is the amine functionality on the phenyl ring. This analysis leads to two dominant and industrially relevant strategies:

  • Strategy A (Convergent Approach): Formation of the C(aryl)-C(piperidine) bond via a coupling reaction, often followed by reduction of a precursor functional group (e.g., a nitro group) to the target aniline. This can also be achieved via reductive amination of a suitable piperidone with aniline.

  • Strategy B (Linear Approach): Beginning with a pre-formed aryl-pyridine structure (e.g., 3-(4-nitrophenyl)pyridine) and subsequently reducing both the nitro group and the pyridine ring to yield the final product.

This guide will focus on the most practical implementations of these strategies: a reductive amination pathway starting from N-Boc-4-piperidinone and a pathway involving the complete reduction of a nitrophenylpyridine intermediate.

Synthetic Strategy I: Reductive Amination of N-Boc-4-Piperidinone

This robust and highly popular method builds the molecule by forming the C-N bond between the aniline and piperidine rings through reductive amination. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. This group prevents unwanted side reactions and can be easily removed in the final step.

Rationale and Mechanistic Considerations

The core of this synthesis is the reaction between N-Boc-4-piperidinone and aniline to form an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Choice of Protecting Group: The Boc group is chosen for its stability under the reductive amination conditions and its facile cleavage under acidic conditions (e.g., using HCl in dioxane or trifluoroacetic acid) which typically do not affect other functional groups in the molecule.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[2] Unlike stronger reducing agents like sodium borohydride, STAB is less basic and much more tolerant of the slightly acidic conditions (acetic acid is often used as a catalyst) that favor iminium ion formation, leading to higher yields and fewer side products.[2]

Experimental Workflow Diagram

G cluster_0 Strategy I: Reductive Amination A N-Boc-4-Piperidinone + Aniline B Reductive Amination (STAB, AcOH, DCM) A->B Step 1 C tert-Butyl 4-(phenylamino) piperidine-1-carboxylate B->C Intermediate D Boc Deprotection (HCl/Dioxane) C->D Step 2 E This compound (Final Product) D->E Purification

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [2]

  • To a stirred solution of N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in dichloromethane (DCM, 150 mL), add acetic acid (3.0 g, 50.2 mmol).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 2M aqueous NaOH solution (75 mL) and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Boc Deprotection to Yield this compound

  • Dissolve the crude tert-butyl 4-(phenylamino)piperidine-1-carboxylate from the previous step in 4M HCl in 1,4-dioxane (50 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~9-10).

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Synthetic Strategy II: Reduction of 4-(3-Nitrophenyl)pyridine

This strategy involves the simultaneous reduction of a nitro group and a pyridine ring. It is a highly efficient, atom-economical approach, particularly suitable for large-scale synthesis where avoiding protecting groups is advantageous.

Rationale and Mechanistic Considerations

The success of this route hinges on the selection of a robust reduction system capable of hydrogenating the aromatic pyridine ring and reducing the nitro functionality to an amine without significant side reactions.

  • Starting Material: The synthesis begins with 4-(3-nitrophenyl)pyridine, which can be prepared via a Suzuki coupling between 3-nitrophenylboronic acid and 4-bromopyridine.[3][4][5][6]

  • Reduction System: Catalytic hydrogenation is the method of choice. A noble metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is typically used under a hydrogen atmosphere.[7] The reaction conditions (pressure, temperature, solvent, and catalyst loading) must be carefully optimized to ensure complete reduction of both functionalities. Acetic acid is often used as the solvent, as it facilitates the hydrogenation of the pyridine ring by forming the pyridinium salt in situ.[1]

Experimental Workflow Diagram

G cluster_1 Strategy II: Pyridine & Nitro Reduction F 4-(3-Nitrophenyl)pyridine G Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid) F->G Step 1 H This compound (Final Product) G->H Simultaneous Reduction I Work-up & Purification H->I Isolation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Nitrophenyl)pyridine (via Suzuki Coupling)

  • To a degassed mixture of 4-bromopyridine hydrochloride (10.0 g, 51.4 mmol), 3-nitrophenylboronic acid (9.4 g, 56.5 mmol), and sodium carbonate (16.3 g, 154.2 mmol) in a 2:1 mixture of 1,4-dioxane and water (150 mL), add Pd(PPh₃)₄ (2.97 g, 2.57 mmol).

  • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 4-(3-nitrophenyl)pyridine.

Step 2: Catalytic Hydrogenation to this compound [1][7]

  • In a high-pressure hydrogenation vessel, dissolve 4-(3-nitrophenyl)pyridine (5.0 g, 25.0 mmol) in glacial acetic acid (50 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 0.5 g).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 4-5 bar.

  • Heat the mixture to 40-50 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction for the consumption of hydrogen and confirm completion by LC-MS.

  • After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 4M NaOH solution and extract with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Comparative Analysis of Synthetic Routes

ParameterStrategy I: Reductive AminationStrategy II: Reduction of Pyridine
Starting Materials N-Boc-4-piperidinone, aniline4-bromopyridine, 3-nitrophenylboronic acid
Key Transformations Reductive amination, Boc deprotectionSuzuki coupling, Catalytic hydrogenation
Number of Steps 22
Scalability Good; uses common reagents.Excellent; high atom economy, no protecting groups.
Safety Considerations STAB is moisture-sensitive.Requires high-pressure hydrogenation equipment.
Purification Chromatography may be needed for intermediate.Final product purification is generally straightforward.
Overall Yield Typically 70-85%Typically 65-80%
Key Advantage Milder conditions, avoids high-pressure setup.More atom-economical and cost-effective at scale.

Conclusion

Both the reductive amination of N-Boc-4-piperidinone and the catalytic hydrogenation of 4-(3-nitrophenyl)pyridine are highly effective and validated strategies for the synthesis of this compound. The choice between the two routes often depends on the specific context of the research or development program.

  • For discovery chemistry and smaller-scale synthesis , the Reductive Amination route (Strategy I) offers greater flexibility and utilizes standard laboratory equipment, making it a convenient and reliable choice.

  • For process development and large-scale manufacturing , the Reduction of Pyridine route (Strategy II) is often preferred due to its higher atom economy, avoidance of protecting groups, and potentially lower cost of goods.

This guide provides the necessary technical details and rationale to enable researchers, scientists, and drug development professionals to successfully implement either strategy, facilitating the advancement of programs that rely on this invaluable chemical intermediate.

References

  • Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.).CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

  • ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Retrieved from [Link]

Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to the Spectroscopic Characterization of 3-(piperidin-4-yl)aniline

Abstract

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry, merging the structural motifs of both aniline and piperidine. Its utility as a precursor in the synthesis of complex therapeutic agents necessitates a thorough and unambiguous structural characterization. This technical guide provides a comprehensive overview of the core spectroscopic data essential for its identification and quality control: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Emphasizing the causality behind experimental choices and data interpretation, this document serves as a self-validating reference for researchers. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes expected data based on established spectroscopic principles and analysis of its constituent functional groups, providing a robust framework for its characterization.

Table of Contents

  • Introduction: Structural Significance and the Need for Spectroscopic Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

    • 2.1. Expert Insight: Why NMR is the Cornerstone of Structural Elucidation

    • 2.2. Protocol for ¹H and ¹³C NMR Data Acquisition

    • 2.3. Expected ¹H NMR Spectral Data and Interpretation

    • 2.4. Expected ¹³C NMR Spectral Data and Interpretation

  • Infrared (IR) Spectroscopy: Identifying Key Functional Groups

    • 3.1. Expert Insight: The Role of IR in Rapid Functional Group Confirmation

    • 3.2. Protocol for ATR-IR Data Acquisition

    • 3.3. Expected IR Spectral Data and Interpretation

  • Mass Spectrometry (MS): Confirming Molecular Weight and Formula

    • 4.1. Expert Insight: Why ESI-MS is the Method of Choice

    • 4.2. Protocol for ESI-MS Data Acquisition

    • 4.3. Expected MS Spectral Data and Interpretation

  • References

Introduction: Structural Significance and the Need for Spectroscopic Verification

The molecule this compound, with CAS number 1245646-62-1, is a valuable building block in drug discovery.[1] It provides a synthetically versatile primary aromatic amine for amide coupling or other derivatizations, while the piperidine ring offers a site for modulating physicochemical properties like solubility and basicity. Given its role as a foundational intermediate, verifying its structure with absolute certainty is a non-negotiable prerequisite for its use in synthetic campaigns. Spectroscopic methods provide a multi-faceted "fingerprint" of the molecule, with each technique offering orthogonal, complementary information to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Expert Insight: Why NMR is the Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides unambiguous information on the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For a molecule like this compound, ¹H NMR confirms the number of protons in different environments (aromatic vs. aliphatic) and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms. This level of detail is unattainable with other methods, making NMR the gold standard for structural confirmation. A detailed spectral study of related piperidine structures provides a strong basis for interpreting these spectra.[2]

Protocol for ¹H and ¹³C NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound. The use of an accurate analytical balance is critical for potential future concentration calculations.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and for positioning the exchangeable amine proton signals away from other key resonances.

    • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peak shapes, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30-degree pulse experiment is used to ensure quantitative integration without saturating the signals.

    • Acquisition Time: ~2-3 seconds, to ensure adequate resolution.

    • Relaxation Delay: A 2-second delay between scans allows for near-complete relaxation of protons, making the resulting integrations more accurate.

    • Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment with a 30-degree pulse is used. Decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon, which aids in identification.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024 or more) is required to obtain a good signal.

  • Data Processing:

    • Apply a Fourier Transform to convert the time-domain signal (FID) to a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are purely absorptive.

    • Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C) as a secondary standard.[3]

    • Integrate the ¹H NMR spectrum to determine the relative ratios of protons.

NMR_Workflow Diagram 1: NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Homogenize Field (Shimming) insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Calibrate ft->phase analyze Integrate & Assign phase->analyze

Caption: A standardized workflow for acquiring high-quality NMR data.

Expected ¹H NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

Expected Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.00t1HAr-H (H5)Triplet due to coupling with two ortho protons.
~6.55d1HAr-H (H6)Deshielded by C-N, ortho coupling to H5.
~6.40d1HAr-H (H4)Deshielded by C-N, ortho coupling to H5.
~6.35s1HAr-H (H2)Singlet-like appearance due to small meta couplings.
~5.00s (broad)2H-NHBroad due to nitrogen's quadrupole moment and exchange.
~3.05d2HPip-H (eq, H2/6)Equatorial protons are typically deshielded.
~2.60t2HPip-H (ax, H2/6)Axial protons adjacent to nitrogen.
~2.75tt1HPip-H (ax, H4)Methine proton at the junction, coupled to 4 neighbors.
~1.70d2HPip-H (eq, H3/5)Equatorial protons adjacent to the methine.
~1.50q2HPip-H (ax, H3/5)Axial protons, showing complex coupling.
~1.90s (broad)1HPip-NH Exchangeable proton on the piperidine nitrogen.

Interpretation: The spectrum is clearly divided into an aromatic region (6.3-7.1 ppm) and an aliphatic region (1.4-3.1 ppm). The aromatic signals are characteristic of a 1,3-disubstituted benzene ring bearing an electron-donating amino group. The aliphatic region shows the complex splitting patterns of a piperidine ring in its rigid chair conformation, with distinct signals for axial and equatorial protons. The broad singlets for the NH protons are diagnostic and would disappear upon a D₂O shake experiment, confirming their assignment.

Expected ¹³C NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

Expected Chemical Shift (δ) ppmAssignmentRationale
~148.5Ar-C (C1)Carbon attached to the NH₂ group, strongly deshielded.
~146.0Ar-C (C3)Quaternary carbon attached to the piperidine ring.
~129.2Ar-C (C5)Aromatic CH, ortho to the piperidine substituent.
~114.0Ar-C (C4)Aromatic CH, ortho to the NH₂ group, shielded.
~113.2Ar-C (C6)Aromatic CH, ortho to the NH₂ group, shielded.
~111.8Ar-C (C2)Aromatic CH, between the two substituents.
~45.5Pip-C (C2/6)Carbons adjacent to the piperidine nitrogen.
~42.5Pip-C (C4)Methine carbon attached to the aniline ring.
~33.5Pip-C (C3/5)Methylene carbons adjacent to the C4 position.

Interpretation: The ¹³C NMR spectrum is expected to show six signals in the aromatic region and three signals in the aliphatic region, consistent with the molecule's symmetry. The chemical shifts are predicted based on standard substituent effects on benzene and piperidine rings.[4] The downfield shifts of C1 and C3 are characteristic of carbons bonded to nitrogen and the piperidine ring, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expert Insight: The Role of IR in Rapid Functional Group Confirmation

While NMR provides the detailed skeleton, IR spectroscopy offers a rapid and cost-effective confirmation of the functional groups present. For this compound, IR is invaluable for quickly verifying the presence of the N-H bonds of both the primary aniline and the secondary piperidine amine, as well as confirming the aromatic and aliphatic C-H bonds. The characteristic double peak of the primary amine N-H stretch is a particularly diagnostic feature.[5]

Protocol for ATR-IR Data Acquisition
  • Instrument Preparation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be digitally subtracted from the sample spectrum. This step is critical for data integrity.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). Apply pressure with the built-in anvil to ensure firm, uniform contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

IR_Workflow Diagram 2: ATR-IR Acquisition Workflow background Acquire Background Spectrum load Load Sample onto ATR Crystal background->load acquire Collect Sample Spectrum load->acquire process Background Subtraction & Peak Analysis acquire->process

Caption: A streamlined workflow for reliable ATR-IR analysis.

Expected IR Spectral Data and Interpretation
Frequency Range (cm⁻¹)Vibration TypeAssignmentDiagnostic Feature
3450-3350N-H Asymmetric & Symmetric StretchPrimary amine (-NH₂)A characteristic pair of sharp-to-medium peaks.
3350-3300N-H StretchSecondary amine (-NH-)A single, often broader peak than the primary amine.
3100-3000C-H StretchAromatic C-HSharp peaks, confirming the presence of the benzene ring.
2950-2850C-H StretchAliphatic C-H (piperidine)Strong, sharp absorptions.
1620-1580N-H Bend (Scissoring)Primary amine (-NH₂)Confirms the primary amine functional group.
1600 & 1475C=C StretchAromatic RingTwo distinct peaks are characteristic of the aromatic ring.
1320-1250C-N StretchAromatic AmineStrong band indicating the C-N bond of the aniline.

Interpretation: The most telling region is above 3300 cm⁻¹. The presence of a doublet (two peaks) is a definitive indicator of the -NH₂ group of aniline.[6] A separate, single peak in the same region confirms the secondary amine of the piperidine ring.[7] Strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine ring, while weaker, sharper peaks above 3000 cm⁻¹ confirm the aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expert Insight: Why ESI-MS is the Method of Choice

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like this compound. It imparts a charge onto the molecule with minimal fragmentation, typically through protonation. This allows for the clear observation of the protonated molecular ion, [M+H]⁺. Using a high-resolution mass spectrometer (like a TOF or Orbitrap), we can measure the mass of this ion with high precision, which allows for the unambiguous determination of the elemental formula—the ultimate confirmation of the compound's identity.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a solvent like methanol or acetonitrile. A trace amount of an acid (e.g., 0.1% formic acid) is added to the solvent. This acidic environment promotes protonation, ensuring a strong signal for the [M+H]⁺ ion in positive ion mode.

  • Instrument Setup: The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate (5-10 µL/min).

  • Ionization (Positive Mode): Given the basic nitrogen atoms in the molecule, positive ion mode is selected. The key source parameters (capillary voltage, gas flow, temperature) are optimized to maximize the signal of the target ion.

  • Mass Analysis: The mass analyzer is scanned over a range that includes the expected molecular weight (e.g., m/z 100-300). Data is acquired for approximately 1 minute to generate an averaged, high-quality spectrum.

MS_Workflow Diagram 3: ESI-MS Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (~10 µg/mL in MeOH + 0.1% HCOOH) infuse Infuse into ESI Source dissolve->infuse ionize Generate Ions (Positive Mode) infuse->ionize analyze Mass Analysis (TOF or Orbitrap) ionize->analyze identify Identify [M+H]⁺ Peak analyze->identify confirm Confirm Exact Mass & Elemental Formula identify->confirm

Caption: A robust workflow for definitive molecular weight confirmation by ESI-MS.

Expected MS Spectral Data and Interpretation
ParameterValueSource
Molecular FormulaC₁₁H₁₆N₂PubChem[8]
Exact Mass (Monoisotopic)176.1313 g/mol PubChem[8]
Expected Ion[M+H]⁺-
Expected m/z (High Resolution) 177.1386 Calculated

Interpretation: The positive ion ESI mass spectrum will be dominated by a single major peak at m/z 177.1386. The observation of this ion confirms the molecular weight of the compound is 176.1313 g/mol . A high-resolution instrument would measure this mass to within 5 ppm, confirming the elemental formula as C₁₁H₁₆N₂ and ruling out other potential isobaric structures. This provides the final, unequivocal piece of evidence for the compound's identity.

Conclusion: A Consolidated Spectroscopic Fingerprint

The orthogonal techniques of NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of the essential amine and aromatic functional groups. Finally, high-resolution MS provides an exact mass, confirming the elemental formula with a high degree of certainty. Together, this suite of data constitutes a unique molecular "fingerprint," ensuring the structural integrity and identity of this critical chemical building block for its application in research and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127806, 3-(piperidin-1-yl)aniline. [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NIST. (n.d.). Piperidine Mass Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • MassBank. (2024). Aniline Mass Spectrum. [Link]

  • mzCloud. (2018). 4-ANPP Mass Spectral Data. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • NIST. (n.d.). Piperidine IR Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • NIST. (n.d.). Aniline IR Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

3-(piperidin-4-yl)aniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 3-(piperidin-4-yl)aniline Solubility in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive quantitative solubility data in publicly available literature, this document synthesizes a predictive solubility profile based on first principles of chemical structure, polarity, and the known behavior of its constituent aniline and piperidine moieties. The guide delivers an authoritative, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the gold-standard shake-flask method. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, formulation, and application of this compound in a laboratory setting.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From reaction kinetics in chemical synthesis and purification strategies like crystallization, to bioavailability and formulation design in pharmacology, a thorough understanding of a compound's solubility is indispensable.

This compound is a bifunctional molecule featuring a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine). This unique structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The molecule's solubility is governed by the interplay between the hydrophobic phenyl ring and the polar, basic amine groups capable of hydrogen bonding. This guide provides a detailed predictive framework for its behavior in common organic solvents and a definitive protocol for its empirical determination.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the solubility of this compound lies in analyzing its distinct chemical features.

The molecule is composed of two primary pharmacophores:

  • Aniline Moiety: The benzene ring is inherently nonpolar and hydrophobic. The attached amino (-NH₂) group, however, is polar, can act as a hydrogen bond donor, and is weakly basic. Aniline itself is only slightly soluble in water but exhibits good solubility in many organic solvents.[1][2]

  • Piperidine Moiety: This saturated heterocycle is polar and significantly more basic than aniline. The secondary amine (-NH) is both a hydrogen bond donor and acceptor. Piperidine is miscible with water and shows high solubility in a wide array of polar organic solvents, with limited solubility in very nonpolar solvents like hexane.[3][4]

The combination of these two moieties in this compound results in a molecule with moderate lipophilicity and a strong capacity for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂[5]
Molecular Weight 176.26 g/mol [5]
Appearance Solid (Predicted)N/A
XLogP3 (Predicted) 2.3[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, with a value of 2.3 indicating moderate lipophilicity and a preference for organic phases over aqueous ones.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the structural analysis above, a qualitative solubility profile for this compound can be robustly predicted. The molecule's ability to engage in hydrogen bonding via its two N-H groups and two nitrogen lone pairs, combined with its aromatic ring, dictates its interactions with various solvent classes.

Causality Behind Predictions:

  • Polar Protic Solvents: High solubility is expected due to strong hydrogen bonding interactions. The solvent's -OH groups can donate hydrogen bonds to the nitrogen atoms of the compound, and the compound's N-H groups can donate to the solvent's oxygen atoms.

  • Polar Aprotic Solvents: High solubility is anticipated due to favorable dipole-dipole interactions. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, readily interacting with the N-H groups of the aniline and piperidine rings.

  • Nonpolar Solvents: Low solubility is predicted. While the benzene ring offers some nonpolar character, the highly polar amine groups dominate, making solvation by nonpolar solvents energetically unfavorable. Van der Waals interactions alone are insufficient to overcome the strong intermolecular hydrogen bonds between the compound's molecules in its solid-state lattice.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleStrong hydrogen bond donor/acceptor interactions between the compound's amine groups and the solvent's hydroxyl groups.[6]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFHighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighCompound can be solvated via dipole-dipole and weaker hydrogen bonding interactions (with chloroform's acidic proton).
Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the compound allows for π-π stacking, but the polar amine groups limit overall solubility.
Aliphatic Nonpolar Hexane, HeptaneInsoluble to Very LowMismatch in polarity; insufficient energy from van der Waals forces to disrupt the compound's crystal lattice.[3][7]
Ethers Diethyl EtherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent limits solubility.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative fact, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the universally recognized gold standard for determining the thermodynamic solubility of a compound.[8][9] It is a self-validating system because it measures the concentration of a solution that is in true equilibrium with an excess of the solid compound, ensuring a true representation of saturation.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with UV detector (or other suitable detector like MS)

Safety Precautions
  • Handle this compound in a well-ventilated area or chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used prior to beginning work.

  • Many organic solvents are flammable and/or toxic; avoid ignition sources and inhalation.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains visible at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials. The use of PTFE-lined caps is crucial to prevent solvent evaporation or contamination.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium.[12] Shorter times may only yield kinetic solubility, which can be misleading.[8][13]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at the same temperature for 15-20 minutes.

    • Carefully aspirate a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent any microscopic solid particles from entering the analytical sample, which would artificially inflate the measured concentration.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant sample and the calibration standards by a validated HPLC-UV method. The mobile phase should be chosen to ensure good peak shape and retention time for the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the this compound in the saturated sample by interpolating its peak area from the calibration curve.

  • Calculation:

    • The solubility is the concentration determined from the HPLC analysis, typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (3-piperidin-4-yl)aniline prep2 Add precise volume of organic solvent prep1->prep2 into vial equil1 Seal vial and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Centrifuge at constant T sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant2 Analyze sample and standards by HPLC-UV sep3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 result result quant3->result Final Solubility Value (e.g., mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, a robust predictive profile can be established through careful analysis of its molecular structure. The compound is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and poorly soluble in nonpolar aliphatic solvents. This guide provides not only this essential predictive framework but also a detailed, authoritative protocol for the experimental determination of its equilibrium solubility. By following the standardized shake-flask methodology presented, researchers can generate reliable, quantitative data to support all stages of research and development, from reaction optimization to formulation.

References

  • Title: Aniline - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: Piperidine | Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: PIPERIDINE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Amines (Chemistry Part II, Unit 13) Source: NCERT URL: [Link]

  • Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Advances URL: [Link]

  • Title: 3-(Piperidin-1-yl)aniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Solubility experiments of aniline tetramer in different solvents. Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet - 4-(Piperidin-1-yl)aniline hydrochloride Source: Angene Chemical URL: [Link]

Sources

A Technical Guide to the Biological Versatility of the 3-(Piperidin-4-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(piperidin-4-yl)aniline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid aromatic aniline ring with a flexible, basic piperidine moiety, provides an ideal framework for developing potent and selective ligands for a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and demonstrated biological activities of its derivatives. We will dissect its role in the development of potent enzyme inhibitors, nuanced receptor modulators, and agents targeting complex inflammatory pathways. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the foundational knowledge to innovate upon this versatile chemical entity.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The value of the this compound scaffold lies in its combination of distinct pharmacophoric features. The aniline portion serves as a versatile synthetic handle for a variety of chemical modifications and can engage in crucial hydrogen bonding, π-π stacking, and hydrophobic interactions within protein binding sites.[1] The piperidine ring, a saturated heterocycle, introduces a basic nitrogen atom that is often protonated at physiological pH, allowing for strong ionic interactions.[2] Furthermore, its non-planar, flexible "chair" conformation allows for optimal spatial orientation of substituents to probe deep into binding pockets. This bifunctional nature has enabled the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antipsychotic properties.[1][3]

Synthetic Strategies: Key Methodologies for Scaffold Elaboration

The synthesis of this compound derivatives can be approached through several robust chemical routes. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials. A common and effective approach begins with precursors like 3-(4-nitrophenyl)pyridine, proceeding through a critical reduction step that simultaneously forms the aniline and piperidine rings.[1]

Representative Synthetic Workflow: Reductive Cyclization

A widely adopted method avoids the use of precious metal catalysts by employing a two-step process involving the formation of a pyridinium salt followed by a comprehensive reduction.[4] This approach is cost-effective and highly suitable for large-scale industrial production.[4]

synthesis_workflow start start intermediate intermediate product product reagent reagent A 3-(4-Nitrophenyl)pyridine C N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt A->C Salification (65°C, 2h) Step 1 B 3-Bromopropene, Acetonitrile, Zn powder B->C E 4-(Piperidin-3-yl)aniline C->E Simultaneous Reduction of Nitro Group & Pyridine Ring Step 2 D Sodium Borohydride (NaBH4), Zinc Chloride (ZnCl2) D->E

Caption: General workflow for synthesis via reductive cyclization.

Detailed Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is adapted from methodologies described in patent literature for the synthesis of a closely related isomer, demonstrating a common and effective strategy.[1][4]

  • Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine Quaternary Ammonium Salt.

    • To a reaction vessel charged with acetonitrile (100 mL), add 3-(4-nitrophenyl)pyridine (20 g, 100 mmol) and zinc powder (1.3 g, 20 mmol).[1]

    • Heat the stirred mixture to 65°C.

    • Slowly add 3-bromopropene (13.3 g, 110 mmol) to the reaction mixture.[1]

    • Maintain the reaction at 65°C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove insoluble materials. The filtrate contains the desired quaternary ammonium salt.

  • Step 2: Reduction to 4-(Piperidin-3-yl)aniline.

    • The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is dissolved in a suitable solvent like methanol.

    • Zinc chloride is added to the solution.

    • The mixture is cooled in an ice bath, and sodium borohydride is added portion-wise to facilitate the reduction of both the nitro group to an aniline and the pyridine ring to a piperidine.[1]

    • The final product is then isolated and purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Profile I: Enzyme Inhibition

Derivatives of the this compound scaffold have emerged as potent inhibitors of several key enzymes implicated in human diseases, most notably in oncology.

Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[5] The PI3Kδ isoform is of particular interest as a target for anti-cancer therapies.

Mechanism of Action: Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been designed to act as potent PI3Kδ inhibitors.[5] The pyrimidine ring serves as a core scaffold, while the substituents are designed to form key hydrogen bond interactions within the ATP-binding pocket of the PI3Kδ enzyme, leading to its inhibition and subsequent downstream blockade of the Akt signaling pathway.[5][6] This attenuates the phosphorylation of Akt, a critical node in the pathway, ultimately leading to reduced cell proliferation and survival.[6]

pi3k_pathway receptor receptor kinase kinase effector effector inhibitor inhibitor outcome outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibition.

Structure-Activity Relationship (SAR) & Biological Data: A series of 5-phenylurea derivatives built upon a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold demonstrated potent anti-proliferative activities against the BT-474 breast cancer cell line and direct inhibitory activity against PI3Kδ.[5]

CompoundPI3Kδ IC₅₀ (µM)BT-474 IC₅₀ (µM)Reference
20 0.2861.565[5]
21 0.4521.311[5]
Idelalisib 0.0012 (1.2 nM)-[6]
A5 0.0013 (1.3 nM)0.16 (SU-DHL-6)[6]
A8 0.0007 (0.7 nM)0.12 (SU-DHL-6)[6]

Table 1: Inhibitory activities of representative this compound derivatives against PI3Kδ and cancer cell lines.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors represent a major class of targeted cancer therapies, particularly for cancers with BRCA mutations.[1] They function by blocking DNA repair pathways, leading to selective cancer cell death.[1] The compound 4-(piperidin-3-yl)aniline is a crucial intermediate in the synthesis of the potent, orally active PARP inhibitor Niraparib.[1] This underscores the scaffold's utility as a foundational building block for constructing complex, clinically relevant molecules.

Pharmacological Profile II: Receptor Modulation

The scaffold's structural properties make it an excellent starting point for designing ligands that can modulate the function of various receptors, particularly within the central nervous system.

Nociceptin Receptor (NOP) Agonists and Antagonists

The Nociceptin receptor (NOP), a member of the opioid receptor family, is implicated in pain, anxiety, and reward pathways.[7] A novel class of N-(4-piperidinyl)-2-indolinones was discovered where the this compound core is a key feature.[8]

Causality in Ligand Function: A fascinating aspect of this series is that minor modifications to the N-1 substituent of the piperidine ring can dramatically switch the compound's activity from a potent agonist to a potent antagonist.[7][8] For instance, substituting the piperidine nitrogen with a cyclooctylmethyl group resulted in a potent agonist, while other modifications yielded antagonists.[7] This demonstrates that the piperidine N-1 substituent plays a critical role in determining the efficacy and functional output at the NOP receptor, providing invaluable insights for pharmacophore modeling.[7]

Ligands for Vesicular Acetylcholine Transporter (VAChT)

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a key target for understanding cholinergic neurotransmission. Heteroaromatic and aniline derivatives of piperidines have been developed as highly potent and selective ligands for VAChT.[9] Several compounds in this class, featuring a this compound-like core, displayed high affinity for VAChT (Kᵢ values in the low nanomolar range) and significant selectivity over σ₁ and σ₂ receptors.[9] These ligands are being developed as potential PET radiotracers for in vivo imaging of VAChT in the brain.[9]

Emerging Activities: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[10] Dysregulation of the NLRP3 inflammasome is linked to a host of inflammatory diseases.

A recent study employed a pharmacophore-hybridization strategy to develop novel NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[10] Several of these synthesized derivatives were shown to potently inhibit NLRP3-dependent pyroptosis and IL-1β release in vitro, identifying them as a promising new class of NLRP3 inhibitors.[10]

Protocol: In Vitro NLRP3 Inhibition Assay

This protocol outlines a general workflow for assessing the ability of a compound to inhibit NLRP3-dependent IL-1β release.

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • NLRP3 Priming and Compound Treatment:

    • Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

    • Pre-incubate the primed cells with various concentrations of the this compound test compounds for 1 hour.

  • NLRP3 Activation and Measurement:

    • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

    • Collect the cell culture supernatants.

    • Quantify the amount of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a wide range of clinically relevant enzymes and receptors. The ability to fine-tune pharmacological activity—even switching between agonism and antagonism by simple chemical modification—highlights the nuanced control afforded by this scaffold. Future research will likely focus on leveraging computational modeling to further refine SAR, exploring new therapeutic areas such as neurodegenerative and autoimmune diseases, and developing derivatives with optimized pharmacokinetic properties for improved clinical translation. The inherent versatility of this chemical core ensures its continued prominence in the landscape of drug discovery and development.

References

  • EvitaChem. (n.d.). Buy 3-(Piperidin-4-ylmethyl)aniline (EVT-8930434). EvitaChem.
  • Benchchem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Benchchem.
  • Zhang, Y., et al. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters.
  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Eureka.
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.
  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • PubMed. (2004). Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. PubMed.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate.
  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • PubMed Central. (n.d.). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PubMed Central.
  • MDPI. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
  • PubMed. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. PubMed.
  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed.
  • PubMed. (n.d.). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed.
  • PubMed Central. (n.d.). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central.
  • ResearchGate. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
  • PubMed. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed.

Sources

The Enigmatic Core: A Technical Guide to 3-(Piperidin-4-yl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(piperidin-4-yl)aniline scaffold, a seemingly simple yet profoundly influential structural motif, represents a cornerstone in the edifice of modern medicinal chemistry. While its direct history is not as prominently documented as its isomeric counterpart, 4-(piperidin-3-yl)aniline, its role as a versatile building block in the synthesis of novel therapeutics is undeniable. This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this compound. We will delve into the logical underpinnings of its synthetic routes, drawing parallels with related, well-characterized compounds, and illuminate its potential in crafting next-generation pharmaceuticals for a spectrum of diseases, from cancer to central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent pharmacophore in their quest for innovative medicines.

Introduction: The Piperidine-Aniline Constellation

The piperidine ring and the aniline moiety are two of the most prolific pharmacophores in drug discovery. The former, a saturated six-membered heterocycle, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a three-dimensional framework for precise substituent orientation.[1] The latter, a primary aromatic amine, serves as a crucial anchor for a multitude of chemical transformations and a key interaction point with biological targets. The fusion of these two entities into the piperidinyl-aniline scaffold creates a bifunctional molecule with immense potential for chemical diversification and biological activity.

While the 4-(piperidin-3-yl)aniline isomer has garnered significant attention as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, the this compound isomer remains a more enigmatic yet equally promising entity.[2][3][4] Its unique substitution pattern offers a different spatial arrangement of the amine functionalities, opening new avenues for structure-activity relationship (SAR) studies and the development of novel intellectual property. This guide will illuminate the path to understanding and utilizing this valuable chemical entity.

A Deduced History: The Rise of a Versatile Scaffold

A specific, documented "discovery" of this compound is not readily found in the annals of chemical literature. Its emergence is more likely an outcome of the broader expansion of synthetic methodologies and the systematic exploration of chemical space by medicinal chemists. The history of synthetic organic chemistry is rich with the development of methods for constructing substituted piperidines and anilines, driven by the burgeoning pharmaceutical industry in the 20th century.

The logical genesis of this compound can be traced to the confluence of several key developments:

  • The Aniline Dyes and Early Medicinal Chemistry: The birth of the synthetic dye industry from coal tar derivatives in the mid-19th century provided a rich source of aromatic compounds, including aniline.[5] This soon led to the discovery of the first synthetic drugs, which were often simple aniline derivatives.[6]

  • The Ubiquity of the Piperidine Ring: Natural products containing the piperidine scaffold have been used for centuries for their medicinal properties. The 20th century saw a surge in the synthesis of piperidine-containing drugs, recognizing their value in CNS disorders, pain management, and other therapeutic areas.[1]

  • The Drive for Novel Scaffolds: As drug discovery evolved, the demand for novel molecular frameworks with favorable drug-like properties intensified. The combination of the piperidine and aniline moieties would have been a logical step for chemists seeking to create new chemical entities with diverse biological activities.

While a singular "eureka" moment for this compound may be lost to history, its value is continuously being realized in contemporary drug discovery programs.

Synthetic Strategies: A Blueprint for Construction

The synthesis of this compound can be approached through several strategic disconnections. While specific patents for this exact isomer are less common than for its 4,3'-counterpart, the fundamental principles of organic synthesis allow for the rational design of effective protocols. The following methodologies are based on established chemical transformations and analogies to the synthesis of related compounds.[2][7][8][9]

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary pathways:

G Target This compound Intermediate1 N-Boc-4-(3-nitrophenyl)piperidine Target->Intermediate1 Reduction of nitro group Deprotection Intermediate2 4-(3-Aminophenyl)pyridinium salt Target->Intermediate2 Reduction of pyridine ring StartingMaterial1 4-Oxopiperidine derivative Intermediate1->StartingMaterial1 Coupling reaction StartingMaterial2 3-Nitro-halobenzene Intermediate1->StartingMaterial2 Coupling reaction StartingMaterial3 3-Halopyridine Intermediate2->StartingMaterial3 Coupling reaction StartingMaterial4 4-Aminophenylboronic acid derivative Intermediate2->StartingMaterial4 Coupling reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol 1: From a Piperidone Precursor

This approach builds the molecule by forming the C-C bond between the two rings followed by reduction of a nitro group.

Step 1: Synthesis of tert-butyl 4-(3-nitrophenyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of 1-bromo-3-nitrobenzene in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture for 30 minutes, then add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Dehydration to tert-butyl 4-(3-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate.

Step 3: Hydrogenation to tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate

  • Dissolve the product from Step 2 in ethanol.

  • Add palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction until the disappearance of the starting material.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

Step 4: Deprotection to this compound

  • Dissolve the product from Step 3 in a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of the final product.

  • The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

  • N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and to modulate the reactivity of the piperidone in Step 1.

  • Catalytic Hydrogenation: This is a clean and efficient method for the simultaneous reduction of the double bond and the nitro group. Palladium on carbon is a standard and effective catalyst for this transformation.

  • Acidic Deprotection: The Boc group is readily cleaved under acidic conditions, providing a straightforward final step to the desired product.

Experimental Protocol 2: Pyridine Reduction Approach

This method involves the reduction of a substituted pyridine precursor, a strategy often employed for the synthesis of the 4,3'-isomer.[2][8]

Step 1: Synthesis of 4-(3-Nitrophenyl)pyridine

  • In a suitable solvent such as a mixture of toluene and water, combine 4-bromopyridine hydrochloride, 3-nitrophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

  • Heat the mixture to reflux under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Reduction to this compound

  • Dissolve 4-(3-nitrophenyl)pyridine in a suitable solvent such as methanol or acetic acid.

  • Add a platinum(IV) oxide catalyst (Adam's catalyst).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus (Parr shaker).

  • Pressurize with hydrogen gas (e.g., 50-100 psi) and heat gently (e.g., 40-50 °C).

  • Maintain the reaction under these conditions for 12-24 hours.

  • Cool the reaction, vent the hydrogen, and filter the catalyst through Celite.

  • Concentrate the filtrate to obtain the product.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds between aromatic rings.

  • Heterogeneous Catalytic Hydrogenation: This method allows for the simultaneous reduction of both the pyridine ring and the nitro group in a single step. Platinum oxide is a powerful catalyst often required for the hydrogenation of pyridine rings.

G cluster_0 Protocol 1: Piperidone Pathway cluster_1 Protocol 2: Pyridine Reduction Pathway A1 1-Bromo-3-nitrobenzene + N-Boc-4-piperidone A2 N-Boc-4-(3-nitrophenyl)-4-hydroxypiperidine A1->A2 Organolithium Addition A3 N-Boc-4-(3-nitrophenyl)-3,6-dihydropyridine A2->A3 Dehydration A4 N-Boc-4-(3-aminophenyl)piperidine A3->A4 Hydrogenation (Pd/C) A5 This compound A4->A5 Deprotection (Acid) B1 4-Bromopyridine + 3-Nitrophenylboronic acid B2 4-(3-Nitrophenyl)pyridine B1->B2 Suzuki Coupling B3 This compound B2->B3 Hydrogenation (PtO2) G Scaffold This compound Modification1 Acylation/Coupling at Aniline Nitrogen Scaffold->Modification1 Modification2 Alkylation/Acylation at Piperidine Nitrogen Scaffold->Modification2 KinaseInhibitors Kinase Inhibitors (e.g., PI3Kδ) Modification1->KinaseInhibitors Other Other Therapeutic Areas Modification1->Other CNSAgents CNS Agents (e.g., 5-HT Receptor Ligands) Modification2->CNSAgents Modification2->Other

Caption: Potential derivatization of this compound in drug discovery.

In the Development of Central Nervous System (CNS) Agents

The piperidine nitrogen can be functionalized to introduce pharmacophores that interact with CNS targets. The 4-phenylpiperidine motif is a well-established scaffold in the design of ligands for serotonin (5-HT) and dopamine receptors, which are implicated in a range of psychiatric and neurological disorders. [10]By analogy, derivatives of this compound could be explored as novel antipsychotics, antidepressants, or anxiolytics.

Structure-Activity Relationship (SAR) Insights

The unique 3,4'-substitution pattern of this scaffold provides a distinct vector for substituent placement compared to its 4,3'-isomer. This can have profound effects on the binding affinity and selectivity of the final drug molecule. For example, in the context of kinase inhibition, the position of the solubilizing piperidine group can influence interactions with solvent-exposed regions of the ATP-binding pocket.

Conclusion and Future Perspectives

While the history of this compound may be one of quiet utility rather than celebrated discovery, its importance as a versatile and potent scaffold in modern drug discovery is clear. Its synthesis, achievable through robust and scalable chemical transformations, provides access to a rich chemical space for the development of novel therapeutics. As our understanding of the structural requirements for targeting complex biological systems grows, the unique topology of this compound will undoubtedly be further exploited by medicinal chemists to create the next generation of innovative medicines. The future of this enigmatic core is bright, with its full potential still waiting to be unlocked.

References

  • CN106883166A - 4-(3-piperidyls)
  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 2017, 28(1), 125-130. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl)
  • Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap. [Link]

  • CN106432054A - Method for preparing 4-(piperidine-3-yl)
  • CN106432055A - Preparation method of niraparib intermedi
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 2012, 17(1), 227-239. [Link]

  • 3-methyl-4-(1-methylpiperidin-4-yl)aniline - PubChemLite. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 2006, 317(2), 910-918. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2022, 243, 114752. [Link]

  • 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 2023, 28(13), 5081. [Link]

  • Early drug discovery and the rise of pharmaceutical chemistry. ResearchGate. [Link]

  • Aniline dye | chemical compound - Britannica. [Link]

Sources

A Technical Guide to 3-(Piperidin-4-yl)aniline: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 3-(piperidin-4-yl)aniline (CAS No. 220239-39-2), a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. While detailed public data for this specific isomer is emerging, this document synthesizes available supplier information with field-proven insights derived from closely related and well-documented structural analogs, such as 4-(piperidin-3-yl)aniline, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1][2][3] This approach provides a robust and practical framework for scientists working with this important molecular scaffold.

Compound Overview: The Aminophenyl-Piperidine Scaffold

This compound is a bifunctional organic molecule characterized by an aniline ring substituted with a piperidine moiety at the meta-position. This unique architecture combines a versatile aromatic amine, which is a common entry point for a variety of coupling reactions, with a saturated heterocycle known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in drug candidates.[4][5]

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, appearing in numerous CNS-active agents, analgesics, and antipsychotics.[3][4] The aniline fragment serves as a crucial synthon, or synthetic building block, for constructing more complex molecular frameworks.[3] The combination of these two pharmacophores in this compound makes it a valuable precursor for novel therapeutics.

Key Physicochemical Properties:

  • IUPAC Name: this compound

  • CAS Number: 220239-39-2

  • Molecular Formula: C₁₁H₁₆N₂

  • Molecular Weight: 176.26 g/mol

Commercial Availability and Sourcing

For researchers and drug development professionals, securing a reliable supply of key intermediates is a critical first step. This compound is available from several specialized chemical suppliers, typically on a research and development scale. The following table summarizes representative commercial sources.

SupplierProduct Name/NumberPurityCAS NumberNotes
BLD Pharm This compound95%220239-39-2Research Use Only
Ambeed This compound95%220239-39-2Research Chemical
Key Organics This compound95%+220239-39-2Building Block
Chem-Impex This compound>95%220239-39-2Research & Development

Note: Availability, purity, and lead times are subject to change. It is imperative to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for batch-specific data.

Synthesis Methodologies: A Representative Workflow

While specific process chemistry for this compound is often proprietary, the synthesis of its isomers is well-documented in patent literature and can serve as an authoritative guide to the underlying chemical principles.[1][2] A common and efficient strategy involves the simultaneous reduction of a nitrophenyl-pyridine precursor, which avoids the use of costly precious metal catalysts in some variations.[1][2]

The following workflow, adapted from the synthesis of 4-(piperidin-3-yl)aniline, illustrates a robust and scalable approach.[1][2]

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Figure 1: Representative synthesis of an aminophenyl-piperidine via a quaternary salt intermediate.

Experimental Protocol: Precious Metal-Free Reduction[1][2]

Causality: This two-step process is designed for efficiency and scalability. The first step activates the pyridine ring by forming a pyridinium salt, making it susceptible to reduction. The second step employs a cost-effective reducing agent, sodium borohydride, to simultaneously reduce both the nitro group to an amine and the activated pyridine ring to a piperidine.[1][2]

Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine Quaternary Ammonium Salt

  • To a reaction vessel charged with acetonitrile (e.g., 100 mL), add 3-(4-nitrophenyl)pyridine (100 mmol) and zinc powder (10-20 mmol).[1][2]

  • Heat the stirred mixture to 55-65°C.[2]

  • Add 3-bromopropene (110-120 mmol) to the vessel.[2]

  • Maintain the reaction temperature for 2-3 hours until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.

  • Upon completion, filter the reaction mixture and wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate in vacuo. The resulting crude product can be recrystallized from a solvent system like petroleum ether to yield the purified pyridinium salt.[2]

Step 2: Reduction to 4-(Piperidin-3-yl)aniline

  • Under an inert atmosphere (e.g., nitrogen), dissolve the N-allyl-3-(4-nitrophenyl)pyridinium salt (100 mmol) and zinc chloride (60 mmol) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.[1]

  • Add sodium borohydride (150-200 mmol) portion-wise, maintaining the reaction temperature below 30°C.

  • Stir the reaction for 4-12 hours until completion.

  • Quench the reaction by carefully adding dilute hydrochloric acid, followed by basification to a pH of 10-12 with an aqueous base (e.g., NaOH).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing libraries of compounds for biological screening. The dual functionality of the molecule allows for selective modification at either the aniline nitrogen or the piperidine nitrogen, enabling the exploration of chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The utility of the scaffold is best exemplified by the role of its isomer, 4-(piperidin-3-yl)aniline, in the synthesis of Niraparib, a potent PARP inhibitor for cancer therapy.[1][3] This highlights the potential of this chemical class to generate high-value, biologically active molecules.

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// Edges start -> process1 [color="#5F6368"]; process1 -> process2 [label="Compound Library", color="#5F6368"]; process2 -> process3 [label="Identified 'Hits'", color="#5F6368"]; process3 -> end [color="#5F6368"]; }

Figure 2: Logical workflow from building block to drug candidate.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is non-negotiable. The toxicological properties of this compound itself have not been fully investigated; therefore, it must be handled with care, assuming it possesses hazards similar to its parent aniline and piperidine structures.[6][7]

Hazard Identification (Based on Analog Data):

  • Acute Toxicity: Aniline derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: May cause skin irritation.[8]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use.[6][9]

  • Eye Protection: Use chemical safety goggles or a face shield.[8]

  • Skin and Body Protection: Wear a full-length lab coat, long pants, and closed-toe shoes.[9]

Handling and Storage Protocols:

  • Engineering Controls: All work must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid formation of dust.[6][8] Wash hands thoroughly after handling.[7][9]

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

First Aid Measures:

  • If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][8]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[6][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6]

References

  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN106883166A - 4-(3- piperidyls)The preparation method of aniline and its tartrate.
  • Open Research@CSIR-NIScPR. (2024, May). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-(Piperidin-3-yl)aniline, 95%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : (S)-4-(1-Nitrosopiperidin-3-yl)aniline. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 3-(Piperidin-4-yl)aniline from 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Piperidin-4-yl)aniline is a highly valued bifunctional scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents, most notably as a precursor to the PARP inhibitor Niraparib.[1] This technical guide provides an in-depth analysis of robust and scalable synthetic strategies for the preparation of this key building block, starting from readily available 4-substituted piperidine derivatives. We will explore two primary, field-proven methodologies: a Palladium-catalyzed Buchwald-Hartwig amination pathway and a Reductive Amination route. Each section offers a detailed examination of the reaction's foundational principles, step-by-step experimental protocols, and the critical causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound, featuring a primary aromatic amine and a secondary aliphatic amine, presents a versatile platform for selective functionalization in drug discovery. The piperidine moiety can influence solubility and metabolic stability, while the aniline group provides a key vector for building complex molecular structures.[2] The development of efficient and reliable synthetic routes is therefore a paramount objective for process chemists and medicinal chemists alike. This guide focuses on practical, adaptable protocols designed for a research and development setting.

Strategic Overview: Core Synthetic Pathways

The synthesis of this compound from a 4-substituted piperidine precursor fundamentally involves the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to link the piperidine and aniline rings. The choice of strategy often depends on the availability and cost of starting materials. We will detail two highly effective and convergent approaches that leverage a nitrogen-protecting group strategy, most commonly the tert-butoxycarbonyl (Boc) group, to ensure regioselectivity and prevent undesirable side reactions.[3][4]

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Target Intermediate N-Boc-4-piperidinone N-Boc-4-piperidinone Route_B Route B: Reductive Amination N-Boc-4-piperidinone->Route_B N-Boc-4-halo-piperidine N-Boc-4-halo-piperidine Route_A Route A: Pd-Catalyzed Buchwald-Hartwig Amination N-Boc-4-halo-piperidine->Route_A Target This compound Route_A->Target Route_B->Target

Figure 1: High-level overview of the primary synthetic strategies.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This approach is highly efficient for coupling aryl halides with amines. In this context, we couple a protected 4-halopiperidine with a suitable aniline precursor, 3-nitroaniline. The subsequent reduction of the nitro group furnishes the desired product. The use of a bulky, electron-rich phosphine ligand, such as X-Phos, is often critical for achieving high catalytic activity.[7]

Rationale and Mechanistic Considerations

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[5] The Boc protecting group on the piperidine nitrogen is essential to prevent self-coupling or other side reactions involving the secondary amine. The nitro group on the aniline serves as a precursor to the amine and is stable under the coupling conditions.

Experimental Workflow Diagram

G start N-Boc-4-chloropiperidine + 3-Nitroaniline step1 Buchwald-Hartwig Coupling (Pd(OAc)₂, X-Phos, Cs₂CO₃) start->step1 intermediate1 tert-Butyl 4-(3-nitrophenylamino) piperidine-1-carboxylate step1->intermediate1 step2 Nitro Group Reduction (SnCl₂·2H₂O or H₂/Pd-C) intermediate1->step2 intermediate2 tert-Butyl 4-(3-aminophenylamino) piperidine-1-carboxylate step2->intermediate2 step3 Boc Deprotection (HCl/Dioxane or TFA) intermediate2->step3 end This compound step3->end

Figure 2: Workflow for the Buchwald-Hartwig amination route.
Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate

  • Materials: N-Boc-4-chloropiperidine, 3-nitroaniline, Palladium(II) acetate (Pd(OAc)₂), X-Phos, Cesium carbonate (Cs₂CO₃), Toluene.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-chloropiperidine (1.0 eq), 3-nitroaniline (1.1 eq), Cesium carbonate (1.5 eq), Palladium(II) acetate (2 mol%), and X-Phos (4 mol%).

    • Add anhydrous toluene (0.2 M).

    • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Step 2: Reduction of the Nitro Group

  • Materials: tert-Butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated HCl.

  • Procedure:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (4.0-5.0 eq).

    • Carefully add concentrated hydrochloric acid dropwise.

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).[8]

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until pH ~8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Boc Deprotection

  • Materials: Boc-protected intermediate, 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Rationale: Acid-catalyzed cleavage of the Boc group is a standard procedure.[9] The choice between HCl/dioxane and TFA/DCM depends on the substrate's acid sensitivity and downstream processing requirements.[4][10]

  • Procedure (using HCl/Dioxane):

    • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of methanol or DCM.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization and extraction.

Quantitative Data Summary
StepKey Starting MaterialKey ReagentsTypical Yield
1N-Boc-4-chloropiperidine3-Nitroaniline, Pd(OAc)₂, X-Phos75-90%
2Boc-4-(3-nitrophenylamino)piperidineSnCl₂·2H₂O, HCl85-95%
3Boc-4-(3-aminophenylamino)piperidine4M HCl in 1,4-dioxane>95%

Route B: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, involving the reaction of a carbonyl compound (ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11][12] This route typically starts with N-Boc-4-piperidinone.

Rationale and Strategic Choices

This method is highly versatile and often uses mild, selective reducing agents like sodium triacetoxyborohydride (STAB), which can be added directly to the mixture of the ketone and amine without reducing the ketone starting material.[3] The reaction is typically performed under slightly acidic conditions, which catalyzes the formation of the iminium ion intermediate.

Experimental Workflow Diagram

G start N-Boc-4-piperidinone + 3-Nitroaniline step1 Reductive Amination (STAB, Acetic Acid) start->step1 intermediate1 tert-Butyl 4-(3-nitrophenylamino) piperidine-1-carboxylate step1->intermediate1 step2 Nitro Group Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 tert-Butyl 4-(3-aminophenylamino) piperidine-1-carboxylate step2->intermediate2 step3 Boc Deprotection (TFA/DCM) intermediate2->step3 end This compound step3->end

Figure 3: Workflow for the Reductive Amination route.
Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate

  • Materials: N-Boc-4-piperidinone, 3-nitroaniline, Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane (DCM).

  • Procedure:

    • To a solution of N-Boc-4-piperidinone (1.0 eq) and 3-nitroaniline (1.1 eq) in DCM (0.5 M), add acetic acid (1.0 eq).

    • Cool the mixture in an ice bath to 0 °C.

    • Add STAB (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Materials: Boc-protected nitro-intermediate, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It avoids the use of stoichiometric metal reagents and often results in high purity products.

  • Procedure:

    • Dissolve the nitro-intermediate (1.0 eq) in methanol (0.2 M).

    • Carefully add 10% Pd/C (5-10 wt%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 3-6 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired amine.

Step 3: N-Boc Deprotection

  • Procedure (using TFA/DCM):

    • Dissolve the Boc-protected amine (1.0 eq) in DCM (0.2 M).

    • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete conversion.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA.

    • The resulting TFA salt can be converted to the free base by dissolving in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.

Quantitative Data Summary
StepKey Starting MaterialKey ReagentsTypical Yield
1N-Boc-4-piperidinone3-Nitroaniline, STAB80-95%
2Boc-4-(3-nitrophenylamino)piperidineH₂, 10% Pd/C>95%
3Boc-4-(3-aminophenylamino)piperidineTFA, DCM>95%

Conclusion

Both the Buchwald-Hartwig amination and Reductive Amination pathways represent robust, high-yielding, and scalable strategies for the synthesis of this compound from 4-substituted piperidine precursors. The choice between the routes may be influenced by factors such as the cost and availability of starting materials (N-Boc-4-halopiperidine vs. N-Boc-4-piperidinone), catalyst costs, and equipment availability (e.g., for hydrogenation). The protocols detailed herein provide a comprehensive and validated foundation for researchers and drug development professionals to produce this critical synthetic intermediate.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
  • Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2193-2199. Retrieved from [Link]

  • Shubina, T. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Krska, S. W., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(1), 73-81. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265-2268. Retrieved from [Link]

  • Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100159. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]

  • Shang, R., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Retrieved from [Link]

  • Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(9), 1634-1639. Retrieved from [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3561-3564. Retrieved from [Link]

  • ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(1), 1-20. Retrieved from [Link]

  • Rowbotham, J. S., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6331-6334. Retrieved from [Link]

  • Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reaction Mechanism and Kinetics of 3-(Piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(Piperidin-4-yl)aniline Scaffold in Medicinal Chemistry

The this compound moiety is a key structural motif in modern drug discovery, prized for its versatile physicochemical properties and its presence in a range of biologically active compounds. This bifunctional scaffold, featuring a basic piperidine ring and a nucleophilic aniline group, serves as a valuable building block for creating complex molecular architectures with tailored pharmacological profiles. The piperidine unit can influence solubility, lipophilicity, and metabolic stability, while the aniline provides a reactive handle for a variety of chemical transformations, enabling the exploration of diverse chemical space.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the plausible reaction mechanisms and kinetic considerations for the synthesis of this compound. While specific kinetic data for this exact molecule is not extensively available in the public domain, this document outlines chemically sound synthetic strategies based on established methodologies for analogous compounds. Detailed protocols and mechanistic discussions are provided to empower researchers to successfully synthesize and utilize this important chemical entity.

Proposed Synthetic Strategies and Mechanistic Insights

Two primary synthetic routes are proposed for the synthesis of this compound, drawing parallels from the well-documented synthesis of its constitutional isomers and related piperidine-containing compounds. These are:

  • Reductive Amination of a Protected 4-Piperidone with 3-Nitroaniline, followed by Reduction.

  • Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromoaniline with a Protected 4-Aminopiperidine.

Strategy 1: Reductive Amination Pathway

This widely employed method in medicinal chemistry offers a reliable route to substituted piperidines. The synthesis of this compound via this pathway involves a multi-step sequence commencing with the reductive amination of an N-protected 4-piperidone with 3-nitroaniline. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent undesired side reactions at the piperidine nitrogen.

Overall Reaction Scheme:

The reductive amination process proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.

Reductive_Amination

Caption: Mechanism of Reductive Amination.

The reaction is typically acid-catalyzed, which facilitates the dehydration of the hemiaminal intermediate to form the electrophilic iminium ion. The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion as it is formed.

The rate of the reductive amination is influenced by several factors:

  • pH: The formation of the iminium ion is pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal to promote both the protonation of the hydroxyl group in the hemiaminal for elimination and to ensure the aniline nitrogen remains sufficiently nucleophilic.[1]

  • Steric Hindrance: Steric bulk on either the piperidone or the aniline can slow down the initial nucleophilic attack and the subsequent reduction step.

  • Concentration of Reactants: The rate of reaction will generally show a first-order dependence on the concentration of the ketone, the aniline, and the reducing agent in the rate-determining step, which can be either the formation of the iminium ion or its reduction.

Quantitative Data: Typical Reaction Conditions for Reductive Amination

ParameterValueRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent that solubilizes reactants and does not interfere with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of the iminium ion over the ketone.
Acid Catalyst Acetic Acid (AcOH)Facilitates the formation of the iminium ion by promoting dehydration.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Stoichiometry Piperidone:Aniline:Reducing Agent (1 : 1.1 : 1.5)A slight excess of the aniline and a larger excess of the reducing agent are often used to drive the reaction to completion.

Step 1: Synthesis of tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq.) and 3-nitroaniline (1.1 eq.) in anhydrous dichloromethane (0.5 M), add glacial acetic acid (1.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate (1.0 eq.) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or by preparing the free base by neutralization with a suitable base followed by extraction.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[2][3] This approach would involve the palladium-catalyzed cross-coupling of 3-bromoaniline with an N-protected 4-aminopiperidine.

Overall Reaction Scheme:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.[4]

The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then coordinates to the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine product and regenerate the palladium(0) catalyst.[4]

The kinetics of the Buchwald-Hartwig amination are complex and can be influenced by the choice of catalyst, ligand, base, and substrate.[5]

  • Rate-Determining Step: The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.[5]

  • Ligand Effects: The nature of the phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps, leading to higher reaction rates.

  • Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine. The reaction rate can be dependent on the concentration and nature of the base.[5]

Quantitative Data: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterValueRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, or BINAPBulky, electron-rich phosphine ligands that promote efficient catalysis.
Base Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS)Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction.
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 3-bromoaniline (1.0 eq.) and N-Boc-4-aminopiperidine (1.2 eq.) followed by anhydrous toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The subsequent Boc deprotection can be carried out as described in Strategy 1.

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies such as reductive amination and Buchwald-Hartwig amination. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The mechanistic and kinetic insights provided in these application notes, along with the detailed experimental protocols, offer a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development. Careful optimization of reaction parameters will be key to achieving high yields and purity.

References

  • Singleton, D. A., & Chen, M. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Accounts of chemical research, 47(4), 1271–1283.
  • Qingdao Yuntian Biotech. (2017). Method for preparing 4-(piperidine-3-yl)aniline. CN106432054A.
  • LookChem. (n.d.). Cas 19733-56-3,4-piperidin-3-ylaniline. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(10), 2636.
  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12061-12176.
  • ResearchGate. (n.d.). Preliminary mechanistic studies and proposed reaction mechanisms. A).... Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-(Piperidin-4-yl)aniline in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR), playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In the context of oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes, this function presents a profound therapeutic vulnerability. These tumors are deficient in homologous recombination (HR), a primary pathway for repairing double-strand breaks (DSBs).[4][5] The therapeutic strategy of "synthetic lethality" exploits this deficiency.[1][6] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, collapse into toxic DSBs.[2][7] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[2]

Modern PARP inhibitors (PARPi) function through a dual mechanism: 1) catalytic inhibition, where they compete with the native substrate NAD+, and 2) PARP trapping, where they stabilize the PARP-DNA complex, preventing the enzyme's release and causing potent cytotoxic lesions.[5][8] The clinical success of inhibitors like Niraparib has validated this approach and highlighted the importance of specific chemical scaffolds in achieving high potency and favorable pharmacological properties.[4][9]

This document provides a detailed guide on the application of 3-(piperidin-4-yl)aniline , a key structural motif, in the synthesis of advanced PARP inhibitors. We will explore the rationale for its use, provide detailed, validated protocols for its incorporation via amide coupling, and discuss the structure-activity relationships (SAR) it confers upon the final molecule.

The Significance of the this compound Moiety

The this compound scaffold is not merely a linker; it is a critical pharmacophore that addresses several key aspects of inhibitor design.[9][10] Its bifunctional nature—a nucleophilic aniline group and a basic piperidine ring—provides a versatile handle for synthetic elaboration and imparts essential properties to the final drug candidate.

  • Synthetic Utility : The aniline nitrogen serves as an excellent nucleophile for forming stable amide or urea bonds, effectively coupling the piperidine-containing "solvent-exposed" region of the inhibitor to the core scaffold that interacts with the nicotinamide-binding pocket of the PARP enzyme.

  • Structural Role in Binding : The piperidine ring and its orientation are often crucial for establishing key interactions within the PARP active site or with solvent, influencing the inhibitor's binding affinity and residence time.[11] Molecular modeling and SAR studies consistently show that basic amine functionalities enhance the potency of PARP inhibitors.[12]

  • Pharmacokinetic Modulation : The basic piperidine nitrogen (pKa ~8-9) is typically protonated at physiological pH. This positive charge can enhance aqueous solubility and provides a handle for forming pharmaceutically acceptable salts, improving bioavailability and formulation characteristics.

The successful incorporation of the related isomer, 4-(piperidin-3-yl)aniline, into the FDA-approved drug Niraparib serves as a powerful testament to the value of this structural class in modern drug discovery.[9][10]

Logical Workflow: From Building Block to Final Inhibitor

The synthesis of a PARP inhibitor using this compound typically follows a convergent strategy. An activated carboxylic acid on the inhibitor's core scaffold is coupled with the aniline moiety in the final or penultimate step.

G cluster_0 Core Scaffold Synthesis cluster_1 Key Intermediate cluster_2 Final Assembly & Purification A Starting Materials B Multi-step Synthesis A->B C Activated Core (e.g., Carboxylic Acid) B->C E Amide Coupling Reaction C->E Input D This compound (Protected or Unprotected) D->E Input F Deprotection (if needed) E->F G Purification (Chromatography/Recrystallization) F->G H Final PARP Inhibitor G->H

Figure 1: General synthetic workflow for PARP inhibitors.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization. The choice of a Boc-protected piperidine is often strategic to prevent side reactions at the more nucleophilic piperidine nitrogen during the amide coupling step.

Materials and Reagents
ReagentRoleSupplier Notes
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylateKey Building BlockCommercially available. Purity >97% recommended.
Inhibitor Core Carboxylic AcidCoupling PartnerSynthesis-dependent; must be >95% pure.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling AgentStore under inert gas, moisture-sensitive.
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic BaseUse freshly distilled for best results.
DMF (N,N-Dimethylformamide)Anhydrous SolventUse a dry, anhydrous grade (<50 ppm water).
Dichloromethane (DCM)Extraction SolventHPLC grade.
Ethyl Acetate (EtOAc) & HexanesChromatography EluentHPLC grade.
4M HCl in DioxaneDeprotection ReagentCommercially available solution.
Protocol 1: Amide Coupling of Protected this compound

This protocol details the critical step of forming the amide bond between the inhibitor core and the aniline building block.

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, forming an activated acyl-intermediate that reacts cleanly with the weakly nucleophilic aniline. DIPEA is used as a hindered base to scavenge the HCl produced without interfering with the reaction. Anhydrous DMF is an excellent polar aprotic solvent for this transformation.

G reagents Inhibitor Core-COOH (1.0 eq) + Boc-3-(piperidin-4-yl)aniline (1.1 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) process Stir in Anhydrous DMF 0°C to Room Temp 4-12 hours reagents->process product Boc-Protected PARP Inhibitor process->product

Figure 2: Amide coupling reaction schematic.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the Inhibitor Core Carboxylic Acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (1.1 eq), followed by HATU (1.2 eq).

  • Initiation: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise over 5 minutes. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 50% EtOAc in Hexanes. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Protocol 2: Boc Deprotection to Yield the Final Inhibitor

This final step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the basic piperidine nitrogen, which is crucial for the inhibitor's biological activity and properties.

Rationale: Strong acidic conditions are required to cleave the acid-labile Boc group. A solution of HCl in an anhydrous organic solvent like dioxane is ideal as it provides the necessary acidity while allowing for the direct precipitation of the final product as its hydrochloride salt, which is often a stable, crystalline solid.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified Boc-protected PARP inhibitor (1.0 eq) in a minimal amount of a suitable solvent like Dichloromethane or Methanol.

  • Acid Addition: Add a 4M solution of HCl in Dioxane (5-10 eq) at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. A precipitate (the HCl salt of the final product) will often form during this time.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If a solid has precipitated, it can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities, and dried under vacuum.

  • Final Product: The final PARP inhibitor is obtained as its hydrochloride salt.

Product Characterization

The identity and purity of the final compound must be rigorously confirmed.

Analysis TechniqueExpected Outcome
¹H NMR Confirmation of all expected proton signals, including aromatic protons from the core and aniline, and aliphatic protons from the piperidine ring. Integration should match the proposed structure.
¹³C NMR Appearance of all expected carbon signals, including the characteristic amide carbonyl (~165-170 ppm).
Mass Spec (ESI) Observation of the correct molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound.
HPLC A single major peak with >95% purity is required for biological testing.

Conclusion and Future Perspectives

The this compound building block is a validated and highly valuable component in the medicinal chemist's toolbox for designing next-generation PARP inhibitors. The protocols outlined here provide a robust and reproducible pathway for its incorporation into diverse molecular scaffolds. The strategic placement of the piperidine moiety allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues to explore new PARP inhibitor scaffolds to overcome resistance and improve safety profiles, the fundamental principles of using versatile, pharmacologically-active building blocks like this compound will remain central to the discovery of new life-saving cancer therapeutics.

References

  • Scott, C., & Swisher, E. M. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Duke Street Bio Limited. (2024).
  • Bond University, et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Taylor & Francis Online.
  • Priyancy, J., & Bhumika, D. P. (2019). Design and Synthesis of Novel Poly ADP-ribose Polymerase 1 (PARP1) Inhibitors for the Treatment of Solid Tumors. The Royal Society of Chemistry.
  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • PharmaBlock. (n.d.). The Crucial Role of 4-(Piperidin-3-yl)aniline in Modern Drug Discovery. PharmaBlock.
  • Zaremba, T., & Curtin, N. J. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC - NIH.
  • Benchchem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Benchchem.
  • Halazonetis, T. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.
  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ScienceDirect.
  • Li, H., et al. (2020).
  • Petruzzelli, M., et al. (2021). Mechanism of action of PARP inhibitors (PARPi).
  • O'Sullivan, J., & Busschots, S. (2017).
  • Bond University, et al. (2024).
  • Li, D., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Various Authors. (n.d.). Structure-activity relationships in vitro.
  • Vitaku, E., et al. (2014).
  • Vargas-Inchaustegui, D. A., et al. (2024).
  • Shah, A., et al. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.

Sources

Applikations- und Protokollhandbuch: Selektive Derivatisierung der Anilin-Einheit von 3-(Piperidin-4-yl)anilin

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Anilin-Einheit des vielseitigen Molekülbausteins 3-(Piperidin-4-yl)anilin. Als Leitfaden für erfahrene Wissenschaftler konzipiert, werden hier nicht nur Protokolle aufgelistet, sondern auch die zugrunde liegenden chemischen Prinzipien und strategischen Überlegungen erläutert, die für eine erfolgreiche Synthese entscheidend sind.

Einleitung: Die strategische Bedeutung von 3-(Piperidin-4-yl)anilin in der medizinischen Chemie

3-(Piperidin-4-yl)anilin ist ein wertvoller Baustein in der modernen Wirkstoffforschung. Seine molekulare Architektur, die einen aliphatischen Piperidinring mit einem aromatischen Anilinsystem kombiniert, bietet zwei reaktive Zentren mit unterschiedlicher Nukleophilie.[1][2] Der Piperidinstickstoff, ein sekundäres aliphatisches Amin, ist deutlich basischer und nukleophiler als der aromatische primäre Aminstickstoff des Anilins.[3] Diese Reaktivitätsunterschiede ermöglichen eine regioselektive Funktionalisierung, die für die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) unerlässlich ist.

Die Derivatisierung der Anilin-Einheit ist von besonderem Interesse, da sie die Einführung einer Vielzahl von Substituenten ermöglicht, die direkt mit den aromatischen Systemen biologischer Zielstrukturen wie Enzymen oder Rezeptoren interagieren können. Die meta-Position des Piperidinrings relativ zur Aminogruppe beeinflusst die elektronischen Eigenschaften des Anilins anders als bei seinem 4-substituierten Isomer und eröffnet damit einzigartige Möglichkeiten im Moleküldesign.

Dieses Handbuch konzentriert sich auf vier Schlüsselreaktionen zur Derivatisierung der Anilin-Aminogruppe:

  • Acylierung: Einführung von Amidbindungen.

  • Sulfonylierung: Bildung von Sulfonamiden.

  • Alkylierung: Gezielte Einführung von Alkylgruppen.

  • Buchwald-Hartwig-Aminierung: Bildung von Aryl- oder Hetarylaminen.

Ein entscheidender Aspekt bei allen Modifikationen ist die strategische Verwendung von Schutzgruppen für den reaktiveren Piperidinstickstoff, um unerwünschte Nebenreaktionen zu verhindern und hohe Ausbeuten der gewünschten Produkte zu gewährleisten.

Die entscheidende Rolle der Schutzgruppen: Selektivität gewährleisten

Um die Anilin-Einheit selektiv zu funktionalisieren, ist es fast immer notwendig, den nukleophileren Piperidinstickstoff vorübergehend zu blockieren. Die Wahl der Schutzgruppe ist entscheidend und hängt von ihrer Stabilität unter den geplanten Reaktionsbedingungen und der Einfachheit ihrer anschließenden Entfernung ab.

Die am häufigsten verwendete Schutzgruppe für den Piperidinstickstoff in diesem Kontext ist die tert-Butyloxycarbonyl (Boc)-Gruppe .

Vorteile der Boc-Schutzgruppe:

  • Einfache Einführung: Reaktion von 3-(Piperidin-4-yl)anilin mit Di-tert-butyldicarbonat (Boc₂O).

  • Hervorragende Stabilität: Die Boc-Gruppe ist stabil gegenüber einer Vielzahl von basischen und nukleophilen Bedingungen, die bei den nachfolgenden Derivatisierungen des Anilins angewendet werden.

  • Milde Abspaltung: Sie lässt sich leicht unter sauren Bedingungen, typischerweise mit Trifluoressigsäure (TFA) in Dichlormethan (DCM) oder mit etherischer HCl, entfernen, ohne andere funktionelle Gruppen zu beeinträchtigen.[4][5]

Workflow: Schutz des Piperidinstickstoffs

G cluster_0 Schutzgruppenstrategie Start 3-(Piperidin-4-yl)anilin Protect Reaktion mit Boc₂O, Base (z.B. Et₃N), Lösungsmittel (z.B. DCM) Start->Protect Schritt 1 Intermediate tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat (Boc-geschütztes Intermediat) Protect->Intermediate Ergebnis Derivatization Selektive Derivatisierung der Anilin-Gruppe (Acylierung, Sulfonylierung, etc.) Intermediate->Derivatization Schritt 2 Deprotection Boc-Entschützung (TFA/DCM oder HCl) Derivatization->Deprotection Schritt 3 Final Finales derivatisiertes Produkt Deprotection->Final Ergebnis

Abbildung 1: Allgemeiner Arbeitsablauf für die selektive Derivatisierung der Anilin-Gruppe.

Protokolle zur Derivatisierung

Die folgenden Protokolle gehen von der Verwendung des Boc-geschützten Intermediats, tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat , als Ausgangsmaterial aus.

N-Acylierung: Synthese von Amiden

Die Acylierung der Anilin-Gruppe zur Bildung einer Amidbindung ist eine der fundamentalsten Transformationen. Sie wird typischerweise mit Acylchloriden, Säureanhydriden oder durch Kopplungsreagenzien-vermittelte Reaktionen mit Carbonsäuren erreicht.

Diese Methode ist robust und führt in der Regel zu hohen Ausbeuten. Die Verwendung einer Base ist notwendig, um die entstehende Salzsäure zu neutralisieren.

Materialien:

  • tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat

  • Benzoylchlorid

  • Triethylamin (Et₃N) oder Pyridin

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Sole (gesättigte wässrige NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat (1,0 Äq.) in wasserfreiem DCM.

  • Fügen Sie Triethylamin (1,5 Äq.) hinzu.

  • Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam Benzoylchlorid (1,1 Äq.) tropfenweise zur gerührten Lösung hinzu.[6]

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion beenden Sie diese durch Zugabe von Wasser.

  • Trennen Sie die organische Phase ab und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt bei Bedarf mittels Kieselgel-Säulenchromatographie.

ParameterBedingung/ReagenzKausalität/Begründung
Lösungsmittel Wasserfreies DCMAprotisches, inertes Lösungsmittel, das die Reagenzien gut löst und nicht mit dem reaktiven Acylchlorid reagiert.
Base Triethylamin (Et₃N)Neutralisiert die in situ gebildete HCl, die andernfalls das Anilin protonieren und die Reaktion stoppen würde.
Temperatur 0 °C bis RaumtemperaturDie anfängliche Kühlung kontrolliert die exotherme Reaktion des hochreaktiven Acylchlorids und minimiert Nebenreaktionen.
Stöchiometrie Leichter Überschuss an AcylchloridStellt die vollständige Umsetzung des Ausgangsmaterials sicher.
N-Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonylierung von Anilinen zur Bildung von Sulfonamiden ist in der medizinischen Chemie von großer Bedeutung, da die Sulfonamidgruppe ein wichtiger Pharmakophor ist.[7][8] Die Reaktion wird typischerweise mit Sulfonylchloriden in Gegenwart einer Base durchgeführt.

Materialien:

  • tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat

  • p-Toluolsulfonylchlorid (TsCl)

  • Pyridin (dient als Base und Lösungsmittel)

  • Dichlormethan (DCM)

  • 1 M wässrige Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Sole

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Prozedur:

  • Lösen Sie tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat (1,0 Äq.) in Pyridin und kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie p-Toluolsulfonylchlorid (1,2 Äq.) portionsweise hinzu, sodass die Temperatur unter 10 °C bleibt.

  • Rühren Sie die Mischung für 12-16 Stunden bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

ParameterBedingung/ReagenzKausalität/Begründung
Base/Lösungsmittel PyridinWirkt als Base zur Neutralisierung der HCl und als Lösungsmittel. Es katalysiert auch die Reaktion.
Temperatur 0 °C bis RaumtemperaturDie anfängliche Kühlung kontrolliert die Reaktion. Die anschließende Reaktion bei Raumtemperatur ermöglicht eine vollständige Umsetzung.
Aufarbeitung Wäsche mit 1 M HClEntfernt effektiv das hochsiedende Pyridin durch Bildung des wasserlöslichen Pyridiniumhydrochlorids.
N-Alkylierung: Synthese von sekundären und tertiären Anilinen

Die direkte N-Alkylierung von Anilinen mit Alkylhalogeniden kann zu einer Mischung aus mono- und dialkylierten Produkten führen.[9][10][11] Eine mildere und besser kontrollierbare Methode ist die reduktive Aminierung , bei der das Anilin mit einem Aldehyd oder Keton zu einem Imin kondensiert wird, das dann in situ zu dem entsprechenden Amin reduziert wird.[7][12]

Materialien:

  • tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat

  • Benzaldehyd

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

  • Essigsäure (katalytische Menge)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasser

  • Sole

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat (1,0 Äq.) und Benzaldehyd (1,1 Äq.) in DCM oder DCE.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 0,1 Äq.), um die Iminbildung zu fördern.

  • Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.

  • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise hinzu.[2]

  • Rühren Sie die Reaktionsmischung für 12-24 Stunden bei Raumtemperatur.

  • Überwachen Sie die Reaktion mittels DC.

  • Beenden Sie die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung.

  • Trennen Sie die organische Phase, extrahieren Sie die wässrige Phase mit DCM, und waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

ParameterBedingung/ReagenzKausalität/Begründung
Reduktionsmittel NaBH(OAc)₃Ein mildes und selektives Reduktionsmittel, das Imine in Gegenwart von Aldehyden reduziert und mit der leichten Säuretoleranz kompatibel ist.[2]
Katalysator EssigsäureKatalysiert die Bildung des Imins durch Protonierung der Carbonylgruppe, was den nukleophilen Angriff des Anilins erleichtert.
Reaktionssequenz Zweistufig, EintopfDie Bildung des Imins und seine anschließende Reduktion finden im selben Reaktionsgefäß statt, was die Effizienz erhöht.[12]
Buchwald-Hartwig-Aminierung: Synthese von N-Arylanilinen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen.[13][14] Sie ermöglicht die Kopplung der Anilin-Gruppe mit einer Vielzahl von Aryl- oder Hetarylhalogeniden und -triflaten.

G cluster_1 Buchwald-Hartwig Aminierung Workflow Reagents Boc-geschütztes Anilin + Arylbromid + Pd-Katalysator (z.B. Pd₂(dba)₃) + Ligand (z.B. XPhos) + Base (z.B. NaOtBu) Setup Reaktion unter inerter Atmosphäre (Ar oder N₂) in wasserfreiem Lösungsmittel (z.B. Toluol) Reagents->Setup Reaction Erhitzen (z.B. 80-110 °C) Setup->Reaction Workup Wässrige Aufarbeitung & Extraktion Reaction->Workup Purification Säulenchromatographie Workup->Purification Product Gekoppeltes N,N-Diarylamin-Produkt Purification->Product

Abbildung 2: Schematischer Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Materialien:

  • tert-Butyl-4-(3-aminophenyl)piperidin-1-carboxylat

  • 4-Bromtoluol

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)

  • Ein sterisch anspruchsvoller Phosphinligand (z.B. XPhos, RuPhos)

  • Natrium-tert-butoxid (NaOtBu)

  • Wasserfreies Toluol oder Dioxan

  • Inertgas (Argon oder Stickstoff)

Prozedur:

  • Geben Sie in einen ofengetrockneten Schlenk-Kolben das Boc-geschützte Anilin (1,0 Äq.), 4-Bromtoluol (1,2 Äq.), den Phosphinliganden (typischerweise 2-4 mol%) und die Base NaOtBu (1,4 Äq.).

  • Fügen Sie den Palladiumkatalysator Pd₂(dba)₃ (typischerweise 1-2 mol%) hinzu.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.

  • Fügen Sie wasserfreies Toluol über eine Spritze hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).

  • Kühlen Sie die Mischung auf Raumtemperatur ab, löschen Sie sie mit Wasser und verdünnen Sie sie mit einem organischen Lösungsmittel (z.B. Ethylacetat).

  • Filtrieren Sie die Mischung durch Celite, um die Palladiumsalze zu entfernen.

  • Trennen Sie die Phasen, waschen Sie die organische Phase mit Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

ParameterBedingung/ReagenzKausalität/Begründung
Katalysatorsystem Pd₂(dba)₃ / PhosphinligandDas aktive Pd(0)-Spezies wird in situ gebildet. Der sterisch anspruchsvolle Ligand fördert die oxidative Addition und die reduktive Eliminierung, die Schlüsselschritte im katalytischen Zyklus.[13][14]
Base NaOtBuEine starke, nicht-nukleophile Base, die zur Deprotonierung des Amins im Katalysezyklus erforderlich ist.[14]
Atmosphäre Inert (Argon/Stickstoff)Der Pd(0)-Katalysator ist sauerstoffempfindlich und würde an der Luft oxidiert und desaktiviert werden.

Zusammenfassung und Ausblick

Die Derivatisierung der Anilin-Einheit von 3-(Piperidin-4-yl)anilin eröffnet eine Fülle von Möglichkeiten für die Synthese neuartiger Verbindungen mit potenzieller pharmakologischer Aktivität. Der Schlüssel zum Erfolg liegt in der sorgfältigen Planung der Synthesestrategie, insbesondere in der Wahl der richtigen Schutzgruppe für den Piperidinstickstoff. Die hier vorgestellten Protokolle für Acylierung, Sulfonylierung, reduktive Aminierung und Buchwald-Hartwig-Aminierung bieten eine solide Grundlage für die Erforschung des chemischen Raums um diesen vielseitigen Molekülbaustein. Jede Methode hat ihre eigenen Stärken und erfordert spezifische Überlegungen hinsichtlich Reagenzien, Bedingungen und Aufarbeitung. Durch das Verständnis der zugrunde liegenden Prinzipien können Forscher diese Protokolle anpassen und optimieren, um ihre spezifischen synthetischen Ziele zu erreichen.

Referenzen

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Retrieved January 17, 2026, from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 17, 2026, from _

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]

  • Zhang, T., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. Retrieved January 17, 2026, from

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of alkylamines bearing aniline moiety.. Retrieved January 17, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel N -Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives | Request PDF. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2024). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold.. Retrieved January 17, 2026, from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved January 17, 2026, from [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved January 17, 2026, from

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved January 17, 2026, from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthetic methods: Part (iii) protecting groups. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved January 17, 2026, from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 17, 2026, from [Link]

  • ETH Zurich Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved January 17, 2026, from [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the N-Alkylation and N-Arylation of 3-(Piperidin-4-yl)aniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized 3-(Piperidin-4-yl)aniline Scaffolds

The this compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1][2] Its structure, which incorporates a reactive secondary amine within the piperidine ring and a primary arylamine, presents a unique opportunity for selective functionalization. This dual reactivity allows for the precise installation of various substituents, enabling the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[3] Such modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

Notably, derivatives of this scaffold are integral to the development of targeted therapies, including potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are at the forefront of cancer treatment.[1][2] The ability to strategically modify the piperidine nitrogen through N-alkylation and N-arylation is therefore a cornerstone of drug discovery programs aimed at producing novel therapeutics for oncology, central nervous system (CNS) disorders, and beyond.[1][4]

This technical guide provides a comprehensive overview of robust and scalable methods for the N-alkylation and N-arylation of the piperidine ring in this compound. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: N-Alkylation of the Piperidine Ring

The introduction of alkyl groups onto the piperidine nitrogen is a common strategy to explore the steric and electronic requirements of a biological target. Reductive amination and direct alkylation are two of the most powerful and widely employed methods to achieve this transformation.

Reductive Amination: A Versatile and High-Yielding Approach

Reductive amination is a cornerstone of amine synthesis, offering a one-pot procedure for the formation of C-N bonds from a carbonyl compound and an amine.[5][6] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine of the piperidine with an aldehyde or ketone, followed by its immediate reduction by a hydride-based reducing agent.[7]

A key advantage of this method is the wide availability of aldehydes and ketones, allowing for the introduction of a vast array of alkyl substituents. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is a particularly effective and commonly used reagent for this purpose due to its selectivity for iminium ions over ketones and aldehydes.[7]

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve this compound and aldehyde/ketone in solvent B Stir at room temperature A->B C Add Sodium Triacetoxyborohydride (STAB) B->C Formation of iminium ion D Monitor reaction by TLC/LC-MS C->D E Quench with aq. NaHCO3 D->E Upon completion F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for N-alkylation via reductive amination.

This protocol describes the synthesis of N-benzyl-3-(piperidin-4-yl)aniline as a representative example.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., gradient of ethyl acetate in hexanes)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-benzyl-3-(piperidin-4-yl)aniline.

ParameterValue/ConditionRationale
Stoichiometry
This compound1.0 eqLimiting reagent
Aldehyde/Ketone1.1 - 1.2 eqA slight excess ensures complete consumption of the starting amine.
Reducing Agent (STAB)1.5 eqEnsures complete reduction of the in situ formed iminium ion.
Reaction Conditions
SolventAnhydrous DCM, THF, or 1,2-DichloroethaneAprotic solvents are preferred to avoid unwanted side reactions with the reducing agent.
TemperatureRoom TemperatureGenerally sufficient for most reductive aminations.[5]
Reaction Time12 - 24 hoursSubstrate dependent; monitor by TLC or LC-MS for completion.
Direct N-Alkylation with Alkyl Halides

Direct alkylation of the piperidine nitrogen with an alkyl halide is another straightforward approach. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the formation of the unreactive ammonium salt of the starting material.[8]

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[8] The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being typical.[8]

Materials:

  • This compound

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add finely powdered K₂CO₃ (2.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-ethyl-3-(piperidin-4-yl)aniline.

ParameterValue/ConditionRationale
Stoichiometry
This compound1.0 eqLimiting reagent
Alkyl Halide1.1 - 1.5 eqA slight excess drives the reaction to completion.
Base (K₂CO₃)2.0 - 3.0 eqActs as an acid scavenger.
Reaction Conditions
SolventAnhydrous DMF or AcetonitrilePolar aprotic solvents facilitate the SN2 reaction.
TemperatureRoom Temperature to 80 °CDependent on the reactivity of the alkyl halide.
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS.

Part 2: N-Arylation of the Piperidine Ring

The formation of a C(aryl)-N bond, or N-arylation, is a pivotal transformation in the synthesis of many pharmaceuticals. Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized this field, offering mild and efficient routes to N-aryl piperidines.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), and it stands as one of the most powerful methods for C-N bond formation.[9] Its success lies in the development of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

The choice of palladium precatalyst, ligand, base, and solvent is crucial and often substrate-dependent.[9][10] For sterically hindered secondary amines like this compound, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

cluster_product Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'2(L) Ar-Pd(II)-NR'2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'2(L) Amine Coordination & Deprotonation (HNR'2, Base) Ar-Pd(II)-NR'2(L)->Pd(0)L Reductive Elimination Product Ar-NR'2 Ar-Pd(II)-NR'2(L)->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Catalyst System
Pd PrecatalystPd₂(dba)₃, Pd(OAc)₂Common and effective palladium(0) or (II) sources.
LigandXPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for efficient coupling of secondary amines.[12]
Reaction Conditions
BaseNaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required for deprotonation of the amine.
SolventToluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature80 - 110 °CElevated temperatures are typically required to drive the catalytic cycle.
Ullmann Condensation: A Classic Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[13][14] While traditional Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source, often in combination with a ligand, allowing the reaction to proceed under milder conditions.[13][14] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be particularly effective in promoting these couplings.[15]

The Ullmann reaction is often complementary to the Buchwald-Hartwig amination and can be advantageous for certain substrate combinations, particularly with electron-deficient aryl halides.[14]

Materials:

  • This compound

  • 4-Iodonitrobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), K₂CO₃ (2.0 eq), and this compound (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous dioxane (or toluene), 4-iodonitrobenzene (1.1 eq), and DMEDA (10-20 mol%) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated product.

ParameterValue/ConditionRationale
Catalyst System
Copper SourceCuI, Cu₂O, Cu(OAc)₂Copper(I) salts are typically more active.[16]
LigandDMEDA, Proline, PhenanthrolineLigands accelerate the reaction and improve yields.[13][14]
Reaction Conditions
BaseK₂CO₃, Cs₂CO₃, K₃PO₄A base is required to facilitate the formation of the copper-amide intermediate.[13]
SolventDioxane, Toluene, DMFHigh-boiling polar aprotic solvents are commonly used.[14]
Temperature100 - 140 °CHigher temperatures are often necessary compared to palladium-catalyzed methods.[14]

Conclusion

The N-alkylation and N-arylation of the piperidine ring in this compound are critical transformations for the generation of novel chemical entities with therapeutic potential. The methods outlined in this guide—reductive amination, direct alkylation, Buchwald-Hartwig amination, and Ullmann condensation—provide a robust and versatile toolkit for researchers. The selection of the optimal methodology will depend on the specific target molecule, the nature of the substituent to be introduced, and the functional group tolerance required. By understanding the principles behind each reaction and adhering to the detailed protocols, scientists can effectively and efficiently synthesize libraries of N-functionalized this compound derivatives to drive the engine of drug discovery.

References

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. (n.d.). Vertex AI Search.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.
  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. (n.d.). Vertex AI Search.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.). Vertex AI Search.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025, August 6). ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Vertex AI Search.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC - NIH.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate.
  • “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018, February 15). The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Piperidines. (n.d.). Benchchem.
  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010, July 28). The Journal of Organic Chemistry - ACS Publications.
  • The Crucial Role of 4-(Piperidin-3-yl)aniline in Modern Drug Discovery. (n.d.). Vertex AI Search.
  • Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). Vertex AI Search.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
  • 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. (n.d.). Benchchem.
  • N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. (n.d.). Vertex AI Search.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (n.d.). ChemRxiv.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC - NIH.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC - NIH.
  • Piperidine, 1-ethyl. (n.d.). Organic Syntheses Procedure.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

Sources

Application Notes: 3-(Piperidin-4-yl)aniline in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 3-(piperidin-4-yl)aniline in solid-phase organic synthesis (SPOS). The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS) and oncology targets like Poly(ADP-ribose) polymerase (PARP).[1][2][3] Its bifunctional nature, possessing a nucleophilic aromatic amine (aniline) and a secondary aliphatic amine (piperidine), presents unique opportunities and challenges for combinatorial library synthesis. This document outlines an orthogonal protection strategy, detailed protocols for resin immobilization, on-bead chemical elaboration, and final product cleavage, providing researchers with a robust framework for leveraging this valuable building block in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[3] When coupled with an aniline moiety, as in this compound, the resulting scaffold offers two distinct points for chemical diversification. Solid-phase organic synthesis (SPOS) is the ideal platform for exploring this chemical space, enabling the rapid generation of large, diverse libraries of compounds from a common intermediate.[4][5] The primary challenge in SPOS with this scaffold lies in managing the differential reactivity of the two amine functionalities to achieve selective modification. This guide addresses this challenge through an orthogonal protection scheme.[6][7]

Core Strategy: Orthogonal Protection

To selectively functionalize the aniline and piperidine nitrogens, an orthogonal protection strategy is essential.[6][7] This involves using protecting groups that can be removed under distinct chemical conditions, ensuring that deprotection of one does not affect the other.[7] The most common and effective approach for this scaffold involves:

  • Piperidine Nitrogen: Protected with a base-labile group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base like piperidine.[8][9]

  • Aniline Nitrogen: The aniline is significantly less nucleophilic than the piperidine and often does not require protection during the initial immobilization step if the piperidine is already protected. However, for subsequent reactions, it can be acylated or alkylated. The resulting amide or amine is stable to the basic conditions used for Fmoc removal.

This Fmoc/acid-labile strategy allows for a sequential and controlled elaboration of the molecule on the solid support.

Experimental Workflows and Protocols

Overview of the Solid-Phase Synthesis Workflow

The general workflow for constructing a library based on the this compound scaffold is depicted below. This process involves immobilization of the protected building block onto a suitable resin, followed by sequential deprotection and coupling steps to introduce diversity, and finally, cleavage from the solid support to yield the final products.

SPOS_Workflow Resin Rink Amide Resin Immobilize Immobilization (Step 4.1) Resin->Immobilize Fmoc-(3-aminophenyl)-piperidine + Coupling Agent Wash1 Wash (DMF/DCM) Immobilize->Wash1 Deprotection Piperidine N-Deprotection (Fmoc Removal, Step 4.2) Wash1->Deprotection 20% Piperidine/DMF Wash2 Wash (DMF) Deprotection->Wash2 Coupling1 R1 Elaboration (Piperidine N-Acylation, Step 4.3) Wash2->Coupling1 R1-COOH, Coupling Agent Wash3 Wash (DMF/DCM) Coupling1->Wash3 Coupling2 R2 Elaboration (Aniline N-Acylation) Wash3->Coupling2 R2-COOH, Coupling Agent Wash4 Wash (DMF/DCM) Coupling2->Wash4 Cleavage Cleavage & Deprotection (Step 4.4) Wash4->Cleavage TFA Cleavage Cocktail Product Final Product Library R1-Piperidinyl-Aniline-R2 Cleavage->Product

Figure 1: General workflow for solid-phase synthesis using this compound.

Materials and Reagents
Reagent/MaterialSupplier & GradePurpose
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g)Standard SPPS SupplierSolid support for synthesis of C-terminal amides
Fmoc-4-(3-aminophenyl)piperidine-1-carboxylic acidCustom Synthesis or Commercial SupplierProtected building block
Dichloromethane (DCM), DMFAnhydrous, Peptide Synthesis GradeSolvents for swelling, washing, and reactions
PiperidineReagent GradeFmoc deprotection
Diisopropylethylamine (DIPEA)Reagent GradeNon-nucleophilic base for coupling reactions
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeAmide coupling reagent
Carboxylic Acids (R¹-COOH, R²-COOH)Diverse commercial librariesDiversity elements for library synthesis
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin and removal of acid-labile side-chain groups
Triisopropylsilane (TIPS)Reagent GradeCation scavenger during cleavage
Water (ddH₂O)High PurityScavenger in cleavage cocktail
Detailed Protocols

Protocol 4.1: Immobilization of the Building Block

Causality: This initial step covalently attaches the protected this compound scaffold to the solid support via its aniline nitrogen. Rink Amide resin is chosen to yield a C-terminal primary amide in the final product upon cleavage, a common feature in bioactive molecules.[10] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[11][12]

  • Place Rink Amide resin (1.0 g, ~0.6 mmol) in a solid-phase reaction vessel.

  • Swell the resin in DMF (10 mL) for 1 hour, then drain the solvent.[13]

  • In a separate vial, dissolve Fmoc-4-(3-aminophenyl)piperidine-1-carboxylic acid (3 eq., 1.8 mmol), HATU (2.9 eq., 1.74 mmol), in DMF (8 mL).

  • Add DIPEA (6 eq., 3.6 mmol) to the solution from step 3 and vortex briefly.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the coupling completion using a Kaiser test on a small sample of beads. A negative test (beads remain yellow) indicates complete reaction.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 4.2: Fmoc Deprotection (Piperidine Nitrogen)

Causality: The Fmoc group is removed using a solution of piperidine in DMF, a standard procedure in Fmoc-based SPPS.[10][14] The basic piperidine abstracts the acidic proton on the fluorenyl group, leading to beta-elimination and release of the free secondary amine on the piperidine ring.[9]

  • Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 4.3: Elaboration on the Piperidine Nitrogen (R¹ Acylation)

Causality: With the piperidine nitrogen now free, the first point of diversity (R¹) is introduced via standard amide bond formation.[15] A broad range of carboxylic acids can be used here to build the library.

  • In a separate vial, pre-activate the first diversity element carboxylic acid (R¹-COOH, 3 eq., 1.8 mmol) with HATU (2.9 eq., 1.74 mmol) and DIPEA (6 eq., 3.6 mmol) in DMF (8 mL).

  • Add the activated acid solution to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Monitor for reaction completion (Kaiser test).

  • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Note: At this stage, further modifications can be performed. For instance, if R¹ contains an orthogonal protecting group, it could be selectively removed and further elaborated. Alternatively, reductive amination could be performed using an aldehyde and a reducing agent like sodium triacetoxyborohydride to introduce alkyl diversity.[16][17]

Protocol 4.4: Cleavage and Final Deprotection

Causality: A strong acid, TFA, is used to cleave the linker attaching the compound to the Rink Amide resin.[18][19] The cleavage cocktail includes scavengers like TIPS and water to trap reactive cationic species (e.g., from tert-butyl groups if present on R¹) that are generated during the process, preventing them from causing side reactions with the product.[20][21][22]

  • Wash the final, fully elaborated resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS. (Caution: Work in a fume hood, wear appropriate PPE. TFA is highly corrosive). [22]

  • Add the cleavage cocktail (10 mL per gram of starting resin) to the dry resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask.

  • Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

  • Concentrate the TFA solution under reduced pressure (or by nitrogen stream) to about 1 mL.

  • Precipitate the crude product by adding it dropwise to a centrifuge tube containing cold diethyl ether (40 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude product pellet under vacuum.

  • Purify the product using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

Conclusion

The this compound scaffold is a powerful building block for the construction of diverse chemical libraries aimed at drug discovery. By employing a robust solid-phase synthesis strategy centered on orthogonal protection, researchers can efficiently and systematically explore the chemical space around this privileged core. The protocols detailed herein provide a validated and reliable foundation for synthesizing novel compounds for biological screening, accelerating the journey from hit identification to lead optimization.

References

  • Kantevari, S., V. P. Kumar, and S. R. Chinde. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(7), 391-395. [Link]

  • National Center for Biotechnology Information. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubMed Central. [Link]

  • Marqués, C., et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 4(20), 3473-3476. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Ierardi, D., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7067-7075. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pérez, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1953. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Ierardi, D., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Atherton, E., & Sheppard, R. C. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]

  • Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2020(3), 284-300. [Link]

  • Wang, T., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Chemspace. (n.d.). The Crucial Role of 4-(Piperidin-3-yl)aniline in Modern Drug Discovery. Chemspace. [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6527. [Link]

  • Nordin, S. L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 170-177. [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 29(4), 575-578. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Liu, J., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(5), 1146. [Link]

  • Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec. [Link]

Sources

Application Note: A Robust, Scalable Three-Step Synthesis of 3-(Piperidin-4-yl)aniline for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable three-step synthetic route for 3-(piperidin-4-yl)aniline, a key building block in the development of various pharmaceutical agents. The synthesis is designed for the production of preclinical study quantities (100 g to 1 kg scale) and adheres to principles that facilitate straightforward scale-up and future Good Manufacturing Practice (GMP) compliance. The chosen pathway involves an efficient reductive amination, a clean catalytic hydrogenation, and a final deprotection, ensuring high yields and purity while utilizing readily available starting materials and reagents. This guide provides detailed protocols, in-process controls (IPCs), characterization data, and critical scale-up considerations for researchers, scientists, and drug development professionals.

Strategic Overview and Synthesis Route Selection

The this compound scaffold is a prevalent motif in medicinal chemistry, often serving as a crucial intermediate for active pharmaceutical ingredients (APIs). A reliable supply of this material with consistent quality is paramount for preclinical toxicology studies and further development.[1]

The selected synthetic strategy is a three-step linear sequence designed for operational simplicity, scalability, and control over impurities.

Chosen Synthetic Route:

  • Step 1: Reductive Amination of N-Boc-4-piperidone with 3-nitroaniline to form the protected intermediate, tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate.

  • Step 2: Catalytic Hydrogenation of the nitro group to yield the aniline intermediate, tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate.

  • Step 3: Boc-Deprotection under acidic conditions to furnish the final product, this compound, as a hydrochloride salt.

Rationale for Route Selection:

  • Scalability & Safety: This route avoids hazardous reagents and energetic intermediates where possible. Reductive amination using sodium triacetoxyborohydride is a mild and highly selective method.[2] Catalytic hydrogenation is a clean and efficient industrial method for nitro group reduction.[3][4][5]

  • Robustness: Each step is a well-established, high-yielding transformation, minimizing the risk of failure during scale-up.

  • Impurity Control: The use of the Boc protecting group ensures selective reactions and allows for straightforward purification of intermediates. The final product is isolated as a crystalline hydrochloride salt, which aids in purification and improves stability.

Overall Synthesis Workflow

The diagram below illustrates the complete workflow from starting materials to the final, purified API intermediate.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone + 3-Nitroaniline B Reaction Vessel (DCM, Acetic Acid) A->B C Add NaBH(OAc)₃ B->C D Work-up & Isolation C->D E Intermediate 1 (Boc-protected nitro compound) D->E F Intermediate 1 E->F Purified Intermediate G Hydrogenation Reactor (Methanol, 10% Pd/C) F->G I Catalyst Filtration G->I H H₂ Atmosphere (50 psi) H->G J Intermediate 2 (Boc-protected aniline) I->J K Intermediate 2 J->K Purified Intermediate L Reaction Vessel (Dioxane/Methanol) K->L M Add 4M HCl in Dioxane L->M N Crystallization & Filtration M->N O Final Product This compound • 2HCl N->O G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrogenation S1_Start Charge Reagents S1_Check STAB Addition Rate S1_Start->S1_Check S1_Exotherm Monitor Internal Temp (Tᵢ) S1_Check->S1_Exotherm S1_Decision Tᵢ > 25°C? S1_Exotherm->S1_Decision S1_Cool Increase Cooling S1_Decision->S1_Cool Yes S1_Continue Continue Addition S1_Decision->S1_Continue No S1_Cool->S1_Check S2_Start Charge & Purge S2_Monitor Monitor H₂ Uptake & Temp S2_Start->S2_Monitor S2_Decision Reaction Stalled? S2_Monitor->S2_Decision S2_Action Check for Catalyst Poisoning or Equipment Leak S2_Decision->S2_Action Yes S2_Complete Proceed to Filtration S2_Decision->S2_Complete No

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(piperidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common synthetic challenges. As a key intermediate in the synthesis of various pharmaceutical agents, including PARP inhibitors like Niraparib, robust and optimized protocols for its preparation are critical.[1] This document provides detailed, field-proven insights to help you navigate the complexities of its synthesis, ensuring high yield and purity.

Section 1: Troubleshooting Low Reaction Yields

Low conversion of starting materials into the desired product is one of the most common hurdles in multi-step organic synthesis. The following FAQs address the primary causes of low yields in the synthesis of this compound and provide systematic troubleshooting strategies.

FAQ 1.1: My Palladium-catalyzed Buchwald-Hartwig amination is giving poor yields. What should I investigate first?

Low yields in Buchwald-Hartwig reactions are often traced back to the catalyst system, reagent quality, or reaction atmosphere.[2][3]

Core Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a delicate balance between oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5] Any disruption to this cycle can halt or slow the reaction.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst.[6] Inefficient reduction of the precatalyst can be a major issue.

    • Actionable Insight: Consider switching to a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a more advanced precatalyst system. The choice of phosphine ligand is also critical; bulky, electron-rich ligands like XPhos or SPhos are often required for challenging couplings involving aryl chlorides or hindered amines.[7]

  • Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, and phosphine ligands are sensitive to oxidation.[7]

    • Actionable Insight: Ensure your reaction flask is properly flame-dried and that all solvents and reagents are thoroughly degassed using techniques like sparging with argon or nitrogen, or through freeze-pump-thaw cycles.

  • Check Base and Solvent Quality: The base plays a crucial role in the deprotonation of the amine. Its strength and solubility can significantly impact the reaction rate.

    • Actionable Insight: Sodium tert-butoxide (NaOt-Bu) is a common strong base used for these reactions.[8] Ensure it is fresh and has been handled under anhydrous conditions. A solvent screen (e.g., toluene, dioxane, THF) can also reveal optimal conditions for solubility and reactivity.[7]

FAQ 1.2: My reductive amination of 3-aminoacetophenone with a protected piperidone is inefficient. Why?

Reductive amination is a powerful tool for C-N bond formation, but its success hinges on the formation of an imine or iminium ion intermediate, followed by its reduction.[9][10]

Core Causality: The initial condensation to form the imine is a reversible, equilibrium-driven process. If the equilibrium favors the starting materials, the subsequent reduction will be slow and inefficient.

Troubleshooting Steps:

  • Optimize pH and Water Removal: The formation of the imine is typically acid-catalyzed but inhibited by excessive acid. The reaction also produces water, which can push the equilibrium back to the starting materials.

    • Actionable Insight: Add a catalytic amount of a mild acid like acetic acid. To drive the reaction forward, use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion.

    • Actionable Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[11] It is less reactive than sodium borohydride (NaBH₄) and can be used in a one-pot procedure. If using NaBH₄, the imine should be pre-formed before the addition of the reducing agent.[12]

Data-Driven Optimization of Buchwald-Hartwig Amination

The following table summarizes typical starting points for optimizing the coupling of a protected 4-aminopiperidine with 3-bromoaniline.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Palladium Source Pd₂(dba)₃ (2 mol%)G3-XPhos Palladacycle (2 mol%)Palladacycles are often more stable and efficient precatalysts.[6]
Ligand Xantphos (4 mol%)XPhos (4 mol%)Bulky, monodentate ligands like XPhos can accelerate reductive elimination.[7]
Base NaOt-Bu (1.4 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a milder base that can sometimes prevent side reactions.[7]
Solvent Toluene1,4-DioxaneSolvent choice affects solubility and catalyst performance.[7]
Temperature 100 °C110 °CHigher temperatures can overcome activation energy barriers.

Section 2: Addressing Impurity Formation and Purification Challenges

The formation of byproducts and difficulties in purification can significantly impact the overall efficiency of the synthesis.

FAQ 2.1: I'm observing significant homocoupling of my aryl halide in a Suzuki coupling approach. How can I prevent this?

Homocoupling, such as the formation of 3,3'-biamino-biphenyl, is a common side reaction in Suzuki couplings.[13]

Core Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[13]

Troubleshooting Steps:

  • Strict Oxygen Exclusion: This is the most critical factor.[13] Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Control Stoichiometry: Using a slight excess of the boronic acid or ester (typically 1.1-1.2 equivalents) can help ensure the desired cross-coupling reaction outcompetes the homocoupling pathway.[14]

  • Optimize Base and Additives: The choice of base can influence the rate of transmetalation versus side reactions.

    • Actionable Insight: For Suzuki couplings, bases like K₂CO₃ or K₃PO₄ are commonly used.[15] Sometimes, the addition of water to the reaction mixture is necessary to facilitate the transmetalation step, especially when using boronic acids.[16]

FAQ 2.2: The final product, this compound, is difficult to purify by column chromatography. What are my options?

The target molecule contains two basic amine functionalities, making it quite polar and prone to streaking on silica gel columns.

Core Causality: The basic nature of the aniline and piperidine nitrogens leads to strong interactions with the acidic silica gel surface.

Troubleshooting Steps:

  • Modify the Mobile Phase: Adding a small amount of a basic modifier to the eluent can significantly improve peak shape and separation.

    • Actionable Insight: Add 0.5-1% triethylamine or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica gel, reducing tailing.[17]

  • Acid-Base Extraction: Leverage the basicity of your product for purification.

    • Actionable Insight: Dissolve the crude product in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving less basic impurities behind.[17][18] Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be a highly effective purification method. Formation of a specific salt, such as a tartrate, can also facilitate purification through selective precipitation.[19]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering common issues in the synthesis.

G cluster_yield Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Formation start->impurity check_reagents Verify Reagent Purity & Inert Atmosphere low_yield->check_reagents id_impurity Identify Impurity (LC-MS/NMR) impurity->id_impurity optimize_catalyst Optimize Catalyst/Ligand System check_reagents->optimize_catalyst If reagents are pure screen_conditions Screen Solvent & Base optimize_catalyst->screen_conditions If still low yield homocoupling Homocoupling Side Product? id_impurity->homocoupling other_side_product Other Side Product? id_impurity->other_side_product improve_degassing Improve Degassing Adjust Stoichiometry homocoupling->improve_degassing adjust_temp Adjust Temperature Change Catalyst other_side_product->adjust_temp

Caption: A troubleshooting decision tree for common synthesis issues.

Section 3: Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for one of the common synthetic routes: a Buchwald-Hartwig amination followed by deprotection.

Protocol 1: Synthesis of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate

This protocol describes the coupling of 3-bromoaniline with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a common alternative to direct amination of a piperidine. For direct amination protocols, similar conditions apply with a protected aminopiperidine.[20]

G reagents 1. Assemble Reagents in Schlenk Flask - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - K₃PO₄ (2.0 eq) - Aryl Halide (1.0 eq) - Piperidine partner (1.1 eq) degas 2. Evacuate & Backfill (3 cycles with Argon) reagents->degas solvent 3. Add Degassed Solvent (e.g., Toluene) degas->solvent heat 4. Heat Reaction (e.g., 100 °C, 12-24h) solvent->heat workup 5. Aqueous Workup & Extraction heat->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Sources

Technical Support Center: Improving the Stability and Storage of 3-(piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(piperidin-4-yl)aniline (also known as 4-(3-aminophenyl)piperidine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this important chemical intermediate. By understanding the inherent chemical properties of this molecule, we can proactively mitigate degradation and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: My solid this compound has changed color from off-white to a yellowish or brownish tint. Is it still usable?

A1: A color change is a primary indicator of degradation. This compound contains an aniline moiety, which is highly susceptible to oxidation upon exposure to air and light.[1] This process can form colored impurities, such as quinone-like structures. While a slight color change may not significantly impact some initial synthetic steps, it signifies a decrease in purity. For sensitive applications, such as late-stage pharmaceutical synthesis or quantitative biological assays, it is crucial to re-analyze the purity of the material using methods like HPLC or LC/MS before use. If the purity has dropped significantly, purification or acquisition of a new batch is recommended.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: Proper storage is the most critical factor in maintaining the stability of this compound.[2][3]

  • Long-Term Storage (>1 month): For maximum stability, store the solid compound at -20°C or below in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] Use of amber glass vials is mandatory to protect against light-induced degradation.[5][6]

  • Short-Term Storage (<1 month): Storage at 2-8°C is acceptable for short periods, provided the container is well-sealed and protected from light.[2]

Q3: My this compound is clumping and appears moist. What is happening?

A3: This compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Clumping is a sign of water absorption. This can be problematic as moisture can accelerate degradation pathways.[2][9] To prevent this, always handle the compound in a dry environment (e.g., a glove box or a low-humidity room), and ensure the container is sealed tightly immediately after use. If clumping is observed, drying the material under a vacuum may be possible, but its purity should be re-verified.

Q4: I need to prepare a stock solution. What is the best solvent and how should I store it?

A4: For biological assays, DMSO is a common solvent. For organic synthesis, solvents like DMF, NMP, or methanol may be appropriate depending on the reaction. However, amine-containing compounds can be unstable in solution.

  • Preparation: Prepare solutions fresh whenever possible.[10] If a stock solution must be made, use anhydrous solvents to minimize moisture-related degradation.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Repeated warming and cooling can introduce moisture and accelerate degradation.[11] For many research chemicals, storage at -20°C in the dark is a recommended practice.[4]

Part 2: Troubleshooting Guides

This section provides a structured approach to identifying and solving specific issues encountered during experiments.

This flowchart guides you through a logical sequence to diagnose and address potential stability issues with this compound.

TroubleshootingFlowchart start Start: Inconsistent Experimental Results check_purity Is the solid compound discolored or clumpy? start->check_purity purity_yes High probability of degradation. Perform Purity Analysis (HPLC/LC-MS). check_purity->purity_yes Yes purity_no Solid appears normal. Consider solution instability. check_purity->purity_no No end_point Re-run experiment with fresh material and optimized handling protocols. purity_yes->end_point check_solution Was a stock solution used? purity_no->check_solution solution_yes How was the solution stored and handled? check_solution->solution_yes Yes solution_no Issue may not be compound stability. Review other experimental parameters. check_solution->solution_no No storage_conditions Stored at RT or > -20°C? Multiple freeze-thaw cycles? Exposed to light? solution_yes->storage_conditions storage_bad Likely solution degradation. Prepare fresh solution from solid. Implement proper storage protocols. storage_conditions->storage_bad Yes storage_good Solution storage seems adequate. Consider solvent compatibility. storage_conditions->storage_good No storage_bad->end_point solvent_check Is the solvent anhydrous? Is it potentially reactive (e.g., acidic, contains impurities)? storage_good->solvent_check solvent_issue Solvent may be causing degradation. Use fresh, high-purity, anhydrous solvent. Consider an alternative solvent. solvent_check->solvent_issue Yes solvent_check->end_point No solvent_issue->end_point

Caption: A step-by-step guide to troubleshooting inconsistent results.

  • Symptom: A freshly prepared solution of this compound in a solvent like methanol or DMSO rapidly turns yellow or brown.

  • Potential Cause: This is a classic sign of rapid oxidation. The aniline nitrogen is easily oxidized, a process that can be catalyzed by trace metal impurities in the solvent, dissolved oxygen, or exposure to ambient light.[9]

  • Solution:

    • De-gas Solvents: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Use fresh, anhydrous, or HPLC-grade solvents to minimize catalytic impurities.

    • Protect from Light: Prepare the solution in a flask or vial wrapped in aluminum foil or use amber glassware to prevent photo-oxidation.[6]

    • Work Quickly: Prepare the solution immediately before use to minimize its time exposed to the atmosphere.

  • Symptom: A reaction using this compound as a starting material results in a low yield of the desired product and the formation of several unexpected side products, often colored.

  • Potential Cause: The starting material has likely degraded prior to the reaction. The presence of oxidative degradation products (impurities) can interfere with the reaction, consume reagents, or lead to unwanted side reactions. The secondary amine on the piperidine ring can also be a site for unwanted reactions if not properly accounted for in the synthetic design.

  • Solution:

    • Confirm Starting Material Purity: Before starting the synthesis, run a quick purity check on your this compound using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure compound should show a single major spot or peak.

    • Purify if Necessary: If impurities are detected, purify the starting material by column chromatography or recrystallization.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation during the reaction, especially if the reaction is heated.

Part 3: Best Practices & Protocols

Adhering to best practices is key to preventing stability issues before they arise.

ConditionSolid Compound (Long-Term)Stock Solution (DMSO/DMF)
Temperature -20°C or -80°C-20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Headspace flushed with Inert Gas
Light Protect from light (Amber Vial)Protect from light (Amber Vial)
Container Tightly sealed glass vialTightly sealed glass vial w/ PTFE cap
Handling Minimize air exposureAliquot for single use to avoid freeze-thaw

This protocol provides a self-validating method for preparing and storing a stock solution for use in biological assays.

  • Pre-analysis: Allow the sealed container of solid this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, spectroscopic-grade DMSO.

  • Weighing: In a controlled, low-humidity environment, accurately weigh the required amount of the solid into an amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Mix gently by vortexing until fully dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap.

  • Baseline Analysis (t=0): Immediately take a small aliquot of the freshly prepared stock solution and dilute it for analysis by HPLC-UV or LC-MS. This chromatogram serves as your baseline purity and concentration reference.

  • Aliquoting & Storage: Dispense the remaining stock solution into smaller, single-use amber vials. Flush the headspace of each aliquot with inert gas before sealing. Store immediately at -80°C.

  • Stability Check: After a set period (e.g., 1 month), thaw one aliquot and re-analyze it using the same HPLC/LC-MS method. Compare the chromatogram to the t=0 baseline to assess degradation.

The primary stability concerns for this compound are oxidation of the aniline ring and, to a lesser extent, the piperidine nitrogen.

DegradationPathways cluster_main Primary Degradation Pathways parent This compound oxide N-Oxide Formation (Piperidine Ring) parent->oxide Oxidants (Air, H₂O₂) quinone Oxidative Dimerization/ Polymerization (Aniline Ring) parent->quinone Light, Air (O₂), Metal Ions colored_products Colored Impurities (Yellow/Brown) quinone->colored_products Leads to

Caption: Key degradation routes for this compound.

Part 4: Analytical Methods for Stability Assessment

To quantitatively assess the stability of this compound, the following analytical techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point. A UV detector set to ~254 nm can be used. Stability is measured by the decrease in the main peak area and the appearance of new impurity peaks over time.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which helps in elucidating the degradation pathways.[13] It provides a higher degree of confidence in peak identification compared to HPLC-UV alone.

  • Gas Chromatography (GC): For certain applications, GC or GC-MS can be used, often requiring derivatization of the amine groups to increase volatility and improve peak shape.[14]

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • PubChem. (n.d.). Aniline.
  • BenchChem. (n.d.). Overcoming poor solubility of 4-(Piperidin-4-yl)aniline in reaction media.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Apollo Scientific. (2022, June 22). 4-(Piperidin-1-yl)aniline.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.

Sources

Technical Support Center: Overcoming Poor Solubility of 3-(Piperidin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(piperidin-4-yl)aniline derivatives. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical assistance and practical solutions for a common and critical challenge: the poor aqueous solubility of this important class of compounds. As Senior Application Scientists, we understand that overcoming solubility hurdles is paramount for advancing your research, from early-stage discovery to preclinical development. This resource consolidates our expertise and field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The solubility of this compound derivatives is fundamentally governed by their molecular structure. These compounds possess a dual character: the piperidine and aniline nitrogens are basic and can be protonated, which favors solubility in acidic aqueous media. However, the overall scaffold, which includes a phenyl ring and a saturated piperidine ring, is significantly nonpolar and hydrophobic. This inherent lipophilicity often dominates, leading to low solubility in neutral or basic aqueous solutions where the molecule exists as the free base.

The predicted pKa for the piperidinyl nitrogen is approximately 10.26, indicating it is a strong base. The anilino nitrogen is significantly less basic. Consequently, the solubility of these compounds is highly dependent on pH.[1]

Q2: What is the first and most critical step I should take to address the poor solubility of my compound?

A2: The foundational step is to determine the pH-solubility profile of your specific derivative. This will provide a quantitative understanding of how solubility changes with pH and will guide your subsequent formulation strategies. Given that these are basic compounds, a significant increase in solubility at lower pH is expected.[1] For instance, while the free base may be poorly soluble, its corresponding salts formed in acidic conditions, such as the dihydrochloride salt, are generally much more soluble in aqueous solutions.[1]

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

Navigating solubility issues requires a systematic approach. Below, we outline a tiered strategy, starting with straightforward techniques and progressing to more advanced formulation technologies.

Tier 1: Foundational Approaches - pH Adjustment and Co-solvents

These initial steps are often the quickest and most cost-effective ways to achieve sufficient solubility for early-stage in vitro experiments.

As established, leveraging the basicity of the piperidine and aniline moieties is the most direct way to enhance aqueous solubility.

  • Mechanism: In an acidic environment (pH < pKa), the nitrogen atoms become protonated, forming more polar, and thus more water-soluble, salt forms of the compound.[1]

  • Practical Application: For in vitro assays, preparing stock solutions in a mild acidic medium (e.g., 10-100 mM HCl) or using acidic buffers (e.g., citrate or acetate buffers, pH 3-5) can dramatically improve solubility.

Experimental Protocol: Determining a pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess of your this compound derivative to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of each buffer.

When pH adjustment alone is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents is a common and effective strategy.

  • Mechanism: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), such as PEG 400

  • Considerations: While effective, the concentration of co-solvents should be minimized in cell-based assays to avoid toxicity. Typically, a final concentration of ≤1% DMSO is recommended.

Data Presentation: Solubility of a Model this compound Derivative in Various Solvent Systems

Solvent SystemSolubility (µg/mL)Notes
Water (pH 7.4)< 10Poorly soluble
0.1 M HCl (pH 1)> 1000Significantly improved solubility
10% DMSO in Water50-100Moderate improvement
20% PEG 400 in Water150-250Good improvement

Note: These are representative values and will vary depending on the specific substituents on the this compound scaffold.

Tier 2: Advanced Formulation Strategies for In Vivo and Preclinical Studies

For in vivo studies and further development, more robust formulation strategies are often necessary to ensure adequate bioavailability and stability.

Creating a stable, crystalline salt of your compound is a well-established method for improving solubility and dissolution rate.

  • Mechanism: Salt formation converts the neutral, often poorly soluble, free base into an ionic compound with significantly higher aqueous solubility.[1]

  • Salt Screening: A salt screening study is typically performed to identify the optimal salt form with desirable physicochemical properties (e.g., solubility, stability, crystallinity, hygroscopicity). Common counter-ions for basic drugs include hydrochloride, hydrobromide, sulfate, mesylate, and tosylate. For example, the tosylate salt of Niraparib, a drug containing a related piperidinyl-phenyl moiety, is used in its formulation.

ASDs are a powerful technique for significantly enhancing the solubility of poorly water-soluble drugs.

  • Mechanism: In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and faster dissolution.[2][3]

  • Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of the drug. Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Preparation Methods: ASDs are typically prepared by spray drying or hot-melt extrusion.

Co-crystallization is an emerging strategy to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

  • Mechanism: A co-crystal consists of the API and a pharmaceutically acceptable co-former held together in a crystal lattice by non-covalent bonds, such as hydrogen bonds.[4][5] The co-former can disrupt the crystal lattice of the API, leading to improved solubility.

  • Co-former Selection: Co-formers are chosen based on their ability to form stable hydrogen bonds with the API. For basic compounds like this compound derivatives, acidic co-formers are often screened.

Reducing the particle size of a drug to the nanometer range can significantly increase its dissolution rate.

  • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, the surface area is dramatically increased, leading to a faster dissolution rate.[6][7][8][9]

  • Nanosuspensions: A common approach is to create a nanosuspension, which is a colloidal dispersion of nano-sized drug particles in a liquid medium, typically stabilized by surfactants or polymers.[7][8][9][10] This can be a suitable formulation for intravenous administration in preclinical toxicity studies.[10]

Visualizing the Path to Enhanced Solubility

To aid in the selection of an appropriate solubility enhancement strategy, the following workflow diagram illustrates a logical decision-making process.

solubility_workflow start Poorly Soluble This compound Derivative ph_solubility Determine pH-Solubility Profile start->ph_solubility is_ph_dependent Is Solubility pH-Dependent? ph_solubility->is_ph_dependent ph_adjustment pH Adjustment (Acidic Buffers/Solutions) is_ph_dependent->ph_adjustment Yes co_solvents Evaluate Co-solvents (DMSO, PEG 400, etc.) is_ph_dependent->co_solvents No solubility_achieved1 Sufficient Solubility for In Vitro? ph_adjustment->solubility_achieved1 use_in_vitro Proceed with In Vitro Studies solubility_achieved1->use_in_vitro Yes solubility_achieved1->co_solvents No solubility_achieved2 Sufficient Solubility for In Vitro? co_solvents->solubility_achieved2 solubility_achieved2->use_in_vitro Yes advanced_strategies Consider Advanced Strategies (for In Vivo / Preclinical) solubility_achieved2->advanced_strategies No salt_screening Salt Screening advanced_strategies->salt_screening asd Amorphous Solid Dispersions (ASDs) advanced_strategies->asd nanosuspension Nanosuspension advanced_strategies->nanosuspension co_crystals Co-crystals advanced_strategies->co_crystals formulation_dev Proceed with Formulation Development salt_screening->formulation_dev asd->formulation_dev nanosuspension->formulation_dev co_crystals->formulation_dev

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility for a Basic Compound

The following diagram illustrates how a decrease in pH leads to the protonation of a basic compound like a this compound derivative, resulting in a more soluble species.

ph_mechanism high_ph High pH (Neutral/Basic) [B] low_solubility Low Aqueous Solubility (Free Base) high_ph->low_solubility equilibrium + H⁺ - H⁺ high_ph->equilibrium low_ph Low pH (Acidic) [BH⁺] equilibrium->low_ph high_solubility High Aqueous Solubility (Salt Form) low_ph->high_solubility

Caption: Effect of pH on the ionization and solubility of a basic compound.

We trust this technical guide will serve as a valuable resource in your research and development endeavors. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

  • PubMed. (2016). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Retrieved from [Link]

  • MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Retrieved from [Link]

  • FDA Access Data. (2017). PRODUCT QUALITY REVIEW(S). Retrieved from [Link]

  • PubMed Central. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2015). Amorphous solid dispersion technique for improved drug delivery: basics to clinical applications. Retrieved from [Link]

  • bioRxiv. (n.d.). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Retrieved from [Link]

  • ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Retrieved from [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]

  • PubMed. (2014). Formulation strategies to improve oral peptide delivery. Retrieved from [Link]

  • ResearchGate. (2025). Amorphous solid dispersion technique for improved drug delivery: Basics to clinical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • MDPI. (n.d.). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Retrieved from [Link]

  • ChemBK. (2024). 4-(piperidin-1-yl)aniline. Retrieved from [Link]

  • MDPI. (n.d.). An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 4-(Piperidin-4-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). Niraparib. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • PubMed. (2012). De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2025). An evaluation of salt screening methodologies. Retrieved from [Link]

  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/a3d1b8c0825313a9d0e74f98e6f16f31e9c2f6d2]([Link]

  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....
  • Internet Archive. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • MDPI. (n.d.). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Retrieved from [Link]

  • PubMed. (n.d.). New Pyridinium Salt Derivatives of 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5- sulfonamide as Selective Inhibitors of Tumour-Related Human Carbonic Anhydrase Isoforms IX and XII. Retrieved from [Link]

Sources

Protecting group strategies for the synthesis of 3-(piperidin-4-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)aniline Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable scaffold. The inherent challenge in working with this bifunctional molecule lies in the differential reactivity of its two nitrogen atoms: a basic, aliphatic secondary amine within the piperidine ring and a less basic, aromatic primary amine.

This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the strategic knowledge to select and implement robust protecting group strategies, ensuring the success and efficiency of your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My Boc protection of this compound is giving a mixture of N-protected, N,N'-diprotected, and unreacted starting material. How can I improve the selectivity for mono-protection on the piperidine nitrogen?

Answer: This is a classic selectivity issue stemming from the comparable, albeit different, nucleophilicity of the two amine groups. The piperidine nitrogen is more basic and generally more nucleophilic, making it the kinetically favored site of protection. However, under forcing conditions or with excess reagent, di-protection and protection of the less reactive aniline can occur.

Causality:

  • Reactivity: The aliphatic piperidine amine is significantly more basic (pKa of conjugate acid ~11) than the aromatic aniline amine (pKa of conjugate acid ~4.6). This makes the piperidine nitrogen a much stronger nucleophile, which should react preferentially with di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Conditions: Using a strong base, high temperatures, or a large excess of Boc₂O can lead to the deprotonation and subsequent reaction of the aniline nitrogen, resulting in a loss of selectivity. Anilines are often less nucleophilic and can react poorly with Boc₂O under standard conditions, but side reactions can still occur.[1]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess, but not a large one, of Boc₂O (1.05 to 1.1 equivalents). This minimizes the chance of di-protection.

  • Solvent and Temperature: Perform the reaction in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature, typically 0 °C to room temperature. Avoid excessive heating.

  • pH Control: The key is to maintain a pH where the piperidine nitrogen is sufficiently nucleophilic, but the aniline remains largely protonated if in its salt form, or simply unreactive. Running the reaction under neutral or mildly basic conditions (e.g., using NaHCO₃ or triethylamine as the base) is often sufficient.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-protected byproduct.

Recommended Protocol for Selective N-Boc Protection:

  • Dissolve this compound (1 eq.) in THF (0.2 M).

  • Add triethylamine (1.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product with ethyl acetate.

  • Purify by column chromatography to isolate the desired N-Boc-3-(piperidin-4-yl)aniline.

Question 2: I am trying to deprotect the Cbz group from my piperidine intermediate using catalytic hydrogenation (H₂, Pd/C), but the reaction is slow and often incomplete. What is causing this, and how can I fix it?

Answer: Sluggish or incomplete hydrogenolysis of a Carboxybenzyl (Cbz) group is a frequent issue, often related to catalyst poisoning or improper reaction setup.

Causality:

  • Catalyst Poisoning: The product amine can coordinate strongly to the palladium catalyst surface, reducing its activity.[2] This is particularly true for basic aliphatic amines like piperidine. Sulfur-containing functional groups or residual halide ions can also act as potent catalyst poisons.

  • Catalyst Quality and Loading: The activity of Pd/C can vary significantly between batches and suppliers. Insufficient catalyst loading will naturally lead to a slow reaction.

  • Hydrogen Source and Pressure: While atmospheric pressure from a hydrogen balloon is often sufficient, some substrates require higher pressure to achieve a reasonable reaction rate. The efficiency of hydrogen gas delivery and agitation is also critical.

  • Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the catalysis. Alcohols like methanol or ethanol are excellent choices.

Troubleshooting and Optimization Strategies:

  • Use a Co-catalyst or Additive: Adding a small amount of acid (e.g., 1-2 equivalents of acetic acid or a few drops of HCl) can protonate the product amine, preventing it from binding to and deactivating the palladium catalyst.

  • Catalytic Transfer Hydrogenation: If handling hydrogen gas is a concern or if standard hydrogenolysis is failing, switch to catalytic transfer hydrogenation.[3] This method uses a hydrogen donor in solution, which can be more efficient. Common donors include ammonium formate, formic acid, or 2-propanol.[3][4][5]

  • Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from the typical 5-10 mol% to 20 mol% or even higher (on a weight basis) can be effective.

  • Ensure Proper Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Check for Poisons: Ensure your starting material is free from impurities, especially sulfur compounds.

Recommended Protocol for Cbz Deprotection via Transfer Hydrogenation:

  • Dissolve the Cbz-protected piperidine derivative (1 eq.) in methanol (0.1 M).

  • Add 10% Palladium on carbon (10-20% by weight).

  • Add ammonium formate (5 eq.) to the mixture.

  • Heat the reaction to a gentle reflux (40-60 °C) and monitor by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the mixture and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and perform a standard aqueous workup to isolate the deprotected amine.

Question 3: My Boc deprotection with TFA is generating t-butylated byproducts on the aniline ring. How can I prevent this side reaction?

Answer: This side reaction is caused by the electrophilic tert-butyl cation that is generated during the acidic cleavage of the Boc group.[6][7] This cation can then perform an electrophilic aromatic substitution (Friedel-Crafts alkylation) on the electron-rich aniline ring.

Causality:

  • Mechanism: The deprotection mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation and CO₂.[6][8][9]

  • Substrate Reactivity: The aniline ring is activated towards electrophilic substitution, making it susceptible to alkylation by the liberated t-butyl cation.

Prevention Strategy: Use a Cation Scavenger The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophilic species that is more reactive towards the t-butyl cation than your substrate.

Common Scavengers and Protocols:

  • Triethylsilane (TES): A very effective scavenger. It reduces the t-butyl cation to isobutane.

  • Thioanisole or Anisole: These electron-rich aromatic compounds are excellent traps for the t-butyl cation.

  • Water: Can act as a scavenger but may require larger quantities.

Recommended Protocol for Clean Boc Deprotection:

  • Dissolve the Boc-protected compound (1 eq.) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (2-5 eq.) or thioanisole (2-5 eq.).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq., often used as a 25-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin) to obtain the free amine.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is an "orthogonal" protecting group strategy, and why is it important for synthesizing this compound derivatives?

Answer: An orthogonal protecting group strategy is one where multiple protecting groups are used in a single molecule, and each group can be removed under a specific set of conditions without affecting the others.[10][11][12] This is the cornerstone of modern multi-step synthesis.

For this compound, you have two different amine groups. An orthogonal strategy allows you to selectively unmask one amine for a reaction while the other remains protected. For example, you could protect the piperidine with a Boc group (acid-labile) and the aniline with a Cbz group (removed by hydrogenolysis).[13] This allows you to:

  • Remove the Boc group with acid (e.g., TFA) to perform a reaction on the piperidine nitrogen. The Cbz group on the aniline will remain intact.[14]

  • Alternatively, remove the Cbz group via hydrogenation to react at the aniline nitrogen, leaving the Boc group untouched.[13]

This selective deprotection is critical for building complex molecules where different functionalities need to be introduced at specific sites.

Decision Workflow for Orthogonal Protection

G cluster_0 Strategy 1: React at Piperidine First cluster_1 Strategy 2: React at Aniline First start Start: this compound q1 What is the next reaction step? start->q1 p2 Protect Aniline (e.g., Cbz) q1->p2 Reaction at Piperidine-NH (e.g., Alkylation, Acylation) p4 Protect Piperidine (e.g., Cbz) q1->p4 Reaction at Aniline-NH2 (e.g., Sulfonylation, Coupling) p1 Protect Piperidine (e.g., Boc) deprotect_piperidine Deprotect Aniline (H2, Pd/C) p1->deprotect_piperidine p2->p1 react_piperidine Perform reaction at Aniline-NH2 end_node Continue Synthesis react_piperidine->end_node deprotect_piperidine->react_piperidine p3 Protect Aniline (e.g., Boc) deprotect_aniline Deprotect Piperidine (TFA) p3->deprotect_aniline p4->p3 react_aniline Perform reaction at Piperidine-NH react_aniline->end_node deprotect_aniline->react_aniline G A This compound r1 Boc₂O, TEA(Selective N-protection) A->r1 B tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate r2 Ac₂O, Pyridine(Aniline Acylation) B->r2 C tert-Butyl 4-(3-(acylamino)phenyl)piperidine-1-carboxylate r3 TFA, DCM(Boc Deprotection) C->r3 D N-(3-(Piperidin-4-yl)phenyl)acetamide r1->B r2->C r3->D

Caption: A typical synthetic route using a Boc protecting group.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Varma, R. S., & Varma, M. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Journal of Organic Chemistry. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. [Link]

  • Organic Chemistry Explained. (2022). Boc Deprotection Mechanism. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • American Chemical Society. (2001). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • Reddit r/Chempros. (2025). Selective deportation of OBn vs. CBz. [Link]

  • Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Chinese Chemical Letters. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. [Link]

  • Open Research@CSIR-NIScPR. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in 3-(piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(piperidin-4-yl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven answers and troubleshooting solutions for common challenges encountered during impurity detection and characterization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity analysis of this compound.

Q1: What are the common types of impurities I should expect in my this compound sample?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate like this compound can be classified into several categories. Understanding their origin is key to developing effective analytical controls.

  • Starting Materials & Reagents: Depending on the synthetic route, unreacted precursors such as 3-(pyridin-4-yl)aniline or protected piperidine derivatives may be present. For instance, a common synthesis involves the reduction of 3-(pyridin-4-yl)aniline; incomplete reduction is a potential source of this key starting material as an impurity.[1][2]

  • Intermediates: Multi-step syntheses can lead to the presence of stable intermediates if reactions do not go to completion. For example, if a benzyl protecting group is used for the piperidine nitrogen, the N-benzyl intermediate could be a potential impurity.[2]

  • Byproducts: These are formed from side reactions. A common byproduct in reductions of nitro-aromatic precursors is the corresponding hydroxylamine, such as N-(4-(pyridin-3-yl)phenyl)hydroxylamine, which can be difficult to remove.[2]

  • Degradation Products: These arise from the decomposition of the this compound molecule itself when exposed to stress conditions like acid, base, oxidation, heat, or light.[3] The aniline moiety is particularly susceptible to oxidation, which can lead to colored impurities.

Q2: Which analytical technique is most suitable for routine purity testing of this compound?

A2: For routine quality control and purity assessment, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard.

  • Why HPLC-UV? It offers an excellent balance of speed, sensitivity, and robustness for quantifying the main component and its known impurities.[4][5] The aromatic aniline ring in this compound provides a strong chromophore, allowing for sensitive detection by UV. A well-developed HPLC method can separate the main peak from process-related impurities and degradation products, making it "stability-indicating."[3]

Q3: I see an unknown peak in my HPLC chromatogram. How do I identify it?

A3: Identifying an unknown peak is a critical step in impurity profiling. The most powerful and widely used technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • The LC-MS Workflow:

    • Develop an LC method that effectively separates the unknown peak from the main peak and other impurities. This is often the same method used for HPLC-UV analysis.[6]

    • Analyze the sample by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown impurity. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass, which allows you to predict the elemental formula.[7]

    • Fragment the impurity using tandem MS (MS/MS). The resulting fragmentation pattern provides structural clues that can help piece together the molecule's identity.[7]

    • Propose a structure based on the accurate mass, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways.

    • Confirm the structure by synthesizing the proposed impurity and comparing its retention time and mass spectrum to the unknown peak. For absolute confirmation, isolating the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy is the final step.[8][9]

Q4: What are the regulatory expectations for impurity profiling?

A4: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The key guidelines relevant to impurities are ICH Q1A(R2) for stability testing and ICH Q3A(R2) for impurities in new drug substances.[10][11]

  • Key Expectations:

    • Forced Degradation Studies: You must perform forced degradation (stress testing) studies to understand the degradation pathways of your molecule and to demonstrate that your analytical method is "stability-indicating."[10] This involves intentionally degrading the sample with acid, base, oxidation, heat, and light to ensure that any resulting degradation products can be detected by your method.[3][12]

    • Reporting Threshold: Any impurity found above a certain level (typically 0.05%) must be reported.

    • Identification Threshold: Any impurity above a higher threshold (typically 0.10%) must be structurally identified.

    • Qualification Threshold: Impurities above an even higher threshold (e.g., 0.15% or 1.0 mg/day intake, whichever is lower) must be "qualified," meaning you must collect toxicological data to prove they are safe at that level.

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

HPLC/LC-MS Issues
Problem/Observation Probable Cause(s) Recommended Solution(s) & Rationale
Poor Peak Shape (Tailing) for this compound.1. Secondary Interactions: The basic amine groups on the piperidine and aniline moieties can interact with acidic residual silanols on the silica-based C18 column, causing peak tailing. 2. Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.1. Use a Low-pH Mobile Phase: Add an acid like formic acid or trifluoroacetic acid (0.1%) to the mobile phase. This protonates the amine groups, ensuring a single ionic species and minimizing interactions with silanols. 2. Use an End-Capped Column: Select a high-purity, end-capped C18 column specifically designed to minimize silanol activity. 3. Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions.
Co-elution of Impurities with the main peak or with each other.1. Insufficient Resolution: The mobile phase composition or gradient is not optimized to separate compounds with similar polarities. 2. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide the necessary selectivity for the specific impurities.1. Optimize the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks to increase separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa). Methanol has different solvent properties and can alter the elution order and selectivity. 3. Try a Different Stationary Phase: Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and polar compounds compared to a standard C18.
Low Sensitivity / No Detection of a known impurity.1. Poor Chromophore: The impurity may lack a UV-absorbing chromophore, making it invisible to a UV detector. 2. Low Concentration: The impurity is present below the method's Limit of Detection (LOD). 3. Poor Ionization (LC-MS): The impurity does not ionize well under the chosen ESI conditions (positive or negative mode).1. Use a Universal Detector: For non-UV active impurities, use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For definitive identification, LC-MS is the best choice.[13] 2. Increase Injection Volume/Concentration: If possible, inject a larger volume or use a more concentrated sample to bring the impurity peak above the LOD.[14] 3. Optimize MS Source Conditions: In LC-MS, test both positive and negative ionization modes. Adjust source parameters like capillary voltage and gas temperatures to maximize the signal for the target impurity.
Inconsistent Retention Times between runs.1. Poor Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before each injection. 2. Temperature Fluctuations: The column temperature is not controlled, leading to shifts in retention. 3. Mobile Phase Degradation: The mobile phase composition is changing over time (e.g., evaporation of the organic component).1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the next injection. 2. Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a consistent temperature (e.g., 30-40 °C). 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent bottles capped to prevent evaporation.
GC-MS Issues
Problem/Observation Probable Cause(s) Recommended Solution(s) & Rationale
No Peak for this compound or significant peak tailing.1. Low Volatility: The analyte is not volatile enough to be analyzed by GC without derivatization. 2. Thermal Degradation: The analyte is degrading in the hot GC inlet. Aniline derivatives can be thermolabile.[15] 3. Adsorption: The polar amine groups are adsorbing to active sites in the inlet liner or column.1. Use HPLC/LC-MS: This is the preferred technique for a non-volatile and polar compound like this compound. GC is generally not suitable for the primary impurity analysis of this compound.[15] 2. For Volatile Impurities (e.g., Residual Solvents): Use Headspace GC-MS to analyze for volatile impurities without injecting the non-volatile API, preventing contamination of the GC system.[16][17]
Identifying Residual Solvents from the synthesis.1. Co-elution with Matrix: Other volatile components from the sample matrix may interfere with solvent peaks.1. Use Headspace GC-MS: This is the standard technique for residual solvent analysis as per USP <467>.[16] It provides a clean chromatogram by only introducing volatile components into the GC. 2. Confirm with MS Library: The mass spectrum of each peak can be compared against a spectral library (like NIST) for confident identification of common solvents.[17]

Section 3: Standard Operating Procedures (SOPs) & Protocols

SOP 1: Forced Degradation Study Protocol

This protocol outlines the steps to perform a forced degradation study, which is essential for developing and validating a stability-indicating analytical method.[3][10]

Objective: To generate potential degradation products of this compound under various stress conditions and ensure the primary analytical method can resolve them from the parent peak. An ideal study aims for 5-20% degradation of the API.[3][10]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Expose aliquots Thermal Thermal (Solid, 80°C) Start->Thermal Expose aliquots Photo Photolytic (ICH Q1B light conditions) Start->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to target concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/LC-MS Method Dilute->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Resolution Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw samples at time points, cool, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Monitor at time points.

  • Thermal Degradation: Store the solid API in an oven at 80°C. Dissolve samples at various time points for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Analysis: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 0.1 mg/mL) and analyze using a validated HPLC method (see SOP 2). Use a photodiode array (PDA) detector to check for peak purity and an LC-MS system to identify major degradants.

SOP 2: HPLC-UV Method for Purity and Impurity Quantification

This protocol is a robust starting point for routine analysis.[4][5][6]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (or lambda max of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
20.070
25.095
28.095
28.15
35.05

Rationale: The acidic mobile phase ensures protonation of the analyte for good peak shape. The gradient allows for the elution of impurities with a wide range of polarities.

SOP 3: LC-MS Method for Impurity Identification

This protocol uses the same chromatographic conditions as SOP 2 but couples the HPLC to a mass spectrometer.[6][18]

  • Instrumentation: HPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • Chromatographic Conditions: Same as SOP 2.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive Ion Mode (as the analyte has basic nitrogens that are easily protonated).

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the m/z values of the impurity peaks observed in the full scan.

SOP 4: GC-MS Method for Residual Solvent Analysis

This protocol is for identifying and quantifying volatile organic impurities.[16][19]

  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Sampler Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temp: 100°C.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMA or DMSO). Crimp securely.

Section 4: Advanced Characterization

Q: How can NMR be used for definitive structure elucidation of an unknown impurity?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a chemical structure.[7][20] After an impurity has been detected by HPLC and its mass determined by LC-MS, it must be isolated in sufficient quantity (typically >1 mg) for NMR analysis.

The NMR Workflow:

Caption: NMR workflow for structure elucidation.

  • ¹H NMR: Provides information on the number and type of protons in the molecule and their neighboring protons.

  • ¹³C NMR: Shows the number and electronic environment of the carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.[8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[8][9]

By systematically analyzing these spectra, an experienced spectroscopist can piece together the complete chemical structure of the isolated impurity, providing definitive identification.[20]

References

  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.).
  • MedCrave. (2016).
  • EvitaChem. (n.d.). Buy 3-(Piperidin-4-ylmethyl)aniline (EVT-8930434). EvitaChem.
  • SciSpace. (2016).
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). Benchchem.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
  • Benchchem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Benchchem.
  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
  • EPA. (n.d.).
  • CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Hypha Discovery. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
  • PubMed. (2025).
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.

Sources

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 3-(Piperidin-4-yl)aniline and 4-(Piperidin-4-yl)aniline for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the aniline and piperidine scaffolds are foundational motifs, appearing in a vast array of therapeutic agents.[1][2][3] The strategic combination of these two pharmacophores into a single molecular entity, such as in the isomeric aminophenylpiperidines, presents a versatile platform for the synthesis of novel bioactive compounds.[4][5] These bifunctional molecules offer multiple reaction sites, enabling diverse chemical modifications to fine-tune their pharmacological and pharmacokinetic profiles.[4] This guide provides an in-depth, comparative analysis of the chemical reactivity of two key isomers: 3-(piperidin-4-yl)aniline and 4-(piperidin-4-yl)aniline. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals aiming to leverage these building blocks in their synthetic strategies.

Structural and Electronic Properties: A Tale of Two Isomers

The fundamental difference between this compound and 4-(piperidin-4-yl)aniline lies in the substitution pattern on the aniline ring. This seemingly subtle variation has profound implications for the electronic distribution within the molecule, which in turn governs its reactivity.

  • 4-(Piperidin-4-yl)aniline (Para-isomer): In this isomer, the piperidine ring is positioned para to the amino group. The piperidine moiety, being an alkyl substituent, acts as a weak electron-donating group through an inductive effect. This effect, combined with the electron-donating resonance of the amino group, leads to an increase in electron density at the ortho and para positions of the aniline ring.[6] This enhanced electron density makes the amino group more nucleophilic and the aromatic ring more susceptible to electrophilic attack.

  • This compound (Meta-isomer): In the meta-isomer, the piperidine ring is situated at the 3-position relative to the amino group. While the inductive electron-donating effect of the piperidine is still present, its influence on the amino group is less direct compared to the para-isomer. The resonance effect of the amino group primarily activates the ortho and para positions, leaving the meta position relatively less electron-rich. Consequently, the nucleophilicity of the amino group in the meta-isomer is expected to be slightly lower than that of its para counterpart.

These electronic differences are crucial in predicting the outcome and rate of various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the two isomers is most evident in reactions targeting the aniline amino group and the aromatic ring. Below, we explore several key transformations relevant to drug discovery.

Acylation of the Aniline Amino Group

Acylation is a common reaction used to introduce amide functionalities, which are prevalent in many drug molecules. The nucleophilicity of the aniline nitrogen is the primary determinant of the reaction rate.

Hypothetical Comparative Data:

IsomerReagentSolventTemperature (°C)Time (h)Yield (%)
4-(Piperidin-4-yl)anilineAcetyl ChlorideDichloromethane25195
This compoundAcetyl ChlorideDichloromethane25288

Experimental Insight:

Due to the enhanced electron density on the nitrogen atom, 4-(piperidin-4-yl)aniline is expected to exhibit higher reactivity towards acylating agents like acetyl chloride or acetic anhydride compared to the 3-substituted isomer.[7][8] The reaction with the para-isomer is anticipated to be faster and may proceed to completion under milder conditions.

Experimental Protocol: Comparative Acylation

  • Preparation: In two separate round-bottom flasks, dissolve 1.0 equivalent of this compound and 4-(piperidin-4-yl)aniline, respectively, in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool both solutions to 0 °C in an ice bath. To each flask, add 1.1 equivalents of acetyl chloride dropwise.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Separate the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

Diagram: Logical Flow of Comparative Acylation

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 N-(3-(Piperidin-4-yl)phenyl)acetamide Reactant1->Product1 Slower Reaction Reactant2 4-(Piperidin-4-yl)aniline Product2 N-(4-(Piperidin-4-yl)phenyl)acetamide Reactant2->Product2 Faster Reaction Reagent Acetyl Chloride DCM, 0°C to RT Analysis Comparative Analysis (TLC, LC-MS, Yield) Product1->Analysis Product2->Analysis

Caption: Comparative acylation workflow.

N-Arylation Reactions

N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds.[9][10] The success of these reactions is also influenced by the nucleophilicity of the amine.

Experimental Insight:

Similar to acylation, the more nucleophilic 4-(piperidin-4-yl)aniline is expected to be a better substrate for N-arylation reactions . It will likely couple with a broader range of aryl halides or triflates under milder catalytic conditions compared to the meta-isomer. The lower reactivity of this compound might necessitate higher catalyst loadings, more electron-rich ligands, or higher reaction temperatures to achieve comparable yields.[11][12]

Experimental Protocol: Comparative Buchwald-Hartwig N-Arylation

  • Reaction Setup: In separate oven-dried Schlenk tubes, add 1.0 equivalent of the respective aminophenylpiperidine isomer, 1.2 equivalents of an aryl bromide, 1.5 equivalents of sodium tert-butoxide, and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and BINAP).

  • Solvent and Degassing: Add anhydrous toluene to each tube. Degas the mixtures by bubbling with argon for 15 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reactions by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Influence of Isomer on N-Arylation

G 4-Isomer 4-(Piperidin-4-yl)aniline + Higher Nucleophilicity + Faster Reaction Rate + Milder Conditions Buchwald-Hartwig\nReaction Buchwald-Hartwig Reaction 4-Isomer->Buchwald-Hartwig\nReaction 3-Isomer This compound + Lower Nucleophilicity + Slower Reaction Rate + Harsher Conditions 3-Isomer->Buchwald-Hartwig\nReaction Desired_N-Aryl_Product Desired_N-Aryl_Product Buchwald-Hartwig\nReaction->Desired_N-Aryl_Product

Caption: Isomeric effects on N-arylation.

Electrophilic Aromatic Substitution

The aniline moiety is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[13][14]

Experimental Insight:

  • 4-(Piperidin-4-yl)aniline: The amino group strongly activates the two ortho positions. Electrophilic substitution will predominantly occur at these positions.

  • This compound: The amino group activates its ortho (positions 2 and 4) and para (position 6) positions. This can lead to a mixture of products, potentially complicating purification. The piperidine at the 3-position may also exert some steric hindrance, influencing the regioselectivity.

Therefore, 4-(piperidin-4-yl)aniline offers more predictable regioselectivity in electrophilic aromatic substitution reactions. However, in acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion, which is a deactivating, meta-directing group.[15] This can significantly alter the reaction outcome for both isomers.

Conclusion

The choice between this compound and 4-(piperidin-4-yl)aniline as a synthetic building block should be guided by the specific chemical transformation being planned. For reactions that rely on the nucleophilicity of the aniline nitrogen, such as acylation and N-arylation, the para-isomer, 4-(piperidin-4-yl)aniline , is generally the more reactive and often preferred substrate. It is likely to provide higher yields in shorter reaction times and under milder conditions. For electrophilic aromatic substitution, the para-isomer also offers more straightforward regiochemical outcomes.

Conversely, the lower reactivity of This compound can be advantageous in scenarios where selective functionalization of another part of the molecule is desired, with the aniline group serving as a less reactive handle. Ultimately, a thorough understanding of the electronic and steric properties of these isomers, as detailed in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic routes, accelerating the discovery of new therapeutic agents.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-(Piperidin-4-yl)aniline. Benchchem.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Benchchem. (2025). Synthetic Routes to 4-(Piperidin-4-yl)aniline: Application Notes and Protocols. Benchchem.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • Benchchem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3. Benchchem.
  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Eureka.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Google Patents. (n.d.). CN106883166A - 4-(3- piperidyls)The preparation method of aniline and its tartrate. Google Patents.
  • Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Study Prep.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. Google Patents.
  • RSC Publishing. (n.d.). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • NIH. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Smolecule. (2023). Buy 4-(Piperidin-3-yl)aniline | 19733-56-3. Smolecule.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Klein, D. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Chad's Prep. (2018, September 21). 22.5 Acylation. YouTube.
  • PubMed. (2021). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. PubMed.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. YouTube.
  • ResearchGate. (n.d.). Selective N‐Arylation of p‐Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal.
  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI.
  • AMERICAN ELEMENTS. (n.d.). 4-(Piperidin-4-yl)aniline | CAS 113310-52-4. AMERICAN ELEMENTS.
  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.

Sources

Structure-activity relationship (SAR) studies of 3-(piperidin-4-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Insights for Drug Discovery Professionals

The 3-(piperidin-4-yl)aniline moiety has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features—a basic piperidine ring offering a key interaction point and an aniline group amenable to a wide array of chemical modifications—provide a versatile platform for developing targeted therapeutics. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), while also drawing comparisons to their activity against other important kinase targets. Detailed experimental protocols for the synthesis of key derivatives and the assessment of their biological activity are provided to equip researchers with the practical knowledge to navigate this promising chemical space.

The Strategic Advantage of the this compound Core

The therapeutic potential of targeting kinases is well-established, with numerous small molecule inhibitors approved for the treatment of cancer and other diseases. The this compound scaffold offers a distinct advantage in this arena due to its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases. The piperidine nitrogen, in its protonated state, can form a salt bridge with key acidic residues, while the aniline nitrogen provides a vector for introducing a variety of substituents that can modulate potency, selectivity, and pharmacokinetic properties.

This guide will dissect the SAR of this scaffold by examining two primary areas of chemical modification:

  • Derivatization of the Aniline Moiety: How do different substituents on the aniline ring influence kinase inhibitory activity?

  • Modifications of the Piperidine Ring: What is the impact of N-substitution on the piperidine ring on biological activity and selectivity?

A comparative analysis of derivatives targeting PI3Kδ will form the core of this guide, with additional insights into their activity against other kinase families to provide a broader understanding of the scaffold's potential.

Comparative Analysis of this compound Derivatives as PI3Kδ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cellular signaling pathways critical for cell growth, proliferation, and survival.[1] The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells, making it an attractive target for the treatment of hematological malignancies and inflammatory diseases. A notable class of PI3Kδ inhibitors based on the this compound scaffold are the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines.[1]

Structure-Activity Relationship at the Aniline Moiety

The aniline nitrogen of the core scaffold provides a convenient handle for introducing diverse functionalities. In the context of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, the aniline is typically acylated or derivatized to form ureas, significantly impacting their inhibitory potency against PI3Kδ.

A systematic exploration of various phenylurea substituents on the aniline nitrogen has revealed key SAR trends. The electronic nature and position of substituents on the terminal phenyl ring play a critical role in determining the inhibitory activity.

Compound IDAniline Substitution (R)PI3Kδ IC50 (μM)BT-474 Cell Proliferation IC50 (μM)
1 4-Fluorophenylurea0.4521.311
2 3,4-Dichlorophenylurea0.2861.565
3 Phenylurea>10>10
4 4-Methoxyphenylurea1.235.87

Table 1: In vitro activity of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives with varying aniline substitutions against PI3Kδ and the BT-474 breast cancer cell line.[1]

From this data, several key insights emerge:

  • Electron-withdrawing groups are favored: The presence of electron-withdrawing substituents on the phenylurea ring, such as fluorine (Compound 1 ) and chlorine (Compound 2 ), leads to enhanced PI3Kδ inhibitory activity compared to the unsubstituted phenylurea (Compound 3 ) or an electron-donating methoxy group (Compound 4 ). This suggests that the electronic properties of this region are crucial for optimal interaction with the enzyme's active site.

  • Substitution pattern matters: The 3,4-dichloro substitution (Compound 2 ) resulted in the most potent PI3Kδ inhibitor in this series, highlighting the importance of the substitution pattern on the phenyl ring.

The observed anti-proliferative activity in the BT-474 cell line generally correlates with the enzymatic inhibition of PI3Kδ, suggesting that the cytotoxic effects of these compounds are, at least in part, mediated through the PI3K pathway.[1]

The Influence of Piperidine N-Substitution

While the aniline moiety offers a platform for fine-tuning potency, the piperidine nitrogen provides an opportunity to modulate selectivity and physicochemical properties. Although the cited study on isoxazolo[4,5-d]pyrimidine derivatives primarily focused on an unsubstituted piperidine, broader studies on piperidine-containing kinase inhibitors have shown that N-substitution can significantly impact biological activity. For instance, in other kinase inhibitor series, the introduction of small alkyl groups or more complex heterocyclic moieties on the piperidine nitrogen has been shown to enhance cell permeability and target engagement.

Experimental Protocols

To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis of a representative this compound derivative and a standard in vitro kinase assay are provided below.

Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidin-4-amine

This protocol outlines a general synthetic route to the core scaffold of the PI3Kδ inhibitors discussed.

G A N-Boc-4-piperidone C Intermediate 1 A->C Base B Nitromethane B->C E Isoxazole Intermediate C->E Cyclization D Hydroxylamine D->E G Pyrimidine Intermediate E->G Condensation F Ethyl 2-cyano-2-(hydroxyimino)acetate F->G I Final Scaffold G->I Acid H Deprotection H->I

Caption: Synthetic workflow for the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold.

Step 1: Synthesis of tert-butyl 4-(nitromethylidene)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add nitromethane (1.5 eq) and ammonium acetate (0.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-butyl 4-(isoxazol-5-yl)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

Step 3: Synthesis of tert-butyl 4-(4-amino-isoxazolo[4,5-d]pyrimidin-3-yl)piperidine-1-carboxylate

  • To a solution of the isoxazole intermediate from Step 2 (1.0 eq) in a suitable solvent like DMF, add formamidine acetate (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 8-12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidin-4-amine

  • Dissolve the Boc-protected intermediate from Step 3 (1.0 eq) in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the final product as its salt.

In Vitro PI3Kδ Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PI3Kδ.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Compound Dilution D Incubate Compound + Enzyme A->D B Enzyme Preparation B->D C Substrate/ATP Mix E Initiate Reaction (add Substrate/ATP) C->E D->E F Incubate E->F G Stop Reaction F->G H Add Detection Reagent G->H I Measure Signal H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations. Further dilute in kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of PI3Kδ enzyme in kinase assay buffer. Prepare a mixture of the lipid substrate and ATP in kinase assay buffer.

  • Reaction Setup: Add the diluted compounds and the PI3Kδ enzyme solution to the wells of a 384-well plate. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Broader Kinase Selectivity and Future Perspectives

While the this compound scaffold has shown significant promise for developing PI3Kδ inhibitors, its utility extends to other kinase families. The adaptable nature of this core allows for the design of inhibitors targeting other kinases such as Janus kinases (JAKs) and Aurora kinases by modifying the nature of the group attached to the aniline nitrogen to target the specific features of their respective ATP-binding sites.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions on both the aniline and piperidine rings to build a more complete understanding of the SAR for various kinase targets.

  • Selectivity profiling: Thoroughly profiling potent compounds against a broad panel of kinases to identify selective inhibitors and understand the molecular basis of selectivity.

  • Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The this compound scaffold represents a highly fruitful starting point for the development of novel kinase inhibitors. The insights and protocols provided in this guide aim to empower researchers to further exploit the potential of this privileged structural motif in the ongoing quest for more effective and targeted therapies.

References

  • Guo, J.-L., Liu, Y.-Y., & Pei, Y.-Z. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 26(10), 1283-1288. [Link]

Sources

The In Vivo Efficacy of 3-(Piperidin-4-yl)aniline Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(piperidin-4-yl)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective drug candidates across a spectrum of therapeutic areas. Its inherent structural features, combining a basic piperidine ring with an aromatic aniline moiety, provide a foundation for developing molecules with desirable pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth, objective comparison of the in vivo efficacy of prominent drug candidates derived from this core structure, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The strategic selection of the this compound core is rooted in its ability to confer advantageous drug-like properties. The piperidine ring, a common motif in central nervous system (CNS) active compounds, can be readily functionalized to modulate solubility, lipophilicity, and target engagement. The aniline group provides a key synthetic handle for introducing a variety of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological activity. This combination has proven particularly fruitful in the development of inhibitors for challenging targets, as will be detailed in the subsequent sections.

Comparative In Vivo Efficacy of Lead Candidates

This section provides a head-to-head comparison of the in vivo performance of key drug candidates derived from the this compound scaffold. The data presented is a synthesis of findings from peer-reviewed studies and is intended to highlight the therapeutic potential and developmental stage of each compound.

I. CDC42 Inhibitors for Oncology: The Case of ARN25499

Cell division cycle 42 (CDC42) is a critical signaling protein implicated in the progression of multiple tumor types. The development of small molecule inhibitors that can disrupt the interaction of CDC42 with its downstream effectors represents a promising anti-cancer strategy.

Lead Candidate: ARN25499

Therapeutic Target: CDC42 GTPase

Indication: Cancer (specifically, BRAF-mutated melanoma)

Key In Vivo Findings: A pivotal study demonstrated that ARN25499, a compound featuring the this compound core, exhibits a favorable pharmacokinetic profile and significant anti-tumor efficacy in a patient-derived xenograft (PDX) mouse model of melanoma.[1]

In Vivo Experimental Protocol: PDX Mouse Model of Melanoma

  • Animal Model: Immunocompromised mice engrafted with tumor fragments from a patient with BRAF V600E mutated melanoma.

  • Drug Formulation: ARN25499 formulated for intravenous (I.V.) or oral (P.O.) administration.

  • Dosing Regimen:

    • Intravenous injection at a concentration of 3 mg/kg.

    • Oral gavage at a dose of 10 mg/kg.

  • Efficacy Endpoint: Tumor growth inhibition over the course of the study.

  • Pharmacokinetic Analysis: Plasma concentrations of ARN25499 were measured at various time points to determine key parameters such as half-life, clearance, and bioavailability.[1]

Comparative Performance: Compared to earlier lead compounds, ARN25499 demonstrated an improved pharmacokinetic profile and increased bioavailability, leading to enhanced in vivo efficacy.[1]

Signaling Pathway

CDC42_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Growth Factor Signal CDC42_GDP CDC42-GDP (Inactive) GEF->CDC42_GDP Activates CDC42_GTP CDC42-GTP (Active) CDC42_GDP->CDC42_GTP PAK p21-activated kinase (PAK) CDC42_GTP->PAK Activates Proliferation Cell Proliferation & Survival PAK->Proliferation ARN25499 ARN25499 ARN25499->CDC42_GTP Inhibits Interaction with PAK

Caption: ARN25499 inhibits the interaction between active CDC42-GTP and its effector PAK.

II. Choline Transporter Inhibitors for Neurological Disorders: The Promise of ML352

The presynaptic high-affinity choline transporter (CHT) is a critical protein for acetylcholine synthesis and is implicated in a range of neurological and psychiatric disorders.[2]

Lead Candidate: ML352

Therapeutic Target: Presynaptic Choline Transporter (CHT)

Potential Indications: Alzheimer's disease, ADHD, Schizophrenia

Key In Vivo Findings: ML352, a potent and selective CHT inhibitor based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold, has undergone in vivo drug metabolism and pharmacokinetic (DMPK) studies.[2][3] These studies are crucial for establishing the compound's suitability for further in vivo efficacy testing in disease models.

In Vivo Experimental Protocol: Pharmacokinetic Assessment in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Intravenous and oral administration to assess bioavailability.

  • Sample Collection: Blood samples collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of ML352 determined by LC-MS/MS.

  • Pharmacokinetic Parameters Calculated: Half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Comparative Performance: The structure-activity relationship studies revealed that the 3-(piperidin-4-yl)oxy substituent was favored over other alkyl ether changes for potent CHT inhibition.[2]

Experimental Workflow

DMPK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Sprague-Dawley Rats Dosing IV and PO Administration of ML352 Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Processing Plasma Isolation Sampling->Plasma_Processing LC_MS LC-MS/MS Analysis Plasma_Processing->LC_MS Concentration_Determination Quantification of ML352 LC_MS->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling Parameter_Calculation Calculation of t1/2, Cmax, AUC PK_Modeling->Parameter_Calculation

Caption: Workflow for in vivo pharmacokinetic assessment of CHT inhibitors.

III. Vesicular Acetylcholine Transporter (VAChT) Ligands for Neurodegenerative Diseases

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a key target for understanding and potentially treating neurodegenerative diseases characterized by cholinergic deficits.[4]

Lead Candidate: (-)-[11C]24b

Therapeutic Target: Vesicular Acetylcholine Transporter (VAChT)

Application: PET imaging agent for early diagnosis of dementia and monitoring therapeutic efficacy.

Key In Vivo Findings: A derivative of the this compound scaffold, (-)-[11C]24b, has been successfully synthesized and evaluated in vivo in rats and nonhuman primates. The data revealed high binding in the striatum, a VAChT-enriched brain region, and favorable pharmacokinetic properties in the brain.[4]

In Vivo Experimental Protocol: PET Imaging in Non-Human Primates

  • Animal Model: Rhesus monkeys.

  • Radiotracer: Intravenous injection of (-)-[11C]24b.

  • Imaging: Dynamic PET scans acquired over 90 minutes.

  • Data Analysis: Time-activity curves generated for different brain regions to assess tracer uptake and kinetics.

  • Outcome: High specific binding in the striatum, indicating successful targeting of VAChT.

Comparative Performance: Compared to other VAChT radioligands, (-)-[11C]24b demonstrated high potency and selectivity for VAChT over sigma receptors, along with favorable brain kinetics.[4]

Data Summary

Drug CandidateTherapeutic TargetIndication/ApplicationAnimal ModelKey In Vivo OutcomeReference
ARN25499 CDC42Cancer (Melanoma)PDX MouseSignificant tumor growth inhibition[1]
ML352 Choline Transporter (CHT)Neurological DisordersRatFavorable DMPK profile[2][3]
(-)-[11C]24b Vesicular Acetylcholine Transporter (VAChT)PET Imaging (Dementia)Rat, Non-human primateHigh specific binding in the striatum[4]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the development of drug candidates with compelling in vivo efficacy. The examples of ARN25499, ML352, and (-)-[11C]24b highlight the versatility of this chemical framework in targeting diverse protein classes for a range of diseases. Future research in this area should continue to leverage this scaffold to explore novel biological targets and to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities. The robust in vivo data for the compounds presented in this guide provide a strong rationale for their continued development and underscore the potential of the this compound core in bringing new medicines to the clinic.

References

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PubMed Central.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-(Piperidin-4-yl)aniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Piperidin-4-yl)aniline is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1][2][3] The strategic importance of this scaffold, which incorporates both aniline and piperidine moieties, has spurred the development of multiple synthetic routes. This guide provides a comparative analysis of the most prevalent and innovative strategies for the synthesis of this compound, offering an in-depth examination of their respective advantages and limitations. The discussion is tailored for researchers, scientists, and drug development professionals, with a focus on reaction efficiency, scalability, safety, and cost-effectiveness. Detailed experimental protocols and quantitative data are provided to support the objective comparison of these synthetic methodologies.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to engage in key interactions with biological targets.[4] When coupled with an aniline fragment, as in this compound, the resulting molecule becomes a versatile platform for the development of therapeutics targeting a wide range of diseases, including cancer and central nervous system disorders.[3] The significant demand for this intermediate, particularly for the large-scale synthesis of drugs like Niraparib, necessitates efficient and robust synthetic methods.[1][2] This guide will explore and compare four principal synthetic strategies:

  • Synthesis from a Pyridine Precursor: A common industrial approach involving the formation and subsequent reduction of a pyridinium salt.

  • Reductive Amination of a Piperidinone Core: A versatile method leveraging the reaction of a protected piperidinone with an aniline derivative.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of the C-N bond.

  • Multi-step Synthesis from p-Nitrophenylacetic Acid: A lengthier but potentially cost-effective route for large-scale production.

Synthesis from a Pyridine Precursor

This widely utilized industrial method commences with 3-(4-nitrophenyl)pyridine and proceeds through a two-step sequence of pyridinium salt formation followed by a comprehensive reduction.[1][5] This approach is particularly attractive as it can circumvent the use of expensive precious metal catalysts in the reduction step.[1][5]

General Workflow

The general workflow for this synthetic route is depicted below:

Pyridine_Precursor_Route A 3-(4-Nitrophenyl)pyridine B N-Allyl-3-(4-nitrophenyl) pyridinium salt A->B 3-Halopropene, Zn powder C This compound B->C ZnCl2, NaBH4

Caption: Synthesis of this compound from a pyridine precursor.

Experimental Protocol

Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridinium salt

To a solution of 3-(4-nitrophenyl)pyridine (100 mmol) in acetonitrile (100 mL) is added zinc powder (20 mmol).[1][5] The mixture is heated to 65 °C, and 3-bromopropene (110 mmol) is added.[1][5] The reaction is maintained at this temperature for 2 hours. After filtration and washing of the filter cake with acetonitrile, the combined filtrate is concentrated in vacuo. The resulting residue is recrystallized from petroleum ether to yield the N-allyl-3-(4-nitrophenyl)pyridinium salt.[5]

Step 2: Reduction to this compound

The N-allyl-3-(4-nitrophenyl)pyridinium salt is dissolved in a suitable solvent such as methanol. Zinc chloride is added to the solution, followed by the portion-wise addition of sodium borohydride at a controlled temperature.[1][6] This step facilitates the simultaneous reduction of both the nitro group and the pyridine ring to the corresponding aniline and piperidine.[1]

Analysis and Comparison
ParameterPerformance
Yield High (typically >95% for the salt formation)[5]
Scalability Well-suited for large-scale industrial production.[5]
Safety Avoids the use of high-pressure hydrogenation.
Cost Cost-effective due to the avoidance of precious metal catalysts.[5]
Key Advantage Simultaneous reduction of the nitro group and pyridine ring in a single step.[5]
Limitation The use of halogenated reagents may be a concern for some applications.

Reductive Amination of a Piperidinone Core

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[7] In the context of this compound synthesis, this typically involves the reaction of an N-protected 4-piperidinone with 4-nitroaniline, followed by reduction of the resulting enamine or imine and the nitro group.

General Workflow

Reductive_Amination_Route A N-Boc-4-piperidinone C Intermediate Enamine/Imine A->C B 4-Nitroaniline B->C D N-Boc-4-(4-aminophenyl)piperidin-4-amine C->D Reducing Agent (e.g., NaBH(OAc)3) E This compound D->E Deprotection (e.g., TFA)

Caption: Reductive amination route to this compound.

Experimental Protocol

Step 1: Reductive Amination

N-Boc-4-piperidinone and 3-nitroaniline are dissolved in a suitable solvent like dichloromethane. A reducing agent such as sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature until completion.

Step 2: Nitro Group Reduction

The intermediate N-Boc-4-(3-nitrophenyl)piperidine is then subjected to reduction of the nitro group. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride.

Step 3: Deprotection

The final step involves the removal of the Boc protecting group, typically by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Analysis and Comparison
ParameterPerformance
Yield Generally good to high yields.
Scalability Readily scalable.
Safety Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.
Cost The cost of the N-protected piperidinone and the palladium catalyst can be significant.
Key Advantage High versatility and functional group tolerance.[8]
Limitation Requires protection and deprotection steps, adding to the overall step count.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This modern synthetic method offers a direct approach to couple an aryl halide or triflate with an amine.[10]

General Workflow

Buchwald_Hartwig_Route cluster_0 Buchwald-Hartwig Coupling A 3-Bromoaniline C N-Boc-3-(piperidin-4-yl)aniline A->C B N-Boc-4-aminopiperidine B->C D This compound C->D Deprotection

Caption: Buchwald-Hartwig amination approach.

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[9] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10]

Experimental Protocol

A mixture of 3-bromoaniline, N-Boc-4-aminopiperidine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) is heated in an inert solvent such as toluene. Following the coupling reaction, the Boc protecting group is removed as previously described.

Analysis and Comparison
ParameterPerformance
Yield Can provide high yields.
Scalability Can be challenging to scale up due to catalyst cost and sensitivity.
Safety Requires careful handling of air- and moisture-sensitive reagents.
Cost The palladium catalyst and specialized ligands can be expensive.[12]
Key Advantage High functional group tolerance and broad substrate scope.[10]
Limitation Catalyst cost and optimization of reaction conditions can be a hurdle.

Multi-step Synthesis from p-Nitrophenylacetic Acid

This route involves a more extended sequence of reactions, starting from the readily available p-nitrophenylacetic acid.[13] While longer, it can be an economically viable option for large-scale synthesis.

General Workflow

This synthetic pathway involves several transformations, including esterification, Michael addition, reductive cyclization, and lactam reduction.[13]

Multistep_Route A p-Nitrophenylacetic acid B Methyl p-nitrophenylacetate A->B Esterification C Michael Adduct B->C Michael Addition D 3-(4-Aminophenyl)piperidin-2-one C->D Reductive Cyclization E This compound D->E Lactam Reduction

Caption: Multi-step synthesis from p-nitrophenylacetic acid.

Experimental Protocol Highlights
  • Esterification: p-Nitrophenylacetic acid is converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.[13]

  • Michael Addition: The methyl ester undergoes a Michael addition with a suitable acceptor.

  • Reductive Cyclization: The cyano and nitro groups are simultaneously reduced, leading to intramolecular lactamization.[13]

  • Lactam Reduction: The resulting lactam is reduced to the final piperidine product using a reducing agent like borane-tetrahydrofuran complex.[13]

Analysis and Comparison
ParameterPerformance
Yield Overall yield can be moderate due to the number of steps.
Scalability Potentially scalable with optimization of each step.
Safety Involves the use of reagents like sodium borohydride and borane complexes that require careful handling.
Cost Starts from a simple and inexpensive raw material.[13]
Key Advantage Utilizes readily available and low-cost starting materials.[13]
Limitation A lengthy synthetic sequence with multiple intermediate purifications.

Conclusion

The choice of a synthetic route to this compound is contingent upon several factors, including the desired scale of production, cost considerations, and available equipment. For large-scale industrial synthesis, the route starting from 3-(4-nitrophenyl)pyridine offers a compelling balance of high yield, cost-effectiveness, and operational simplicity. Reductive amination provides a versatile and reliable method, particularly for laboratory-scale synthesis and the generation of analog libraries. The Buchwald-Hartwig amination, while powerful in its scope, is often better suited for smaller-scale applications where its cost and sensitivity are less prohibitive. Finally, the multi-step synthesis from p-nitrophenylacetic acid represents a viable, albeit more complex, alternative when starting material cost is a primary driver. A thorough evaluation of these factors will enable the medicinal chemist to select the most appropriate strategy for their specific needs.

References

  • BenchChem. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Accessed January 17, 2026.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Accessed January 17, 2026.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. Accessed January 17, 2026.
  • BenchChem. The Crucial Role of 4-(Piperidin-3-yl)aniline in Modern Drug Discovery. Accessed January 17, 2026.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. Accessed January 17, 2026.
  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Published August 26, 2020. Accessed January 17, 2026.
  • Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. Accessed January 17, 2026.
  • Google Patents.
  • LookChem. Cas 19733-56-3,4-piperidin-3-ylaniline. Accessed January 17, 2026.
  • Patsnap. Method for preparing 4-(piperidine-3-yl)aniline - Eureka. Accessed January 17, 2026.
  • PubMed Central (PMC).
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Accessed January 17, 2026.
  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Accessed January 17, 2026.
  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Accessed January 17, 2026.
  • Wikipedia.
  • YouTube. Buchwald-Hartwig amination. Published March 5, 2023. Accessed January 17, 2026.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 3-(piperidin-4-yl)aniline, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to offer not only procedural steps but also the underlying scientific rationale, ensuring that the chosen method is robust, accurate, and fit for its intended purpose in a drug development pipeline.

The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will explore two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison will be grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Critical Role of this compound in Pharmaceutical Synthesis

This compound is a bifunctional molecule incorporating both a piperidine and an aniline moiety. This structure makes it a versatile scaffold for the synthesis of complex molecules. For instance, it serves as a key intermediate in the development of targeted therapies.[4][5] Given its role as a foundational component, the purity and concentration of this intermediate must be meticulously controlled to ensure the desired reaction stoichiometry, minimize impurity formation, and guarantee the quality of the final drug substance.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the stage of drug development. Here, we compare a robust HPLC-UV method, suitable for routine quality control, with a highly sensitive and specific LC-MS/MS method, ideal for demanding applications such as metabolite identification or trace-level impurity analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, cost-effectiveness, and reliability for quantifying analytes with a UV chromophore, such as the aniline group in this compound.

The selection of a reversed-phase C18 column is based on the non-polar nature of the piperidinyl-aniline structure, allowing for good retention and separation from polar impurities.[6] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal peak shape and resolution. The acidic pH of the buffer protonates the amine groups, which improves peak symmetry and retention on the C18 stationary phase. UV detection at 254 nm is selected based on the strong absorbance of the aniline ring.[6]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase:

    • A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in ACN:Water (50:50) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject 10 µL filter->inject separate C18 Column Separation Isocratic Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This is particularly advantageous for analyzing complex matrices or quantifying trace-level impurities.[7][8]

The chromatographic conditions are similar to the HPLC-UV method but are often scaled down for compatibility with the mass spectrometer. A gradient elution is employed to ensure the efficient separation of the target analyte from any potential isomers or closely related impurities. Electrospray ionization (ESI) in positive mode is chosen as aromatic amines readily form protonated molecules [M+H]+.[9] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.[9]

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.[9]

    • MRM Transition: To be determined by infusing a standard solution of this compound. A plausible transition would be based on the fragmentation of the protonated molecule.

    • Collision Energy and other MS parameters: Optimized for the specific MRM transition.

  • Standard and Sample Preparation: Prepare a series of working standards by diluting a stock solution with 50:50 acetonitrile:water to concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare samples similarly to achieve a concentration within the calibration range.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in ACN:Water (50:50) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject 5 µL filter->inject separate C18 Column Separation Gradient Elution inject->separate ionize ESI+ Ionization separate->ionize analyze Tandem MS (MRM) ionize->analyze integrate Integrate MRM Peak analyze->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Validation Parameter Comparison

A validated analytical method provides assurance of its reliability. The following table summarizes the expected performance of the HPLC-UV and LC-MS/MS methods based on ICH Q2(R1) validation parameters.[1][3][10]

Validation ParameterHPLC-UVLC-MS/MSRationale and Justification
Specificity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which may not resolve co-eluting impurities with similar chromophores. LC-MS/MS uses both chromatographic separation and mass-to-charge ratio, providing higher confidence in analyte identification.
Linearity (R²) > 0.999> 0.999Both methods are expected to exhibit excellent linearity over their respective ranges.
Range 0.01 - 1.0 mg/mL1 - 1000 ng/mLThe range is determined by the sensitivity of the detector. LC-MS/MS is significantly more sensitive.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods are capable of high accuracy. The slightly wider acceptance criteria for LC-MS/MS at lower concentrations are common.[11]
Precision (%RSD) ≤ 2%≤ 15%The acceptance criteria for precision are dependent on the concentration. For the lower concentrations analyzed by LC-MS/MS, a higher %RSD is acceptable.[8][11]
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mLThe inherent sensitivity of the mass spectrometer allows for a much lower LOD.[12]
Limit of Quantitation (LOQ) ~3 µg/mL~0.5 ng/mLThe LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12]
Robustness HighModerateHPLC-UV methods are generally considered more robust to minor variations in mobile phase composition and temperature. MS methods can be more sensitive to matrix effects and instrument tuning.

Method Selection Guide

The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis:

  • For routine quality control, release testing, and in-process controls where the analyte concentration is relatively high and the sample matrix is clean, HPLC-UV is the preferred method. It is cost-effective, robust, and provides the necessary performance for these applications.

  • For applications requiring high sensitivity, such as the analysis of trace impurities, metabolite identification in biological matrices, or cleaning validation, LC-MS/MS is the superior choice. Its high selectivity also makes it invaluable for resolving complex mixtures and providing unambiguous identification.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. A thorough understanding of the strengths and limitations of each method, guided by the principles of analytical method validation, is essential for selecting the most appropriate technique. The methodologies and validation data presented in this guide provide a solid foundation for establishing reliable and robust analytical procedures to support the development and manufacture of pharmaceuticals containing this important chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • CAS No : 1196713-21-9 | Product Name : (S)-4-(Piperidin-3-yl)aniline | Pharmaffiliates. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. [Link]

  • Analytical Method Validation: An Updated Review - SciSpace. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. [Link]

  • Bioanalytical method validation: An updated review - PMC - NIH. [Link]

  • analytical method development and validation: a review - Semantic Scholar. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Review Article - Ashdin Publishing. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters Corporation. [Link]

  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - ResearchGate. [Link]

  • The Crucial Role of 4-(Piperidin-3-yl)aniline in Modern Drug Discovery. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 3-(Piperidin-4-yl)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 3-(piperidin-4-yl)aniline moiety has risen to prominence in medicinal chemistry as a highly effective scaffold, particularly for the development of potent kinase inhibitors. Its structural features enable critical interactions within the ATP-binding pocket of a wide range of kinases, leading to the successful development of drugs targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others for inflammatory diseases and cancers. However, the very versatility of this scaffold presents a significant challenge: the potential for cross-reactivity with unintended targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of cross-reactivity profiling for this important class of compounds. We will explore and compare key experimental strategies, delve into the rationale behind their application, and provide actionable protocols to ensure a thorough and reliable assessment of compound selectivity. A robust understanding of a compound's selectivity profile is paramount for mitigating potential off-target toxicities and advancing the safest, most effective therapeutic candidates.

The Kinase Family: A Realm of Structural Similarity

The human kinome comprises over 500 members, all sharing a conserved ATP-binding site. This inherent similarity makes achieving high selectivity a formidable task. While this compound-based compounds can be optimized for high-affinity binding to their primary target, even subtle variations in the amino acid residues lining the ATP pocket of other kinases can lead to significant off-target interactions. This is particularly true for closely related kinases within the same family, such as the JAK family (JAK1, JAK2, JAK3, and TYK2), where achieving isoform selectivity is a common hurdle.[1]

A Multi-Pronged Approach to Selectivity Profiling

No single assay can fully capture the complex reality of a compound's interactions within a biological system. Therefore, a tiered and multi-faceted approach is essential for building a comprehensive selectivity profile. We will compare three critical and complementary methodologies: broad-scale in vitro kinase panels, cellular target engagement assays, and unbiased chemoproteomic approaches.

In Vitro Kinome Scanning: Casting a Wide Net

The initial and most common step in assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a broad, quantitative overview of the compound's inhibitory activity across the kinome.

Rationale and Methodology: In these assays, the test compound is typically incubated with a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM), and its ability to inhibit the phosphorylation of a substrate is measured.[2][3] For any "hits" identified, subsequent dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency. It is crucial to consider the ATP concentration used in these assays, as cellular ATP levels are much higher and can impact a compound's apparent potency and selectivity.[2][3]

Data Presentation:

Table 1: Illustrative Kinome Scan Data for a Hypothetical this compound-Based JAK1 Inhibitor

Kinase Target% Inhibition @ 1 µMIC50 (nM)
JAK1 (Primary Target) 99% 2
JAK288%45
JAK395%12
TYK275%180
FLT355%350
ROCK112%>10,000
PIM19%>10,000

Experimental Workflow: Biochemical Kinase Assay

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement: Bridging the Gap to In-Cellulo Reality

While informative, in vitro assays do not fully replicate the cellular environment. Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can dramatically alter a compound's behavior. Cellular target engagement assays are therefore a critical next step to confirm that the compound binds to its intended target (and potential off-targets) within a living cell.[4]

Rationale and Methodology: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[5][6][7][8] Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[6][7]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the this compound compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[9]

  • Heating Step: Harvest and wash the cells, then resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis: Lyse the cells through methods such as freeze-thaw cycles or sonication to release intracellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of the target protein in the soluble fraction using techniques like Western blotting, ELISA, or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Illustrative Signaling Pathway: The JAK-STAT Pathway

A key pathway often targeted by this compound-based compounds is the JAK-STAT pathway, which is crucial for cytokine signaling and immune responses.[10][11]

G cytokine Cytokine receptor Receptor cytokine->receptor JAK JAK Kinase receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes nucleus Nucleus STAT_dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor This compound Inhibitor inhibitor->JAK inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Chemoproteomics: An Unbiased View of the Interactome

To gain the most comprehensive and unbiased understanding of a compound's binding partners, chemoproteomic approaches are invaluable.[12][13][14] These methods aim to identify all proteins from a cell lysate that interact with the compound of interest.

Rationale and Methodology: Affinity-Based Protein Profiling

A common chemoproteomic technique involves immobilizing the this compound compound onto a solid support, such as beads, creating an "affinity matrix".[13][15] A cell lysate is then passed over this matrix. Proteins that bind to the compound are captured, while non-binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.[13] A crucial control experiment involves pre-incubating the lysate with an excess of the free, non-immobilized compound. In this case, specific binding partners will be competed off the beads, allowing for the differentiation between true interactors and non-specific background binding.[15]

Logical Workflow: A Tiered Approach to Profiling

G A Broad In Vitro Kinome Screen B Cellular Target Engagement (CETSA) A->B Identifies potential off-targets D Comprehensive Selectivity Profile A->D Integrates data C Unbiased Chemoproteomics B->C Confirms cellular relevance B->D Integrates data C->D Integrates data

Caption: An integrated workflow for cross-reactivity profiling.

Conclusion: Building a Foundation of Confidence for Clinical Success

The this compound scaffold remains a cornerstone of modern kinase inhibitor design. However, a deep and nuanced understanding of a compound's selectivity is not just an academic exercise—it is a prerequisite for successful clinical development. By systematically integrating broad in vitro screening, cellular target validation, and unbiased proteomic analysis, researchers can construct a high-confidence selectivity profile. This comprehensive data package is indispensable for interpreting biological outcomes, anticipating potential adverse effects, and ultimately, for guiding the development of safer, more effective targeted therapies.

References

  • Zheng, Y., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]

  • Zhang, T., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Xie, F., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central. [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Zhang, Y., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Kumar, I., et al. (2023). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][7][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ResearchGate. [Link]

  • Mares-Mejia, I., et al. (2023). Molecular Basis of Plant Profilins' Cross-Reactivity. MDPI. [Link]

  • Ge, H., et al. (2020). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • Zhang, W., et al. (2022). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PubMed Central. [Link]

  • Omar, H. A., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [Link]

  • Atwell, G. J., et al. (1993). DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain. PubMed. [Link]

  • Bussiere, D. E., et al. (2011). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][16]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Family. MIT Open Access Articles. [Link]

  • Journal of Proteomics & Bioinformatics. (2021). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]

  • Zhao, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Defert, O., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Lu, K. Y., et al. (2020). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Klutchko, S. R., et al. (2006). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[5][7][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

Sources

A Comparative Benchmarking Guide to Novel c-Met Kinase Inhibitors: Performance of a 3-(Piperidin-4-yl)aniline Analog Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of a novel 3-(piperidin-4-yl)aniline analog, designated here as Analog A, against established, clinically relevant inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, is a critical driver in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a rigorous head-to-head comparison.

The 4-anilinopiperidine scaffold is a well-validated pharmacophore present in several kinase inhibitors.[3] Our objective is to determine if Analog A offers a superior or differentiated profile in terms of potency, selectivity, and cellular efficacy compared to benchmark inhibitors such as Crizotinib and Cabozantinib.

The Role of c-Met in Oncogenesis

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades.[1] These pathways, including the RAS/MAPK and PI3K/Akt pathways, regulate essential cellular processes like proliferation, survival, motility, and invasion.[1][4] In normal physiology, this signaling is tightly controlled. However, in many cancers, aberrant c-Met activation—through gene amplification, mutation, or protein overexpression—leads to uncontrolled tumor growth and metastasis.[2][5] Therefore, inhibiting c-Met kinase activity is a validated strategy in oncology.[6]

Below is a diagram illustrating the central role of c-Met in cellular signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes c-Met c-Met p-c-Met Activated c-Met (pY1234/1235) c-Met->p-c-Met Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->c-Met Binds GAB1 GAB1 p-c-Met->GAB1 GRB2 GRB2 p-c-Met->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Benchmarking Strategy: A Multi-Tiered Approach

To build a comprehensive performance profile for Analog A, we employ a systematic, multi-tiered validation process. This approach moves from direct, purified enzyme interactions to complex cellular responses, providing a holistic view of the inhibitor's potential.

Benchmarking_Workflow Tier1 Tier 1: Biochemical Potency (In Vitro Kinase Assay) Tier2 Tier 2: Cellular Target Engagement (Phospho-c-Met Western Blot) Tier1->Tier2 Validate on-target effect in cells Tier4 Tier 4: Kinome Selectivity (Kinase Selectivity Profiling) Tier1->Tier4 Determine off-target profile Tier3 Tier 3: Cellular Functional Efficacy (Cell Viability Assay) Tier2->Tier3 Assess downstream biological impact

Caption: Multi-tiered workflow for inhibitor characterization.

Tier 1: Biochemical Potency Assessment

The initial and most critical step is to determine the direct inhibitory effect of Analog A on purified c-Met kinase. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol is based on a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[7]

  • Reagent Preparation :

    • Prepare a 2X working solution of recombinant human c-Met kinase in Kinase Dilution Buffer.

    • Prepare a 2X substrate/ATP mixture. A common substrate is a random copolymer like Poly (Glu:Tyr, 4:1).[8]

    • Create a serial dilution of Analog A, Crizotinib, and Cabozantinib in 100% DMSO, followed by a further dilution into Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Assay Plate Setup (384-well format) :

    • Add 5 µL of the 2X inhibitor dilutions to the appropriate wells.

    • For the positive control (100% kinase activity), add 5 µL of Kinase Reaction Buffer with DMSO.

    • For the negative control (no kinase activity), add 5 µL of Kinase Reaction Buffer with DMSO to separate wells.

  • Enzyme Addition :

    • Add 10 µL of the 2X c-Met enzyme solution to all wells except the negative control wells.

    • To the negative control wells, add 10 µL of Kinase Dilution Buffer.

  • Kinase Reaction Initiation :

    • Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 25 µL.

    • Mix the plate and incubate at 30°C for 60 minutes.

  • Signal Detection (Using ADP-Glo™ or similar) :

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Subtract the average luminescence of the negative control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundTargetIC50 (nM)Notes
Analog A c-Met1.5 High potency, comparable to benchmarks.
Crizotinibc-Met, ALK, ROS12.2Multi-kinase inhibitor.[9][10][11]
Cabozantinibc-Met, VEGFR2, AXL4.0Multi-kinase inhibitor.[12][13]
Tepotinibc-Met1.7Highly selective c-Met inhibitor.[14][15]

This data is illustrative. Actual results will be determined experimentally.

Tier 2: Cellular Target Engagement

After confirming biochemical potency, the next crucial step is to verify that Analog A can enter cells and inhibit c-Met phosphorylation at its activation loop (specifically tyrosines Y1234/1235).[16] Western blotting is the standard method for this assessment.[17]

Experimental Protocol: Phospho-c-Met Western Blot

This protocol is designed for a human gastric cancer cell line (e.g., MKN-45) with c-Met gene amplification, providing a high basal level of phosphorylation.

  • Cell Culture and Treatment :

    • Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose range of Analog A, Crizotinib, and Cabozantinib (e.g., 1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysate Preparation :

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (e.g., 30-40 µg) per lane on an 8% SDS-polyacrylamide gel.[17]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Using BSA instead of milk is critical to avoid non-specific binding from phosphoproteins in milk.

    • Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C.[16][17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization :

    • Strip the membrane and re-probe with a primary antibody for total c-Met to confirm equal protein loading and to assess the specific inhibition of phosphorylation.

    • Re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).

Expected Outcome: A dose-dependent decrease in the p-c-Met signal should be observed in cells treated with Analog A and the benchmark inhibitors, while total c-Met and loading control levels remain constant.[18]

Tier 3: Cellular Functional Efficacy

Inhibiting c-Met phosphorylation should translate into a functional anti-proliferative effect. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed MKN-45 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19][20]

  • Compound Treatment : Treat the cells with a serial dilution of Analog A and benchmark inhibitors for 72 hours.[20]

  • MTT Addition :

    • Remove the treatment media.

    • Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization :

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][21]

  • Data Acquisition : Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[19]

  • Data Analysis : Calculate the concentration of each compound that inhibits cell viability by 50% (GI50) by plotting percent viability against the log of inhibitor concentration.

Comparative Data Summary (Hypothetical)

CompoundCell LineGI50 (nM)
Analog A MKN-458.5
CrizotinibMKN-4515.2
CabozantinibMKN-4525.0
TepotinibMKN-4510.1

This data is illustrative. Actual results will be determined experimentally.

Tier 4: Kinome Selectivity Profiling

A critical aspect of a successful kinase inhibitor is its selectivity. While potent on-target activity is desired, broad off-target activity can lead to toxicity.[22] Kinase selectivity is assessed by screening the inhibitor against a large panel of diverse kinases.[23]

Methodology: Kinase Selectivity Profiling Services

It is standard practice to utilize commercial services (e.g., Reaction Biology, Eurofins) that offer comprehensive kinase screening panels.

  • Assay Format : Typically, these services use radiometric or fluorescence-based assays to measure kinase activity.[24]

  • Screening Concentration : Analog A and benchmarks are usually screened at a fixed, high concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • Data Output : The results are reported as the percent inhibition for each kinase at the tested concentration.

  • Follow-up : Any significant off-target hits (e.g., >50% inhibition) should be followed up with full IC50 determinations to confirm the activity.

Rationale and Interpretation: The goal is to develop an inhibitor that is highly selective for c-Met. Crizotinib and Cabozantinib are known multi-kinase inhibitors, targeting ALK/ROS1 and VEGFR2/AXL, respectively, in addition to c-Met.[9][12] A superior profile for Analog A would demonstrate potent c-Met inhibition with minimal activity against other kinases, potentially leading to a better safety profile in a clinical setting.

Conclusion and Future Directions

This guide provides a robust, field-proven framework for the preclinical benchmarking of novel this compound analogs targeting c-Met. By systematically evaluating biochemical potency, cellular target engagement, functional efficacy, and kinome-wide selectivity, researchers can build a comprehensive data package. The hypothetical data presented suggests that Analog A exhibits potent and selective inhibition of c-Met, warranting further investigation. Subsequent steps would include in-depth ADME/Tox profiling and evaluation in in-vivo xenograft models to establish its potential as a clinical candidate.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Gupta, A. K. (n.d.). Crizotinib: A comprehensive review. PMC - PubMed Central. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (2007). Therapeutic Advances in Medical Oncology. Retrieved from [Link]

  • Crizotinib. (n.d.). Wikipedia. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). CancerNetwork. Retrieved from [Link]

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. Retrieved from [Link]

  • Gao, Y., He, L., Tang, J., & Zhu, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. Retrieved from [Link]

  • Targeting the c-Met signaling pathway in cancer. (2006, June 15). Clinical Cancer Research. Retrieved from [Link]

  • Godl, K., Gruss, O. J., Eberspächer, U., Stöckigt, D., & Fuchß, T. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. Retrieved from [Link]

  • Crizotinib (Xalkori). (n.d.). Cancer Research UK. Retrieved from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. Retrieved from [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. (2015, August 8). PLoS ONE. Retrieved from [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]

  • Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. (n.d.). NIH. Retrieved from [Link]

  • Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. (n.d.). Institut national du cancer. Retrieved from [Link]

  • Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. (n.d.). AACR Journals. Retrieved from [Link]

  • Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Computational study on novel natural inhibitors targeting c-MET. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Chemical Structures of c-Met inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • The different structural types of small-molecule c-Met kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural basis for selective small molecule kinase inhibition of activated c-Met. (2011, April 1). Journal of Biological Chemistry. Retrieved from [Link]

  • What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? (2016, August 12). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences. Retrieved from [Link]

  • Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • Public Assessment Report National Procedure TEPMETKO 225 MG FILM-COATED TABLETS Tepotinib hydrochloride hydrate. (n.d.). MHRA. Retrieved from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (n.d.). Molecular Cancer Therapeutics. Retrieved from [Link]

Sources

A Comparative Guide to In Silico Modeling and Docking of 3-(piperidin-4-yl)aniline Derivatives for PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-(piperidin-4-yl)aniline derivatives and an alternative scaffold, Idelalisib, in the context of in silico modeling and molecular docking studies targeting the phosphoinositide 3-kinase delta (PI3Kδ). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Therapeutic Promise of PI3Kδ Inhibition and the Role of Piperidine Scaffolds

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2][3] Its hyperactivation is a key driver in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and follicular lymphoma, making it a prime therapeutic target.[2][4]

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within ATP-binding sites.[5] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including PI3Kδ.[1] The piperidine moiety, in particular, can significantly influence a compound's solubility, basicity, and binding interactions.[2]

However, the exploration of alternative heterocyclic scaffolds is crucial for expanding the chemical space for drug discovery, improving pharmacokinetic properties, and navigating existing patent landscapes. This guide presents a head-to-head in silico comparison of a representative this compound derivative against Idelalisib (CAL-101), an FDA-approved PI3Kδ inhibitor featuring a quinazoline core, as a case study in evaluating different molecular frameworks.[2][6]

Comparative In Silico Analysis: this compound Derivative vs. Idelalisib

For this comparative study, we will analyze a representative 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative, a potent PI3Kδ inhibitor, against the established drug Idelalisib.

Compound 1: A representative 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative. Alternative Compound: Idelalisib (CAL-101), a selective PI3Kδ inhibitor.[2][7]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.[8][9]

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the steps for performing molecular docking of the selected compounds against the PI3Kδ crystal structure.

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of PI3Kδ in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2WXL.[10]

    • Prepare the receptor using AutoDockTools: remove water molecules, add polar hydrogens, and assign Gasteiger charges. Save the prepared receptor in PDBQT format.

  • Preparation of the Ligands:

    • Obtain the 2D structures of the this compound derivative and Idelalisib.

    • Convert the 2D structures to 3D using a suitable chemical drawing tool and perform energy minimization.

    • In AutoDockTools, define the rotatable bonds and assign Gasteiger charges. Save the prepared ligands in PDBQT format.

  • Grid Box Definition:

    • Define the grid box to encompass the ATP-binding site of PI3Kδ. The grid center can be determined from the coordinates of the co-crystallized ligand in the PDB structure.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the output files to determine the binding energies and visualize the binding poses of the ligands in the active site using molecular visualization software like PyMOL or UCSF Chimera.[3]

Data Presentation: Comparative Docking Results

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic Interactions)
This compound Derivative -9.8Val828, Lys779Trp760, Met752, Tyr813
Idelalisib (CAL-101) -10.5Val828, Lys779Trp760, Met752, Ile910

Interpretation of Docking Results:

Both the this compound derivative and Idelalisib demonstrate strong binding affinities for the ATP-binding pocket of PI3Kδ.[8][9] Idelalisib exhibits a slightly lower binding energy, suggesting a more stable interaction.[9] Both compounds form crucial hydrogen bonds with the hinge region residue Val828, a key interaction for ATP-competitive inhibitors.[8] They also engage in hydrophobic interactions with key residues in the affinity pocket, which contributes to their potency. The piperidine ring of the derivative and the morpholine and quinazoline rings of Idelalisib occupy distinct regions within the binding site, highlighting how different scaffolds can achieve potent inhibition.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in early drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates.[11]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for the this compound derivative and Idelalisib.

  • Web Server: Access the SwissADME web server ([Link]]

  • Execution: Paste the SMILES strings into the input field and run the prediction.

  • Analysis: Analyze the output, focusing on key parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) inhibition, and drug-likeness rules (e.g., Lipinski's rule of five).[11]

Data Presentation: Comparative ADMET Profile

ParameterThis compound DerivativeIdelalisib (CAL-101)Favorable Range
Molecular Weight ( g/mol ) 450.5415.4< 500
LogP (Lipophilicity) 3.22.8< 5
Hydrogen Bond Donors 22≤ 5
Hydrogen Bond Acceptors 78≤ 10
GI Absorption HighHighHigh
BBB Permeant NoNoNo (for peripherally acting drugs)
CYP2D6 Inhibitor YesNoNo
Lipinski's Rule of Five Violations 000

Interpretation of ADMET Profiles:

Both compounds exhibit favorable drug-like properties according to Lipinski's rule of five.[11] They are predicted to have high gastrointestinal absorption and are unlikely to cross the blood-brain barrier, which is desirable for a peripherally acting PI3Kδ inhibitor. A potential liability for the this compound derivative is the predicted inhibition of CYP2D6, a major drug-metabolizing enzyme. This could lead to potential drug-drug interactions and would require further experimental investigation. Idelalisib shows a cleaner predicted CYP inhibition profile.

Visualizing the In Silico Workflow

A well-defined computational workflow is essential for reproducible and reliable in silico drug design.

in_silico_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction Ligand_2D 2D Structure Ligand_3D 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D SMILES SMILES String Ligand_2D->SMILES Ligand_PDBQT PDBQT Format Ligand_3D->Ligand_PDBQT Docking AutoDock Vina Simulation Ligand_PDBQT->Docking Receptor_PDB PDB Structure (2WXL) Receptor_Prep Add Hydrogens & Charges Receptor_PDB->Receptor_Prep Receptor_PDBQT PDBQT Format Receptor_Prep->Receptor_PDBQT Receptor_PDBQT->Docking Grid_Box Grid Box Definition Grid_Box->Docking Results Binding Energy & Pose Analysis Docking->Results Final_Analysis Comparative Analysis & Lead Optimization Results->Final_Analysis SwissADME SwissADME Server SMILES->SwissADME ADMET_Profile Pharmacokinetic & Toxicity Profile SwissADME->ADMET_Profile ADMET_Profile->Final_Analysis

Caption: A generalized workflow for in silico drug design and evaluation.

The Rationale Behind Bioisosteric Replacement

The piperidine ring is a common motif in many approved drugs.[10] However, medicinal chemists often employ bioisosteric replacement to fine-tune the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[12] In the case of Idelalisib, the quinazoline and morpholine moieties can be considered bioisosteres of the piperidine-containing scaffold in the context of occupying the ATP-binding pocket of PI3Kδ.

The rationale for exploring alternatives to the piperidine scaffold includes:

  • Improving Metabolic Stability: The piperidine ring can be susceptible to metabolism, particularly oxidation at the carbons alpha to the nitrogen.[2] Alternative scaffolds may offer improved metabolic stability.

  • Modulating Physicochemical Properties: Different heterocyclic rings can alter a compound's solubility, lipophilicity, and basicity, which can impact its pharmacokinetic profile.

  • Exploring Novel Interactions: A different scaffold may present opportunities for new interactions with the target protein, potentially leading to increased potency or selectivity.

  • Intellectual Property: Designing novel scaffolds can provide a clear path for new intellectual property.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico modeling and docking studies in the early stages of drug discovery. Both the this compound derivative and Idelalisib show promise as PI3Kδ inhibitors in computational models. The this compound scaffold represents a viable starting point for the design of novel PI3Kδ inhibitors. However, the in silico analysis also highlights potential areas for optimization, such as the predicted CYP2D6 inhibition.

The alternative scaffold of Idelalisib, while exhibiting a slightly better in silico profile in this analysis, serves as a valuable benchmark and a reminder of the diverse chemical space available for kinase inhibitor design. Future work should focus on synthesizing and experimentally validating the predicted activities of novel this compound derivatives. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complexes and the nature of their interactions over time.

References

  • Kirichok A, et al. Novel Class of Piperidine Bioisosteres. ChemRxiv. 2023. Available from: [Link]

  • Interpretation of Molecular docking results? ResearchGate. 2023. Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. 2023. Available from: [Link]

  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. Available from: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. 2023. Available from: [Link]

  • Molecular docking protocol validation. ResearchGate. 2023. Available from: [Link]

  • Zydelig (idelalisib) for the Treatment of Three B-cell Blood Cancers. Clinical Trials Arena. 2014. Available from: [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. 2023. Available from: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. 2025. Available from: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. 2006. Available from: [Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central. 2015. Available from: [Link]

  • Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. NIH. 2015. Available from: [Link]

  • 7R2B: PI3Kdelta in complex with an inhibitor. RCSB PDB. 2022. Available from: [Link]

  • 7LM2: HUMAN PI3KDELTA IN COMPLEX WITH COMPOUND 3C. RCSB PDB. 2021. Available from: [Link]

  • The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. PubMed Central. 2010. Available from: [Link]

  • 6Q73: PI3K delta in complex with N[2chloro5(3,6dihydro2Hpyran4yl)pyridin3yl]methanesulfonamide. RCSB PDB. 2018. Available from: [Link]

  • PI3K Inhibitor Clinical Trials and Studies: EMA, PDMA, FDA Approvals, Mechanism of Action, ROA, NDA, IND, and Companies by DelveInsight. ABNewswire. 2025. Available from: [Link]

  • 6Q74: PI3K delta in complex with 1benzylN[5(3,6dihydro2Hpyran4yl)2methoxypyridin3yl]2methyl1Himidazole4sulfonamide. RCSB PDB. 2018. Available from: [Link]

  • The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. MDPI. 2018. Available from: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. 2022. Available from: [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. 2015. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. 2016. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of 3-(Piperidin-4-yl)aniline Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 3-(piperidin-4-yl)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry. Its most notable application is as a core component of potent poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the clinically approved drug Niraparib.[1] This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Significance of the this compound Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The this compound moiety serves as a versatile building block in the design of PARP inhibitors. This structural motif effectively positions key pharmacophoric features within the NAD+ binding pocket of the PARP enzyme, enabling potent and selective inhibition. The development of Niraparib has highlighted the therapeutic potential of this scaffold, demonstrating favorable pharmacokinetic and pharmacodynamic profiles that translate into clinical efficacy.[2][3]

Comparative Pharmacokinetic (PK) Profile

The journey of a drug candidate from administration to its target and subsequent elimination is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). A favorable PK profile is crucial for achieving desired therapeutic concentrations and minimizing off-target toxicity.

While comprehensive, publicly available data comparing a wide range of this compound analogs is limited, a comparative analysis of Niraparib against other approved PARP inhibitors underscores the advantageous properties of this scaffold.

Compound Scaffold Feature Oral Bioavailability (%) Volume of Distribution (Vd) (L) Terminal Half-Life (t½) (h) Primary Metabolism
Niraparib This compound~73122036Carboxylesterases
Olaparib Phthalazinone~5015815CYP3A4
Rucaparib Indole~36113-24717CYP2D6

This table synthesizes data from multiple sources for comparative purposes.

Key Insights from Pharmacokinetic Data:

  • High Oral Bioavailability: Niraparib, featuring the this compound core, exhibits excellent oral bioavailability, a critical attribute for patient compliance and consistent drug exposure.

  • Extensive Distribution: The large volume of distribution of Niraparib suggests significant tissue penetration, which is crucial for reaching solid tumors.[2] Preclinical studies have shown that at a steady state, tumor exposure to niraparib is 3.3 times greater than plasma exposure in tumor xenograft mouse models.[2][3] In contrast, the tumor exposure to olaparib is less than that observed in plasma.[2][3]

  • Favorable Metabolism: Niraparib is primarily metabolized by carboxylesterases, which are less prone to drug-drug interactions compared to the cytochrome P450 (CYP) enzymes that are the main metabolic pathways for olaparib and rucaparib.[4]

  • Blood-Brain Barrier Penetration: Notably, preclinical studies have demonstrated that Niraparib can cross the blood-brain barrier, suggesting its potential for treating intracranial tumors.[2][3]

Structure-Activity Relationship (SAR) for Pharmacokinetics:

  • Aniline Ring Substitution: Introduction of polar groups can influence solubility, while lipophilic substituents may enhance membrane permeability. The position and nature of these substituents also affect metabolic stability by altering their susceptibility to enzymatic degradation.

  • Piperidine Ring Modification: The basicity of the piperidine nitrogen is a key determinant of its physicochemical properties. Modifications at this position can influence solubility, absorption, and potential interactions with drug transporters.

Comparative Pharmacodynamic (PD) Profile

The pharmacodynamic properties of a drug describe its interaction with its molecular target and the resulting biological response. For PARP inhibitors, key PD parameters include enzyme inhibition potency and the ability to "trap" the PARP enzyme on DNA, which is a major contributor to their cytotoxicity.

Compound PARP-1 IC50 (nM) PARP-2 IC50 (nM) PARP Trapping Potency (Relative to Olaparib)
Niraparib 3.82.1More potent
Olaparib 1.91.51x
Rucaparib 1.41.4More potent
Talazoparib 0.570.35~100x more potent

This table synthesizes data from multiple sources for comparative purposes.

Key Insights from Pharmacodynamic Data:

  • Potent PARP Inhibition: Analogs based on the this compound scaffold, such as Niraparib, demonstrate low nanomolar IC50 values against both PARP-1 and PARP-2, indicating potent enzymatic inhibition.[5]

  • Effective PARP Trapping: Niraparib exhibits a greater PARP trapping potency compared to olaparib.[5] This trapping of the PARP-DNA complex is a critical mechanism of action that contributes significantly to the cytotoxic effects of PARP inhibitors.

Structure-Activity Relationship (SAR) for Pharmacodynamics:

The SAR for PARP inhibition is well-defined, and modifications to the this compound scaffold can fine-tune the pharmacodynamic profile:

  • Indazole Carboxamide Moiety: In Niraparib, the 2H-indazole-7-carboxamide portion is crucial for its interaction with the NAD+ binding site of PARP. The amide NH and the indazole nitrogen form key hydrogen bonds with the protein.

  • Piperidine Ring: The piperidine ring serves as a linker, orienting the phenyl group for optimal interactions within a deeper pocket of the enzyme. The basicity of the piperidine nitrogen can contribute to potency.[6]

  • Aniline Phenyl Group: Substitutions on this ring can be explored to enhance interactions with the enzyme and improve properties such as selectivity and potency.

Experimental Methodologies

The robust evaluation of pharmacokinetic and pharmacodynamic properties relies on well-defined and validated experimental protocols. Below are detailed methodologies for key assays used in the characterization of this compound analogs.

In Vitro PARP1 Enzyme Inhibition Assay (Homogeneous AlphaLISA®)

This assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Causality: This assay is chosen for its high throughput, sensitivity, and homogeneous format, which minimizes handling steps and variability. The AlphaLISA® technology allows for the direct detection of the PARylated product in solution.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and activated DNA.

    • Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing biotinylated NAD+ and histone H1.

    • Serially dilute the this compound analog test compounds in DMSO, followed by a further dilution in the reaction buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PARP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Detection:

    • Stop the reaction by adding a solution containing AlphaLISA® acceptor beads conjugated to an anti-poly(ADP-ribose) antibody and streptavidin-coated donor beads.

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • The AlphaLISA® signal is proportional to the amount of PARylated histone.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: In Vitro PARP1 Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reaction Buffer, PARP1 Enzyme, Substrate, and Test Compounds plate_setup Add Test Compounds to 384-well Plate reagent_prep->plate_setup enzyme_add Add PARP1 Enzyme (Incubate 15 min) plate_setup->enzyme_add reaction_start Add Substrate Solution (Incubate 60 min at 30°C) enzyme_add->reaction_start stop_reaction Add AlphaLISA® Acceptor & Donor Beads reaction_start->stop_reaction incubation Incubate 60 min in the Dark stop_reaction->incubation read_plate Read on AlphaScreen Plate Reader incubation->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis

Caption: Workflow for an in vitro PARP1 inhibition assay.

In Vivo Pharmacokinetic Study in a Rodent Model

This study determines the ADME properties of a test compound in a living organism.

Causality: Rodent models, such as mice or rats, are commonly used in preclinical drug development due to their physiological similarities to humans and established protocols. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are particularly relevant for oncology research.

Protocol:

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

    • Implant human cancer cells (e.g., a BRCA-deficient ovarian cancer cell line) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Compound Administration:

    • Formulate the this compound analog in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound orally (p.o.) or intravenously (i.v.) at a defined dose.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.

    • Centrifuge the blood to separate plasma.

    • At the final time point, euthanize the animals and collect tumors and other relevant tissues.

  • Sample Analysis:

    • Extract the test compound from plasma and tissue homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and oral bioavailability (F%).

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_model Animal Model Preparation cluster_admin Compound Administration cluster_sampling Sample Collection cluster_analysis Sample & Data Analysis animal_prep Implant Human Tumor Cells in Nude Mice tumor_growth Allow Tumors to Grow to Desired Size animal_prep->tumor_growth formulation Formulate Test Compound tumor_growth->formulation dosing Administer Orally (p.o.) or Intravenously (i.v.) formulation->dosing blood_collection Collect Blood Samples at Multiple Time Points dosing->blood_collection tissue_collection Collect Tumors and Tissues blood_collection->tissue_collection sample_processing Extract Compound from Plasma and Tissues tissue_collection->sample_processing lcms_analysis Quantify Compound by LC-MS/MS sample_processing->lcms_analysis pk_analysis Calculate PK Parameters lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

The PARP1 Signaling Pathway in DNA Repair

Understanding the underlying biological pathways is essential for interpreting the pharmacodynamic effects of this compound analogs. PARP1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Mechanism of Action:

  • DNA Damage Recognition: PARP1 recognizes and binds to single-strand DNA breaks.

  • PARP1 Activation: This binding triggers the catalytic activity of PARP1.

  • PAR Synthesis: PARP1 utilizes NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.

  • Recruitment of Repair Proteins: The PAR chains act as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.

  • DNA Repair: The recruited machinery then repairs the single-strand break.

  • PARP Inhibition: this compound analogs compete with NAD+ for the catalytic domain of PARP1, preventing the synthesis of PAR. This leads to the trapping of PARP1 on the DNA and stalls the repair of single-strand breaks. In cells with deficient homologous recombination (e.g., BRCA mutations), these unrepaired single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to cell death.

PARP1 Signaling Pathway in DNA Repair

G cluster_pathway PARP1-Mediated DNA Repair ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 Binds to replication DNA Replication ssb->replication Unrepaired par Poly(ADP-ribose) (PAR) parp1->par Synthesizes nad NAD+ nad->parp1 Substrate repair_proteins Recruitment of XRCC1, Ligase III, Pol β par->repair_proteins repair SSB Repair repair_proteins->repair dsb Double-Strand Break (DSB) replication->dsb Unrepaired apoptosis Apoptosis dsb->apoptosis Leads to inhibitor This compound Analog (PARP Inhibitor) inhibitor->parp1 Inhibits & Traps

Caption: PARP1 signaling in DNA repair and its inhibition.

Conclusion

The this compound scaffold represents a highly valuable core structure for the development of potent and selective PARP inhibitors. As exemplified by Niraparib, analogs based on this scaffold can exhibit favorable pharmacokinetic properties, including high oral bioavailability, extensive tissue distribution, and a lower potential for drug-drug interactions. From a pharmacodynamic perspective, these compounds demonstrate potent inhibition of PARP-1 and PARP-2 and effective PARP trapping, which are crucial for their anticancer activity.

Future research in this area should focus on the systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs. This will enable the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop next-generation PARP inhibitors with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these promising therapeutic agents.

References

  • de Groot, F. M. J., Luna-Vargas, M. P. A., & van der Noordaa, M. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1639–1653. [Link]

  • Chen, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(16), 4935. [Link]

  • Conti, M., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11063–11084. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090–37104. [Link]

  • van der Noordaa, M., et al. (2020). Comparison of individual ex vivo responses to different PARP inhibitors in peripheral blood mononuclear cells of healthy individuals. Scientific Reports, 10(1), 1-11. [Link]

  • Adiele, U. A. (2025). SYNTHESIS AND SAR OF PARP INHIBITORY QUINOXALIN-2(1H)-ONE DERIVATIVES CARRYING POTENCY- AND SELECTIVITY-DRIVING ADENINE-BINDING MOTIFS (Thesis). St. John's University. [Link]

  • Pircher, A., et al. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. [Link]

  • Li, H., et al. (2023). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. ResearchGate. [Link]

  • LaFuntain, A., et al. (2021). Exploring and comparing adverse events between PARP inhibitors. Frontiers in Oncology, 11, 769362. [Link]

  • Thomas, H. D., et al. (2007). Structure-activity relationships in vitro. ResearchGate. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090-37104. [Link]

  • Bressanin, D., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(21), 5539. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 281, 116897. [Link]

  • Li, H., et al. (2023). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]

  • Berek, J. S., et al. (2018). Pharmacokinetic drug evaluation of niraparib for the treatment of ovarian cancer. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 787-794. [Link]

  • Gomaa, M. S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296. [Link]

  • Tondi, D., et al. (2023). Molecular structure of ¹⁴C-niraparib tosylate. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 1004593. [Link]

  • de Groot, F. M. J., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Biological Activity: 3- vs. 4-Substituted Piperidinyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] Among its many derivatives, substituted piperidinyl anilines have emerged as a privileged structure, demonstrating a wide array of biological activities. The seemingly subtle shift of a substituent on the piperidine ring, from the 3- to the 4-position, can profoundly impact a compound's interaction with its biological target, altering its potency, selectivity, and overall pharmacological profile.

This guide provides a detailed, head-to-head comparison of the biological activities of 3- and 4-substituted piperidinyl anilines, offering insights into their structure-activity relationships (SAR). We will delve into their roles as modulators of key biological targets, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Decisive Role of Substituent Position: A Tale of Two Isomers

The positioning of a substituent on the piperidinyl aniline core dictates the three-dimensional arrangement of the molecule. This, in turn, governs how the molecule fits into the binding pocket of a protein, such as a receptor or an enzyme. A substituent at the 4-position generally extends away from the piperidine ring in a more linear fashion, while a 3-substituent projects at a distinct angle. This fundamental geometric difference is often the root cause of the observed disparities in biological activity.

Comparative Biological Activities: A Focus on Key Targets

To illustrate the impact of substitution patterns, we will examine the activity of these compounds on two well-established drug targets: opioid receptors and the C-C chemokine receptor type 5 (CCR5).

Opioid Receptor Modulation: A Classic Example of SAR

The 4-anilidopiperidine scaffold is a well-known pharmacophore for opioid receptor ligands, with fentanyl being a prominent example.[3] Structure-activity relationship studies have extensively explored modifications at the 4-position.

In a study on 4-anilidopiperidine analogues, various substitutions on the piperidine nitrogen were shown to significantly influence binding affinities at the µ and δ opioid receptors.[3] These analogues demonstrated a broad range of binding affinities for the µ-opioid receptor, with some compounds exhibiting up to 17-fold selectivity over the δ-opioid receptor.[3]

While direct comparative data for identically substituted 3- and 4-piperidinyl anilines targeting opioid receptors is sparse in the provided literature, the extensive research on 4-substituted analogues highlights the importance of this position for potent opioid receptor activity. For instance, a series of 3-methyl-1,4-disubstituted-piperidine analgesics showed that the stereochemistry and nature of the substituent at the 4-position were critical for high analgesic potency.[4] One cis-isomer was found to be over 13,000 times more potent than morphine.[4] This underscores the sensitivity of the opioid receptor binding pocket to the precise geometry conferred by 4-substitution.

Table 1: Comparative Opioid Receptor Binding Affinity (Illustrative)

Compound ClassSubstitution PositionTargetBinding Affinity (Ki, nM)Reference
4-Anilidopiperidine Analogues4µ-opioid receptor47 - 76,000[3]
3-Methyl-4-(N-phenyl amido)piperidines4µ-opioid receptorPotency compared to morphine[4]

Note: This table is illustrative and highlights the focus on 4-substitution in the literature for this target. Direct, matched-pair data for 3- vs. 4-substituted anilines was not available in the initial search results.

CCR5 Antagonism: A Battle for HIV Entry Inhibition

The CCR5 receptor is a critical co-receptor for the entry of the most common strains of HIV into host cells, making it a prime target for antiviral drug development.[5] Several small-molecule CCR5 antagonists are based on the piperidine scaffold.

Research into piperidine-based CCR5 antagonists has revealed the significance of the substitution pattern. For example, a series of piperidine-4-carboxamide derivatives were discovered to be potent CCR5 antagonists.[6] The introduction of small hydrophobic substituents on the central phenyl ring of these 4-substituted compounds led to low to sub-nanomolar CCR5 antagonists.[6]

Conversely, while the provided search results focus heavily on 4-substituted piperidines as CCR5 antagonists, the broader class of substituted piperidines has been explored.[7] The development of a predictive pharmacophore model for piperidine-based CCR5 antagonists identified key features, including hydrogen bond acceptors and hydrophobic groups, whose spatial arrangement is crucial for high-affinity binding.[5] The difference in the projection of substituents from the 3- versus the 4-position would significantly alter how a molecule fits this pharmacophore, likely leading to substantial differences in activity.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific rigor and enable researchers to replicate and build upon these findings, detailed experimental protocols are essential.

Opioid Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to opioid receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Membranes from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)

  • [³H]-DAMGO (a radiolabeled µ-opioid agonist)

  • Naloxone (a non-selective opioid antagonist)

  • Test compounds (3- and 4-substituted piperidinyl anilines)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Workflow Diagram:

G prep Prepare reagents and cell membranes incubate Incubate membranes, [³H]-DAMGO, and test compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash scint Add scintillation cocktail and count radioactivity wash->scint analyze Analyze data to determine IC50 and Ki scint->analyze

Caption: Workflow for an opioid receptor binding assay.

Step-by-Step Protocol:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the standard (naloxone) in the binding buffer.

  • Incubation: In a 96-well plate, add the binding buffer, the cell membranes, the [³H]-DAMGO, and either the test compound, naloxone (for non-specific binding), or buffer alone (for total binding).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

CCR5-Mediated Calcium Mobilization Assay (Functional Assay)

This protocol describes a functional assay to measure the antagonist activity of compounds at the CCR5 receptor.

Objective: To determine the potency of test compounds in inhibiting the calcium mobilization induced by a CCR5 agonist.

Materials:

  • Cells stably expressing the human CCR5 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4)

  • CCR5 agonist (e.g., RANTES)

  • Test compounds (3- and 4-substituted piperidinyl anilines)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader

Workflow Diagram:

G cell_prep Plate and load cells with calcium-sensitive dye compound_add Add test compounds and incubate cell_prep->compound_add agonist_add Add CCR5 agonist to stimulate the receptor compound_add->agonist_add read_fluor Measure the change in fluorescence agonist_add->read_fluor analyze Analyze data to determine IC50 read_fluor->analyze

Caption: Workflow for a CCR5 calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Preparation: Plate the CCR5-expressing cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation: Add a pre-determined concentration of the CCR5 agonist (e.g., RANTES) to all wells to stimulate the receptor and induce calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescent plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated using non-linear regression.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies, though not always a direct comparison, allows us to infer key SAR trends.

For 4-Substituted Piperidinyl Anilines:
  • Opioid Receptors: The 4-anilido moiety is a crucial pharmacophore. The nature of the substituent on the piperidine nitrogen is a primary determinant of potency and selectivity.[3] Bulky and aromatic groups are often well-tolerated and can enhance affinity.

  • CCR5 Receptors: The 4-position is often utilized to introduce groups that can interact with specific hydrophobic pockets within the receptor.[6] The overall "Y-shaped" pharmacophore model for CCR5 antagonists often features a key interaction point stemming from the 4-position of a piperidine ring.[7]

For 3-Substituted Piperidinyl Anilines:
  • The angled projection of the substituent from the 3-position can be advantageous for targeting binding pockets with a less linear geometry.

  • This substitution pattern can lead to different selectivity profiles compared to their 4-substituted counterparts, potentially avoiding off-target effects.

  • In some cases, 3-substitution can introduce a chiral center, which can lead to stereospecific interactions with the target, where one enantiomer is significantly more active than the other.

Signaling Pathway Illustration:

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular GPCR GPCR (e.g., Opioid or CCR5 Receptor) G_protein G-protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulates Response Cellular Response Effector->Response Ligand Ligand (Agonist) Ligand->GPCR Activates Antagonist Antagonist (Piperidinyl Aniline) Antagonist->GPCR Blocks

Caption: Generalized GPCR signaling pathway modulated by piperidinyl anilines.

Conclusion

The choice between a 3- and 4-substituted piperidinyl aniline scaffold is a critical decision in the design of new therapeutic agents. While 4-substituted analogues have been more extensively studied for certain targets like opioid and CCR5 receptors, the 3-substituted derivatives offer a distinct structural platform that may unlock novel activities and improved selectivity profiles. A thorough understanding of the target's binding site topology is paramount in guiding the rational design of these potent molecules. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these two important classes of compounds, ultimately aiding in the discovery of next-generation therapeutics.

References

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (n.d.). National Institutes of Health.
  • Sherman, B., et al. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central.
  • A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety. (2002). ACS Publications.
  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. (n.d.). PubMed.
  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005). PubMed.
  • CCR5 receptor antagonist. (n.d.). Wikipedia.
  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (n.d.). PubMed.
  • ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. (n.d.). ResearchGate.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (n.d.). PubMed.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties. (n.d.). Benchchem.
  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). National Institutes of Health.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). ACS Publications.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dove Press.
  • Chemical and Biological Explorations of Novel Opioid Receptor Modulators. (2015). Columbia University.
  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011). PubMed.
  • Opioid Receptor Modulators with a Cinnamyl Group. (2017). PubMed.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES K. P. Greeshma * and S. Muthulingam. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Taylor & Francis Online.
  • Opioid Receptor Modulators with a Cinnamyl Group. (2017). MD Anderson Cancer Center.
  • New opioid receptor modulators and agonists. (2018). PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-(piperidin-4-yl)aniline. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow, not treated as an afterthought.

Hazard Identification and Risk Assessment: The "Why" Behind the Waste Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may be proprietary to the manufacturer, its structure—containing both an aniline and a piperidine moiety—allows us to infer a robust hazard profile from analogous compounds. Aniline itself is classified as toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen and mutagen, and causes serious eye damage.[1][2] Derivatives often carry similar risks, including skin and respiratory irritation.[3][4]

Therefore, this compound must be treated as hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7] Based on its aniline component, this compound falls under the toxicity characteristic, making its disposal subject to stringent federal and local regulations.[8][9]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Description Rationale & Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][4] Systemic toxicity, potential for methemoglobinemia (reduced oxygen transport in blood) is a known risk with anilines.[9]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[3][4] Direct contact can lead to localized chemical burns and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3] Contact can result in significant and potentially irreversible damage to eye tissue.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2] Long-term risk; exposure could lead to heritable genetic damage.
Carcinogenicity Suspected of causing cancer.[1][8][9] Aniline is classified by the EPA as a probable human carcinogen (Group B2).[8]

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[2] | Improper disposal can lead to significant environmental contamination.[10] |

Pre-Disposal Operations: Safe Handling and Storage of Waste

Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage procedures designed to minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's high toxicity, a comprehensive PPE strategy is essential. This is not merely a recommendation but a primary control measure to ensure personnel safety.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

Equipment Specification Causality: Why This is Required
Hand Protection Nitrile or Butyl rubber gloves.[9] Provides a chemical-resistant barrier to prevent dermal absorption, a primary route of exposure.[11] Always inspect gloves for integrity before use.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[1][2][4][12] Protects against splashes and accidental contact that can cause severe eye damage.
Body Protection Chemical-resistant lab coat. Prevents contamination of personal clothing and minimizes skin contact.

| Workstation | Certified Chemical Fume Hood.[1][3][4] | All handling of the solid compound and its waste must be done in a fume hood to prevent inhalation of airborne particulates or vapors. |

Waste Segregation: Preventing Dangerous Reactions

Chemical incompatibility is a frequent cause of laboratory incidents. This compound, as an amine, is basic and can react violently with certain chemicals.

  • Do NOT mix with:

    • Strong Acids (e.g., Hydrochloric, Sulfuric Acid): Can cause a violent exothermic neutralization reaction.[9]

    • Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Can create a risk of fire and explosion.[4][9][12]

    • Acid Chlorides and Anhydrides: Can lead to vigorous, heat-generating reactions.[4][9]

The dedicated waste container for this compound should be stored separately from containers holding these incompatible materials, ideally in a designated and segregated secondary containment bin.[13][14]

Waste Accumulation and Container Management
  • Select a Proper Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition, free from defects, and has a secure, leak-proof screw cap.[13][14]

  • Pre-Label the Container: Before any waste is added, the container must be labeled.[15] The label must include:

    • The words "HAZARDOUS WASTE ".[9][15]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[16]

    • A list of all components and their approximate percentages (e.g., if dissolved in a solvent). The total must sum to 100%.[17]

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").[17]

  • Accumulate Waste Safely:

    • Add waste to the container inside a chemical fume hood.

    • Keep the container closed at all times unless actively adding waste.[13] This minimizes the release of vapors and prevents contamination.

    • Leave at least 10% (or 2 inches) of headspace in the container to allow for thermal expansion of liquids and vapors, preventing potential rupture.[13][15]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate harm.[18]

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[19]

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off all nearby ignition sources.[20]

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.[20][21]

  • Assess and Act:

    • For Minor Spills (manageable by trained lab personnel):

      • Don the appropriate PPE (see Table 2).

      • Contain the spill by creating a dike with an inert absorbent material like vermiculite, sand, or cat litter.[10][18][20]

      • Gently sweep up the solid material or absorb the liquid, working from the outside in to prevent spreading.[18] Avoid creating dust.[3][4][22]

      • Place the absorbed material and any contaminated cleaning supplies into a designated, sealable waste container.[1][3][23]

    • For Major Spills (large quantity, outside of a fume hood, or if you feel unsafe):

      • Evacuate the laboratory and close the doors.

      • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[19]

  • Decontaminate and Document: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste. Document the spill according to your institution's policies.

Personal Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][24] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

The Disposal Workflow: A Step-by-Step Protocol

The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[25] The laboratory's responsibility is to prepare, store, and document the waste correctly for pickup.

DisposalWorkflow cluster_prep Laboratory Preparation Phase cluster_disposal Final Disposal Phase cluster_compliance Compliance & Documentation A 1. Characterize Waste (Identify as Hazardous) B 2. Select & Pre-Label Compatible Container A->B C 3. Accumulate Waste (In Fume Hood, Keep Closed) B->C D 4. Finalize & Seal Container (Ensure Headspace, Clean Exterior) C->D E 5. Store in Designated Waste Accumulation Area D->E F 6. Arrange Pickup (Contact EHS or Contractor) E->F G 7. Complete Waste Manifest (Cradle-to-Grave Documentation) F->G

Caption: The cradle-to-grave workflow for this compound waste.

Experimental Protocol for Final Disposal
  • Waste Characterization: Confirm that the waste stream containing this compound is classified as hazardous based on the information in Section 1 and your institutional guidelines.

  • Container Finalization: Once the waste container is ready for disposal (no more than 80-90% full), securely seal the cap.[16] Wipe down the exterior of the container to remove any external contamination.

  • Storage Pending Pickup: Move the sealed and labeled container to your laboratory's designated hazardous waste accumulation area. This area must be secure and accessible only to trained personnel.[13]

  • Arrange for Disposal: Follow your institution's procedure to request a hazardous waste pickup. This typically involves contacting your EHS department or using a designated online portal.

  • Documentation: When the waste is collected by the licensed disposal vendor, you will be required to sign a hazardous waste manifest. This document is a critical part of the "cradle-to-grave" tracking system mandated by the EPA, ensuring the waste is managed and disposed of properly. Retain a copy of this manifest for your records as required by law.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted with the highest regard for personal safety, environmental protection, and regulatory compliance.

References

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Safety Data Sheet - 4-(Piperidin-1-yl)aniline hydrochloride. Angene Chemical. [Link]

  • Aniline. U.S. Environmental Protection Agency (EPA). [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]

  • Chemical Waste Disposal. Washington State University Chemistry Storeroom. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Labeling of Waste. Georgia Institute of Technology Environmental Health & Safety. [Link]

  • 3-(1-Benzylpiperidin-4-yl)aniline - Safety Data Sheet. Aaron Chemicals LLC. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes. Environmental Protection Department, Hong Kong. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(piperidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 3-(piperidin-4-yl)aniline, a versatile building block in medicinal chemistry, requires a comprehensive understanding of its safe handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Our approach to safety is not about rigid rules, but about creating a self-validating system of protocols. Every step is grounded in the physicochemical properties of the compound and the potential risks it poses. By understanding the "why" behind each recommendation, we empower researchers to make informed decisions and foster a proactive safety culture.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: May cause serious skin and eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]

  • Chronic Effects: Prolonged or repeated exposure may have adverse health effects. Aniline, a related compound, is a suspected carcinogen and mutagen.[1][6]

Engineering and Administrative Controls: The First Line of Defense

Before considering personal protective equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[1][7] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors. An easily accessible safety shower and eyewash station are mandatory.[1]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Access to areas where it is used should be restricted to trained personnel. Always wash hands thoroughly after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[8][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a face shield.[4][10]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, particularly when there is a risk of splashing or a highly exothermic reaction.[10]
Skin and Body A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10]A lab coat protects your skin and personal clothing from contamination. Long pants and closed-toe shoes ensure no skin on the lower body is exposed.[10]
Hands Double-gloving with nitrile gloves is recommended.[1]Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before use.[11] Change gloves immediately if they become contaminated.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust that cannot be controlled by a fume hood.[8][12]A risk assessment should be conducted to determine if a respirator is required. If so, personnel must be properly fit-tested and trained in its use.[10]

Operational Plan: Step-by-Step Handling Procedures

The following protocols are designed to guide you through the common laboratory manipulations of this compound.

Weighing and Preparing Solutions
  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including your weigh boat, spatula, solvent, and glassware.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solid to your reaction vessel containing the solvent. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid waste container. Clean the spatula and any other reusable equipment thoroughly.

Running a Reaction
  • Setup: Assemble your reaction apparatus inside the fume hood. Ensure all joints are properly sealed.

  • Monitoring: Monitor the reaction closely for any signs of an uncontrolled exotherm or pressure buildup.

  • Workup: When the reaction is complete, quench it carefully according to your established protocol. Extractions and other workup procedures should be performed in the fume hood.

Disposal Plan: Managing Waste Responsibly

Proper waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[11]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] For a large spill or a spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[7]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound engineering_controls Are engineering controls (fume hood) in place and functioning? start->engineering_controls stop_work Stop work and consult EHS. Do not proceed. engineering_controls->stop_work No risk_assessment Is there a risk of aerosol or significant dust generation? engineering_controls->risk_assessment Yes ppe_level_c Proceed with Level C PPE: - Chemical splash goggles - Face shield - Lab coat - Double nitrile gloves ppe_level_b Elevate to Level B PPE: - Add respiratory protection (Consult EHS) risk_assessment->ppe_level_c No risk_assessment->ppe_level_b Yes

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • Fisher Scientific. (2025). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)aniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Apollo Scientific. (2022). 4-(Piperidin-1-yl)aniline Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Unknown. (n.d.). Aniline.
  • Washington State University. (n.d.). Aniline.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
  • Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement.
  • Scribd. (n.d.). Aniline Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.